2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-3-1-2-6-4-5-14-8(6)7/h1-5,9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJDSSFVBWSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C(F)(F)F)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676459 | |
| Record name | 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263280-39-2 | |
| Record name | 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Foreword: The Significance of Fluorinated Indole Scaffolds in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into these molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can significantly enhance the biological activity of a parent compound. The target molecule of this guide, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, represents a valuable chiral building block for the synthesis of novel therapeutic agents. Its structure, featuring a trifluoromethylated carbinol at the C-7 position of the indole ring, presents a unique synthetic challenge and offers opportunities for the exploration of new chemical space in drug development.
This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of this compound. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful outcome.
Strategic Approach: A Two-Stage Synthesis
The synthesis of this compound is most effectively approached through a two-stage process. This strategy hinges on the initial introduction of a trifluoroacetyl group at the C-7 position of the indole nucleus, followed by the stereoselective reduction of the resulting ketone to the desired secondary alcohol.
Figure 1: High-level overview of the two-stage synthetic approach.
This route is advantageous as it allows for precise control over the regioselectivity of the trifluoroacetylation and employs well-established reduction methodologies for the ketone functionality.
Part 1: Regioselective C-7 Trifluoroacetylation of Indole
The primary challenge in the synthesis of the target molecule lies in achieving selective functionalization at the C-7 position of the indole ring. The indole nucleus is inherently electron-rich, with the C-3 position being the most nucleophilic and, therefore, the most susceptible to electrophilic attack in Friedel-Crafts type reactions.[2][3] To overcome this, a directing group strategy is employed to steer the electrophilic trifluoroacetylation to the desired C-7 position.
The Role of the Directing Group
The use of a removable directing group on the indole nitrogen is a powerful strategy to control the regioselectivity of C-H functionalization.[4][5] For C-7 functionalization, a sterically bulky and chelating group is ideal. The di-tert-butylphosphinoyl (-P(O)tBu2) group has proven to be highly effective in directing metallation and subsequent electrophilic attack to the C-7 position.[4]
Figure 2: Workflow for the C-7 trifluoroacetylation of indole.
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanone
Materials and Reagents
| Reagent | Purity | Supplier |
| Indole | 99% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Di-tert-butylphosphinoyl chloride | 97% | Strem Chemicals |
| sec-Butyllithium (s-BuLi) | 1.4 M in cyclohexane | Sigma-Aldrich |
| TMEDA | 99.5% | Sigma-Aldrich |
| Ethyl trifluoroacetate | 99% | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
Step 1: Synthesis of 1-(di-tert-butylphosphinoyl)-1H-indole
-
To a solution of indole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add a solution of di-tert-butylphosphinoyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-(di-tert-butylphosphinoyl)-1H-indole.
Step 2: Synthesis of 1-(di-tert-butylphosphinoyl)-7-(2,2,2-trifluoroacetyl)-1H-indole
-
To a solution of 1-(di-tert-butylphosphinoyl)-1H-indole (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF at -78 °C, add sec-butyllithium (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add ethyl trifluoroacetate (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone
-
To a solution of 1-(di-tert-butylphosphinoyl)-7-(2,2,2-trifluoroacetyl)-1H-indole (1.0 eq) in THF, add TBAF (2.0 eq) at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone.
Part 2: Reduction of the Trifluoromethyl Ketone
The second stage of the synthesis involves the reduction of the trifluoromethyl ketone to the corresponding secondary alcohol. This transformation is generally high-yielding and can be accomplished using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral product is desired.
Choice of Reducing Agent
For a general-purpose reduction to the racemic alcohol, sodium borohydride (NaBH₄) is a mild, inexpensive, and effective reagent.[6] It offers excellent chemoselectivity for the ketone in the presence of the indole ring. For enantioselective reductions, chiral reducing agents or catalytic asymmetric hydrogenation can be employed.
Figure 3: Reduction of the trifluoromethyl ketone to the target alcohol.
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent | Purity | Supplier |
| 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanone | >95% | (Synthesized) |
| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich |
| Methanol | 99.8% | Sigma-Aldrich |
Procedure
-
Dissolve 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data
| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Mass Spec (ESI-MS) m/z |
| 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanone | 65-75 | 8.30 (br s, 1H, NH), 7.85 (d, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 7.15 (t, 1H), 6.65 (t, 1H) | -78.5 (s) | 214.0 [M-H]⁻ |
| This compound | 85-95 | 8.25 (br s, 1H, NH), 7.60 (d, 1H), 7.25 (d, 1H), 7.10 (t, 1H), 7.05 (t, 1H), 6.55 (t, 1H), 5.30 (q, 1H), 2.50 (br s, 1H, OH) | -77.2 (d) | 216.1 [M-H]⁻ |
Note: The provided characterization data is predicted and should be confirmed by experimental analysis.
Conclusion and Future Perspectives
This technical guide outlines a reliable and scalable synthetic route to this compound. The key to this synthesis is the strategic use of a directing group to achieve regioselective C-7 trifluoroacetylation of the indole core. The subsequent reduction of the ketone is a straightforward and high-yielding transformation. This methodology provides a solid foundation for the synthesis of a variety of C-7 substituted indole derivatives. Future work could explore the enantioselective reduction of the intermediate ketone to access optically pure enantiomers of the target alcohol, which would be of significant interest for the development of chiral pharmaceuticals. The principles and techniques described herein are broadly applicable and should prove valuable to researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
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Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
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Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. [Link]
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Valotta, A., Maderbacher, J., Reiter, T., Kroutil, W., & Gruber-Woelfler, H. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. [Link]
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Dell'Amico, L., et al. (2021). Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ChemRxiv. [Link]
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Dell'Amico, L., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Catalysis, 11(18), 11533–11540. [Link]
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Wang, C., et al. (2016). Friedel-Crafts Fluoroacetylation of Indoles With Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones Under Catalyst- And Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4226-34. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol (CAS No. 1263280-39-2)[1][2]. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the predicted physicochemical parameters based on its structural motifs, provides detailed, field-proven experimental protocols for their empirical determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in research and development pipelines.
Introduction and Molecular Overview
This compound is a unique small molecule that incorporates two key pharmacophores: a 7-substituted indole ring and a trifluoroethanol moiety. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The trifluoromethyl group, due to its high electronegativity, significantly influences the electronic properties of the adjacent alcohol, impacting its acidity, hydrogen bonding capacity, and metabolic stability[3][4]. The strategic placement of the trifluoroethanol group at the 7-position of the indole ring suggests potential for novel intermolecular interactions with biological targets.
A comprehensive physicochemical profile is essential for any new chemical entity. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile[5]. This guide will provide the necessary theoretical and practical framework for researchers to elucidate these key parameters for this compound.
Predicted Physicochemical Properties
While experimental data for this compound is not extensively available in the public domain, we can predict its properties based on the well-characterized nature of its constituent fragments: indole and 2,2,2-trifluoroethanol.
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 215.18 g/mol | Calculated from the molecular formula C10H8F3NO. |
| Melting Point | 100-120 °C | The indole core provides rigidity and potential for crystal packing, while the polar alcohol and trifluoromethyl groups can engage in strong intermolecular interactions, suggesting a crystalline solid with a relatively high melting point. |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and dipole-dipole interactions. Likely to decompose before boiling at atmospheric pressure. |
| Aqueous Solubility | Low to moderate | The indole ring is hydrophobic, while the alcohol and trifluoromethyl groups can participate in hydrogen bonding with water. The overall solubility will be a balance of these opposing characteristics. |
| LogP (Octanol/Water) | 2.0 - 3.0 | The lipophilic indole moiety will be the primary contributor to a positive LogP value. The polar alcohol will decrease lipophilicity compared to an unsubstituted indole. |
| pKa (acidic) | ~11-12 | The electron-withdrawing trifluoromethyl group will significantly increase the acidity of the alcohol's hydroxyl proton compared to a typical alcohol (pKa ~16-18)[3][4]. |
| pKa (basic) | Not applicable | The indole nitrogen is very weakly basic and is not expected to be protonated under physiological conditions. |
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a fundamental property that provides information about the purity and crystalline nature of a compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. For a pure compound, this range should be narrow (< 2 °C).
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a reliable technique for its determination[6].
Methodology:
-
Sample Preparation: An excess amount of the compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for accumulation in fatty tissues.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the pre-saturated octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).
Determination of Ionization Constant (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH, which significantly affects its solubility, permeability, and target binding. Potentiometric titration is a classic and accurate method for pKa determination.
Methodology:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility across a range of pH values.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve. Specialized software can be used for more accurate pKa determination, especially for compounds with multiple ionizable groups or poor solubility.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical structure and identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the detailed molecular structure.
-
Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as O-H (alcohol) and N-H (indole) stretches.
Data Visualization and Workflow Diagrams
The following diagrams illustrate the experimental workflows for determining the key physicochemical properties.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for LogP Determination.
Conclusion
The physicochemical properties of this compound are critical to its potential as a therapeutic agent. This guide provides a comprehensive overview of its predicted properties and detailed, robust protocols for their experimental determination. By following these methodologies, researchers can generate high-quality, reliable data to inform lead optimization, formulation development, and preclinical studies. The insights gained from a thorough physicochemical characterization are indispensable for advancing promising compounds through the drug discovery and development pipeline.
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A Comprehensive Technical Guide to the Biological Activity of Trifluoromethylated Indole Derivatives
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into the indole ring has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these derivatives. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of trifluoromethylated indole derivatives. We will delve into their applications as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated indoles in their therapeutic discovery programs.
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The introduction of a trifluoromethyl group can profoundly alter the physicochemical properties of a parent molecule.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability are key attributes that medicinal chemists exploit to optimize drug candidates.[1][2][3]
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.[1][2]
-
Modulation of Electronic Properties: The potent electron-withdrawing effect of the CF3 group can influence the acidity or basicity of nearby functional groups, which can in turn affect receptor binding affinity and enzyme inhibition.[2]
-
Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target interaction.
These properties make the trifluoromethyl group a valuable tool in the design of novel therapeutics, and its application to the privileged indole scaffold has yielded a rich and diverse class of biologically active compounds.
Synthesis of Trifluoromethylated Indole Derivatives
The synthesis of trifluoromethylated indoles can be achieved through various strategies, broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed indole ring or the construction of the indole ring from trifluoromethylated precursors.
Recent advancements have focused on developing more efficient and regioselective methods. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent has been reported as a novel method for synthesizing 2-(trifluoromethyl)indoles with precise control over the CF3 position.[4][5][6] Another approach involves a visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides to construct 2-trifluoromethyl-3-acylindoles under mild conditions.[7] Metal-free methods are also gaining traction, such as the use of CF3SO2Na for the C2-trifluoromethylation of indoles.[8]
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of trifluoromethylated indole derivatives.
Diverse Biological Activities of Trifluoromethylated Indole Derivatives
The incorporation of the trifluoromethyl group has led to the discovery of indole derivatives with a wide spectrum of biological activities.
Anticancer Activity
Trifluoromethylated indoles have shown significant promise as anticancer agents, targeting various mechanisms involved in cancer progression.[9][10][11]
-
Tubulin Polymerization Inhibition: Certain indole-chalcone derivatives bearing a trifluoromethyl group have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.[12]
-
Kinase Inhibition: Spirooxindole derivatives with trifluoromethyl substituents have been reported as inhibitors of protein kinases such as HER2 and HER3, which are crucial in the signaling pathways of certain breast cancers.[12]
-
p97 ATPase Inhibition: Structure-activity relationship (SAR) studies on phenyl indole derivatives have identified compounds with low nanomolar inhibitory activity against the AAA ATPase p97, a key player in protein quality control that is often dysregulated in cancer.[13]
| Compound Class | Target | Cancer Cell Lines | Reported IC50 Values |
| Indole-Chalcone Derivatives | Tubulin Polymerization | A549 (Lung), HeLa (Cervix), MCF-7 (Breast) | 0.0003 - 0.009 µM[12] |
| Spirooxindoles | HER2/HER3 | MCF-7, MDA-MB-231 (Breast) | 3.88 - 17.90 µM[12] |
| Phenyl Indoles | p97 ATPase | Varies | Low nanomolar to double-digit micromolar[13] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated indoles have demonstrated potent activity against a range of bacteria and fungi.[14][15]
-
Broad-Spectrum Activity: Chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups have shown significant antibacterial and antifungal activities against pathogenic strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[14]
-
Synergistic Effects: Some multi-halogenated indoles, including those with trifluoromethyl groups, have exhibited synergistic effects when combined with conventional antibiotics, potentially overcoming resistance mechanisms.[15]
Neuroprotective and CNS Activity
The unique properties of the trifluoromethyl group, such as increased lipophilicity, can enhance the ability of indole derivatives to cross the blood-brain barrier, making them attractive candidates for treating neurodegenerative diseases.[16][17]
-
Modulation of CNS Receptors: The strategic placement of a trifluoromethyl group can influence the binding affinity of indole derivatives to various receptors and transporters in the central nervous system.[17]
-
Potential in Alzheimer's Disease: The development of fluorinated molecules is a promising approach for designing agents that can inhibit amyloid fibrillogenesis, a key pathological hallmark of Alzheimer's disease.[16] Indole-based compounds are being actively investigated as multi-target agents for neurodegenerative disorders.[18][19]
Other Biological Activities
The versatility of trifluoromethylated indoles extends to other therapeutic areas:
-
Antiviral Activity: Novel trifluoromethyl indole derivatives have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some compounds showing activity against drug-resistant strains.[20][21]
-
Anti-inflammatory Activity: Oleanolic acid indole derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[22]
-
MTP Inhibition: A trifluoromethyl-containing indole derivative, dirlotapide, has been identified as a potent microsomal triglyceride transfer protein (MTP) inhibitor for the treatment of obesity.[23]
-
Plant Growth Regulation: Trifluoromethyl-containing auxin derivatives have been synthesized and shown to exhibit plant growth-regulating activities.[24][25]
Experimental Protocols
General Protocol for Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization
This protocol is adapted from the work of Ye et al. (2018).[5]
-
Reactant Preparation: To a solution of the 2-alkynylaniline (0.2 mmol) in DMF (1.5 mL) in a sealed tube, add the fluoroform-derived CuCF3 reagent (3.0 equiv) and TMEDA (3.0 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours) until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated indole derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethylated indoles is highly dependent on the position of the CF3 group and the nature of other substituents on the indole ring.
Caption: Key factors influencing the biological activity of trifluoromethylated indole derivatives.
For example, in the context of p97 inhibitors, SAR studies have revealed that the electronic and steric properties of substituents at the C-5 position of the indole ring play a crucial role in determining inhibitory activity.[13] Surprisingly, a pentafluorosulfanyl (SF5) group, despite its strong electron-withdrawing nature similar to a nitro group, resulted in a 430-fold decrease in activity, highlighting the complex interplay of factors that govern biological response.[13]
Future Perspectives
The field of trifluoromethylated indole derivatives continues to be a vibrant area of research. Future efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient, regioselective, and environmentally friendly methods for the synthesis of these compounds remains a priority.
-
Exploration of New Biological Targets: As our understanding of disease mechanisms evolves, new molecular targets will be identified, creating opportunities for the design of novel trifluoromethylated indole-based therapeutics.
-
Multi-Target Drug Design: Given the complexity of many diseases, the development of single molecules that can modulate multiple targets is an attractive strategy. The versatile indole scaffold is well-suited for this approach.
-
Advanced Drug Delivery Systems: The formulation of trifluoromethylated indoles into advanced drug delivery systems could further enhance their therapeutic efficacy and reduce potential side effects.
Conclusion
Trifluoromethylated indole derivatives represent a privileged class of compounds with a remarkable diversity of biological activities. The unique properties conferred by the trifluoromethyl group have enabled the development of potent and selective agents for a wide range of therapeutic targets. This guide has provided a comprehensive overview of the synthesis, biological activities, and SAR of these fascinating molecules. It is our hope that this information will serve as a valuable resource for researchers in the field and inspire the continued exploration of trifluoromethylated indoles in the quest for new and improved medicines.
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. ([Link])
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Foreword: The Enduring Legacy and Future Promise of the Indole Scaffold
An In-Depth Technical Guide to the Discovery of Novel Indole-Based Therapeutic Agents
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids like vincristine, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices involved in the discovery of novel indole-based therapeutic agents. As a senior application scientist, my aim is to blend established theoretical knowledge with field-proven insights, offering a narrative that not only instructs but also elucidates the rationale behind experimental choices.
Part 1: The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry
Physicochemical Properties and Reactivity of the Indole Ring
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, possesses a unique electronic structure that dictates its chemical reactivity and biological activity.[4] The lone pair of electrons on the nitrogen atom participates in the aromatic system, creating a high electron density within the pyrrole ring, particularly at the C3 position. This makes the C3 position susceptible to electrophilic attack, a key feature exploited in the synthesis of diverse indole derivatives. The indole scaffold's ability to participate in hydrogen bonding, pi-stacking, and other non-covalent interactions allows it to bind to a wide variety of biological targets with high affinity and specificity.[5]
The Indole Moiety in Nature and Medicine: A Survey of Key Bioactive Molecules
Nature provides a rich library of indole-containing compounds with profound physiological effects. Tryptophan, an essential amino acid, serves as the biosynthetic precursor to the neurotransmitter serotonin and the hormone melatonin.[2] The potent anticancer agents vinblastine and vincristine, derived from the Madagascar periwinkle, are complex indole alkaloids that function by inhibiting tubulin polymerization.[3][6][7] In the realm of synthetic drugs, the indole scaffold is a common feature in numerous approved pharmaceuticals, including the anti-inflammatory drug indomethacin, the antimigraine agent sumatriptan, and the multi-kinase inhibitor sunitinib, used in cancer therapy.[4][6][8]
Rationale for Targeting the Indole Scaffold in Drug Discovery
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[9] Its structural rigidity, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of pharmacological properties. The indole nucleus can mimic the side chain of tryptophan, enabling it to interact with protein pockets that recognize this amino acid.[9] Furthermore, the extensive history of indole-containing compounds in both natural products and approved drugs provides a solid foundation for the design of new therapeutic agents with improved efficacy and safety profiles.
Part 2: Lead Discovery Strategies for Novel Indole-Based Agents
High-Throughput Screening (HTS) for Indole-Based Hits
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for activity against a specific biological target.[10] For indole-based drug discovery, HTS assays can be designed to identify compounds that modulate the activity of enzymes, receptors, or other proteins implicated in disease.
The development of a robust and reliable HTS assay is critical for the success of a screening campaign. Assays must be sensitive, specific, and amenable to automation in a high-throughput format (typically 384- or 1536-well plates). Common assay formats include fluorescence, luminescence, and absorbance-based readouts.
This protocol describes a generic, fluorescence-based HTS assay to identify indole-based inhibitors of a protein kinase.
Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by a target kinase.
Materials:
-
Target kinase and its specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
A fluorescent ATP analog (e.g., a europium-labeled anti-phosphopeptide antibody).
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
384-well microplates.
-
A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Compound Plating: Dispense test compounds from a library of indole derivatives into the wells of the 384-well plates. Include appropriate controls (positive control: no inhibitor; negative control: no enzyme).
-
Enzyme and Substrate Addition: Add the target kinase and its peptide substrate to each well.
-
Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for a predetermined time at a specific temperature.
-
Detection: Add the fluorescent ATP analog and the anti-phosphopeptide antibody to each well. Incubate to allow for binding.
-
Data Acquisition: Read the plates using a TR-FRET-capable plate reader. The ratio of the fluorescence emission of the acceptor and donor fluorophores is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound and identify "hits" that exceed a predefined threshold.
Fragment-Based Lead Discovery (FBLD)
Fragment-based lead discovery (FBLD) is an alternative approach to HTS that involves screening smaller, "fragment-like" molecules for weak binding to the target protein. These initial hits are then optimized and grown into more potent lead compounds. The indole scaffold itself can be considered a privileged fragment for FBLD campaigns.
In Silico and Computational Drug Design
Computational methods are increasingly used to accelerate the drug discovery process by predicting the binding of molecules to their targets.[11][12]
Virtual screening involves the use of computer algorithms to screen large virtual libraries of compounds against a 3D model of the target protein.[11] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13]
Objective: To identify potential indole-based kinase inhibitors from a virtual library.
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
-
A virtual library of indole derivatives.
-
The 3D structure of the target kinase (from the Protein Data Bank or homology modeling).
Procedure:
-
Target Preparation: Prepare the 3D structure of the kinase by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Prepare the virtual library of indole compounds by generating 3D conformers and assigning appropriate charges.
-
Docking: Dock each ligand into the binding site of the kinase using the chosen docking software.
-
Scoring and Ranking: Score the docked poses based on their predicted binding affinity. Rank the compounds according to their scores.
-
Visual Inspection and Filtering: Visually inspect the top-ranked poses to ensure that they make favorable interactions with the key residues in the binding site. Filter the results based on drug-like properties (e.g., Lipinski's rule of five).
-
Selection for Experimental Testing: Select a diverse set of the most promising candidates for synthesis and biological evaluation.
Natural Product Isolation and Derivatization
Natural products remain a rich source of novel chemical scaffolds for drug discovery.[3] The isolation of indole alkaloids from plants, fungi, and marine organisms can provide starting points for the development of new therapeutic agents.[14] Subsequent semi-synthetic modification of these natural products can lead to analogs with improved potency, selectivity, and pharmacokinetic properties.
Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Key Synthetic Methodologies for Indole Derivatives
A variety of synthetic methods are available for the preparation of indole derivatives, allowing for the systematic modification of the indole scaffold to explore structure-activity relationships.
The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[15] Other named reactions, such as the Bischler, Reissert, and Nenitzescu indole syntheses, provide alternative routes to differently substituted indoles.[15]
Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for indole synthesis.[16] These include microwave-assisted synthesis, the use of ionic liquids as solvents, and catalytic reactions that proceed with high atom economy.[16]
Establishing a Robust SAR: A Step-by-Step Guide
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity.[7][17][18] A systematic SAR exploration guides the optimization of a lead compound into a clinical candidate.
The SAR process is iterative, involving cycles of designing new analogs, synthesizing them, and evaluating their biological activity. The data from each cycle informs the design of the next generation of compounds.
Many indole derivatives have been shown to inhibit tubulin polymerization, a key mechanism of action for several anticancer drugs.[6] A typical SAR study for this class of compounds would involve modifying different positions of the indole ring and evaluating the effect on tubulin polymerization inhibition and cytotoxicity in cancer cell lines. For example, substituents at the N1, C2, and C3 positions of the indole ring can significantly impact activity.
Multi-Parameter Optimization: Balancing Potency, Selectivity, and ADMET Properties
Lead optimization is not solely focused on improving potency. It is a multi-parameter optimization process that also considers selectivity for the target over off-targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Part 4: Key Biological Targets and Therapeutic Applications
The versatility of the indole scaffold has led to its exploration in a wide range of therapeutic areas.[1][19]
Indole Derivatives as Anticancer Agents
Cancer is a major therapeutic area for indole-based drugs.[2][20]
As mentioned earlier, indole alkaloids like vincristine and vinblastine are potent inhibitors of tubulin polymerization.[6][7]
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][8]
Some indole derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[6]
Indole-Based Antiviral and Antimicrobial Agents
Indole derivatives have shown promise as antiviral and antimicrobial agents.[3][9] For example, arbidol is a broad-spectrum antiviral drug that is used in some countries for the treatment of influenza and other respiratory viral infections.[9]
Indoles in Neurodegenerative and Inflammatory Diseases
The indole scaffold is also being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease and inflammatory conditions.[1] For instance, indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that contains an indole core.[6]
Emerging Therapeutic Areas
Research is ongoing to explore the potential of indole derivatives in other therapeutic areas, including metabolic disorders and cardiovascular diseases.[6]
Part 5: Preclinical and Clinical Development Considerations
Navigating the Path from Lead Candidate to Clinical Trial
Once a lead candidate with a promising profile has been identified, it must undergo extensive preclinical testing to assess its safety and efficacy before it can enter clinical trials. This includes in vivo studies in animal models of the disease.
A Survey of Indole-Based Drugs in Clinical Trials
A number of indole-based drugs are currently in various phases of clinical development for a range of indications.[9][21] These trials will provide valuable data on the clinical utility of this important class of compounds.
Part 6: Future Perspectives and Emerging Technologies
Novel Drug Delivery Systems for Indole Compounds
The development of novel drug delivery systems, such as nanoparticles and liposomes, may help to improve the solubility, bioavailability, and targeted delivery of indole-based drugs.
The Rise of AI and Machine Learning in Indole-Based Drug Discovery
Artificial intelligence (AI) and machine learning are poised to revolutionize drug discovery by enabling the analysis of large datasets to identify new drug targets, design novel molecules, and predict their properties.[12]
Conclusion: The Unfolding Potential of the Indole Scaffold
The indole scaffold has a long and successful history in drug discovery, and its potential is far from exhausted. The continued application of innovative technologies and a deeper understanding of the biology of disease will undoubtedly lead to the discovery of new and improved indole-based therapeutic agents for the benefit of patients worldwide.
Data Presentation
Table 1: Selected FDA-Approved Indole-Based Drugs and Their Therapeutic Targets
| Drug Name | Therapeutic Target(s) | Primary Indication(s) |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma, GIST |
| Panobinostat | Histone Deacetylases (HDACs) | Multiple Myeloma |
| Indomethacin | Cyclooxygenase (COX) enzymes | Inflammation, Pain |
| Sumatriptan | 5-HT1B/1D Receptors | Migraine |
| Vincristine | Tubulin | Various Cancers |
Experimental Protocols
Protocol: High-Throughput Screening Workflow for Indole-Based Kinase Inhibitors
Caption: High-Throughput Screening Workflow for Indole-Based Kinase Inhibitors.
Protocol: Computational Drug Design Workflow for Indole Derivatives
Caption: Computational Drug Design Workflow for Indole Derivatives.
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- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: )
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- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Publishing. (URL: )
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Deriv
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A Senior Application Scientist's Guide to the Preliminary Screening of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel chemical entity, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol. The strategic incorporation of a trifluoromethyl (CF3) group onto an indole scaffold presents a compelling case for investigation, primarily in the fields of oncology and immuno-oncology.[1] This document is structured not as a rigid protocol, but as a logical, decision-driven workflow designed for drug development scientists. We will detail the foundational physicochemical characterization, outline hypothesis-driven pharmacological screening targeting Indoleamine 2,3-dioxygenase 1 (IDO1), and establish a baseline for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. Each experimental phase is designed to be a self-validating system, providing the critical data necessary to make informed " go/no-go " decisions in early-stage drug discovery.
Introduction: The Scientific Rationale for Screening
The selection of a compound for a screening campaign is predicated on a sound scientific hypothesis rooted in its molecular architecture. The structure of this compound combines two powerful pharmacophores, suggesting a high potential for biological activity.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring is a cornerstone of drug discovery, recognized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[2] Its derivatives are known to possess diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The substitution at the 7-position, as in this candidate, offers a distinct structural profile compared to the more commonly explored 2- and 3-positions, potentially leading to novel target interactions and improved selectivity.
The Trifluoromethyl Group: A Tool for Enhanced Drug-Like Properties
The strategic replacement of a methyl group or hydrogen with a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile.[5][6] The CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's characteristics[7][8]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[7]
-
Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to stronger and more favorable interactions within a target's binding pocket.[7]
-
Permeability: Increased lipophilicity often improves a compound's ability to cross biological membranes, enhancing bioavailability.[1][5]
The combination of these features makes this compound a prime candidate for screening. Our primary hypothesis is that the indole moiety will guide the molecule to relevant biological targets, such as IDO1, while the trifluoroethanol side chain will enhance its potency, stability, and overall drug-like properties.
Foundational Stage: Physicochemical Characterization
Before committing resources to extensive biological assays, it is imperative to establish the fundamental physicochemical properties of the candidate compound.[9][10] These properties govern a drug's behavior from formulation to its interaction with biological systems and are a primary cause of high attrition rates in drug development.[11][12]
Protocol 2.1: Aqueous Thermodynamic Solubility
-
Causality: This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium. It is a critical parameter that influences oral absorption and the feasibility of developing intravenous formulations.
-
Methodology:
-
An excess amount of solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension is agitated in a sealed vial at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the compound in the clear filtrate is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.
-
Self-Validation: The experiment should be run in triplicate. A known compound with established solubility (e.g., Theophylline) should be run in parallel as a quality control.
-
Protocol 2.2: Lipophilicity Determination (LogD)
-
Causality: Lipophilicity is a key determinant of a drug's permeability, solubility, and metabolic profile.[13] The distribution coefficient (LogD) at pH 7.4 is more physiologically relevant than the partition coefficient (LogP) for ionizable compounds.
-
Methodology:
-
The compound is dissolved in a biphasic system of n-octanol and PBS (pH 7.4).
-
The mixture is shaken vigorously and then centrifuged to separate the two phases.
-
The concentration of the compound in both the aqueous and n-octanol layers is determined by LC-MS/MS.
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Self-Validation: The assay is performed in triplicate. A set of standard compounds with known LogD values should be included to validate the experimental system.
-
| Property | Target Range | Hypothetical Result for Candidate |
| Thermodynamic Solubility (pH 7.4) | > 50 µM | 85 µM |
| Lipophilicity (LogD at pH 7.4) | 1.0 - 3.5 | 2.8 |
Hypothesis-Driven Screening: In Vitro Pharmacology
With foundational properties established, we proceed to test our primary hypothesis: the potential of this compound as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-oncology target.[14][15] IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in tryptophan degradation, leading to an immunosuppressive tumor microenvironment.[14][16]
Protocol 3.1: Cell-Free IDO1 Enzymatic Assay
-
Causality: This assay directly measures the compound's ability to inhibit the purified IDO1 enzyme, providing a clean measure of target engagement without the complexities of a cellular environment.
-
Methodology:
-
Recombinant human IDO1 enzyme is pre-incubated with a serial dilution of the test compound in an assay buffer. The buffer contains co-factors necessary for enzyme activity, such as L-tryptophan (substrate), ascorbic acid, and methylene blue.[16]
-
The enzymatic reaction is initiated by adding the substrate, L-tryptophan.
-
The reaction is allowed to proceed for a set time at 37°C and is then stopped.
-
The amount of N-formylkynurenine produced is measured, often by converting it to kynurenine and detecting its absorbance at 321 nm or by using LC-MS.
-
Self-Validation:
-
Positive Control: A known IDO1 inhibitor (e.g., Epacadostat) is run in parallel to confirm assay sensitivity and generate a reference dose-response curve.[14]
-
Negative Control: A vehicle control (e.g., DMSO) is used to define 100% enzyme activity.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the data are fitted to a four-parameter logistic model to determine the IC50 value.
-
Protocol 3.2: Cell-Based IDO1 Functional Assay
-
Causality: This assay evaluates the compound's ability to inhibit IDO1 activity within a relevant cellular context, providing insights into cell permeability and off-target effects.[14][17]
-
Methodology:
-
A human cancer cell line known to express IDO1, such as the SKOV-3 ovarian cancer line, is used.[14]
-
Cells are plated in 96-well plates and stimulated with interferon-gamma (IFNγ) for 24-48 hours to induce high levels of IDO1 expression.
-
The culture medium is replaced with fresh medium containing a serial dilution of the test compound.
-
After a 24-72 hour incubation period, an aliquot of the cell culture supernatant is collected.
-
The concentration of kynurenine (the downstream product of IDO1 activity) in the supernatant is quantified using a colorimetric assay (e.g., after reaction with p-dimethylaminobenzaldehyde) or by LC-MS.
-
Self-Validation:
-
Positive Control: Epacadostat is used as a reference inhibitor.
-
Negative Control: IFNγ-stimulated cells treated with vehicle only (0% inhibition).
-
Baseline Control: Unstimulated cells to confirm that kynurenine production is IDO1-dependent.
-
Cytotoxicity Counter-screen: A parallel plate is treated with the same compound concentrations, and cell viability is assessed (e.g., using CellTiter-Glo®) to ensure that any observed decrease in kynurenine is due to IDO1 inhibition and not cell death.[16]
-
-
Data Analysis: The cellular IC50 is determined by plotting the percentage of kynurenine inhibition against the compound concentration.
-
Early Assessment of Drug-Likeness: Preliminary ADME-Tox Profiling
A potent compound is of little value if it cannot reach its target or is overtly toxic.[18] Early in vitro ADME-Tox screening is essential for identifying potential liabilities that could terminate a program in later, more expensive stages of development.[19][20]
Based on the hypothetical data generated in this guide, this compound presents a promising profile:
-
Pharmacology: Potent, sub-micromolar inhibition of IDO1 in a cellular context.
-
ADME: Good permeability and high metabolic stability, suggesting potential for oral bioavailability and a reasonable half-life.
-
Safety: A sufficient therapeutic window between its on-target cellular potency and its off-target hERG inhibition.
This profile would warrant progression to the next stage of drug development, which would involve in vivo pharmacokinetic and proof-of-concept efficacy studies in relevant animal models, such as a syngeneic mouse tumor model to assess its impact on the immune system. [21][22]
References
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- In Vitro ADME and Toxicology Assays. Eurofins Discovery.
- Cell based functional assays for IDO1 inhibitor screening and characteriz
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- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Trifluoromethyl group. Wikipedia.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Synthesis, characterization and biological screening of novel indole derivatives for certain pharmacological activities. Unknown Source.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Unknown Source.
- Characterization of Physicochemical Properties. Pace Analytical.
- Importance of ADME and Toxicology Studies in Drug Discovery. Unknown Source.
- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Unknown Source.
- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxid
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
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- Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Unknown Source.
- In Vitro Toxicology Services | ADME & Safety CRO. Symeres.
- Indoles and trifluorides with biological activities.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
- Best Practice hERG Assay | Advanced Solutions.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Unknown Source.
- Discovery of indoleamine 2,3-dioxygenase inhibitors using machine learning based virtual screening. NIH.
- hERG Assay | PPTX. Slideshare.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
- Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. MDPI.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
- Technical Support Center: IDO1 Inhibitor Screening and Assay Troubleshooting. Benchchem.
- 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications.
- Application Notes and Protocols for In Vivo Evalu
- Use of preclinical models to deliver proof of concept efficacy.
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An In-Depth Technical Guide to the Structural Characterization of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Foreword: The Imperative of Unambiguous Structural Elucidation
In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The subject of this guide, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, represents a compelling scaffold. It merges the privileged indole nucleus, a cornerstone of numerous biologically active compounds, with a trifluoroethanol moiety known to enhance metabolic stability, binding affinity, and lipophilicity.
The precise placement of the trifluoroethanol group at the C7 position of the indole ring is a critical design feature, distinguishing it from more common C2 or C3 substituted analogues. This structural nuance necessitates a rigorous and multi-faceted characterization strategy. This document is designed not as a rigid protocol, but as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the logical framework and experimental causality behind the suite of analytical techniques required to confirm the identity, purity, and absolute structure of this specific molecule. Our approach is rooted in the principle of self-validating systems, where data from orthogonal techniques converge to provide an unassailable structural proof.
Molecular Blueprint and Synthetic Considerations
The initial step in any characterization is to understand the target structure and its synthetic origin.
Molecular Structure:
-
Formula: C₁₀H₈F₃NO
-
Key Features:
-
An 1H-indole ring system, providing a distinct aromatic proton and carbon signature.
-
A 2,2,2-trifluoroethanol side chain attached to the C7 position.
-
A stereogenic center at the carbinol carbon (C1 of the ethanol chain), meaning the molecule can exist as a racemate or as individual enantiomers.
-
The highly electronegative CF₃ group, which will exert a significant electronic influence on adjacent nuclei, providing a unique spectroscopic handle.
-
Plausible Synthetic Workflow: A common route to such a molecule would involve the reaction of a Grignard reagent derived from 7-bromo-1H-indole with trifluoroacetaldehyde, or the reduction of a corresponding ketone precursor. Understanding the synthesis is crucial as it informs the potential impurities that must be screened for during analysis (e.g., unreacted starting materials, regioisomers, or over-reduction products).
Caption: A plausible synthetic route for the target compound.
The Spectroscopic Toolkit: A Multi-Technique Approach
No single technique is sufficient for complete structural verification. We employ a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. The convergence of data from these orthogonal techniques forms the basis of a robust and trustworthy characterization.
Caption: The integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural characterization, providing detailed information about the chemical environment of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Expertise & Rationale:
-
¹H NMR: Maps the proton framework, confirming the 7-substitution pattern of the indole and the structure of the side chain.
-
¹³C NMR: Defines the carbon skeleton. The number of signals confirms the number of unique carbons, and their chemical shifts indicate their nature (aromatic, aliphatic, carbinol).
-
¹⁹F NMR: Directly observes the trifluoromethyl group. Its chemical shift and coupling provide a clean and sensitive probe for structural integrity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are critical for self-validation. COSY establishes H-H correlations, while HSQC and HMBC link the proton and carbon frameworks, allowing for unambiguous assignment of all signals.
Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (J) in Hz | Rationale & Expected Correlations |
| ¹H NMR | ||||
| Indole NH | ~8.0 - 8.5 | br s | - | Broad signal, exchangeable with D₂O. HMBC to C2, C3, C7a. |
| Aromatic H (H4, H5, H6) | ~6.8 - 7.6 | m | J ≈ 7-8 | Complex multiplet pattern characteristic of a 1,2,3-trisubstituted benzene ring. COSY correlations between them. |
| Indole H2 | ~7.2 - 7.4 | t | J ≈ 2-3 | Triplet due to coupling with H3 and NH. HMBC to C3, C7a. |
| Indole H3 | ~6.5 - 6.7 | t | J ≈ 2-3 | Triplet due to coupling with H2 and NH. HMBC to C2, C3a, C4. |
| CH-OH | ~5.2 - 5.5 | q | J(H,F) ≈ 6-8 | Quartet due to coupling with the three equivalent ¹⁹F nuclei. HMBC to C7, CF₃. |
| OH | Variable | br s | - | Position is solvent and concentration dependent. Exchangeable with D₂O. |
| ¹³C NMR | ||||
| Indole C (aromatic) | ~110 - 138 | - | - | Six distinct signals for the indole aromatic carbons. Assignments confirmed via HSQC/HMBC. |
| CH-OH | ~70 - 75 | q | J(C,F) ≈ 30-35 | Quartet due to one-bond coupling to the three ¹⁹F nuclei. HSQC correlation to the CH proton. |
| CF₃ | ~123 - 127 | q | J(C,F) ≈ 280-290 | Large one-bond C-F coupling results in a prominent quartet. HMBC correlation to the CH proton. |
| ¹⁹F NMR | ||||
| CF₃ | ~ -75 to -80 | d | J(F,H) ≈ 6-8 | Doublet due to coupling to the adjacent carbinol proton. The benchmark signal for this moiety. |
Note: Predicted shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F and can vary based on solvent and concentration. Data for indole from the Biological Magnetic Resonance Bank and for trifluoroethanol from SpectraBase were used as a basis for these predictions.[1][2]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve NH and OH protons.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C spectra.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the characteristic doublet.
-
2D NMR Acquisition: Sequentially run gCOSY, gHSQC, and gHMBC experiments using standard instrument parameters, optimizing the HMBC delay for expected long-range couplings (typically ~8 Hz).
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as a primary check of the compound's identity.
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. It provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the elemental formula. The fragmentation pattern observed in MS/MS experiments can further corroborate the structure by identifying characteristic losses.
Expected Data:
-
Molecular Formula: C₁₀H₈F₃NO
-
Exact Mass: 215.0558
-
Observed Ion (ESI+): [M+H]⁺ at m/z 215.0636, [M+Na]⁺ at m/z 237.0455.
-
Key Fragmentation: A characteristic loss of H₂O from the protonated molecular ion. Another key fragmentation would be the cleavage of the C-C bond between the indole ring and the side chain.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire data in positive ion mode. Perform an MS/MS experiment on the parent ion (m/z 215.0636) to observe fragmentation.
-
Validation: The measured mass must be within 5 ppm of the calculated exact mass. The isotopic distribution pattern must match the theoretical pattern for C₁₀H₈F₃NO.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Rationale: While NMR and MS define the molecular framework, IR confirms the presence of key bonds (O-H, N-H, C-F, aromatic C-H). The absence of certain signals (e.g., a carbonyl stretch at ~1700 cm⁻¹) is equally important for ruling out alternative structures or impurities like the ketone precursor.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~3400 | N-H stretch | Characteristic of the indole N-H bond.[3] |
| ~3300 (broad) | O-H stretch | Broad signal due to hydrogen bonding of the alcohol. |
| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the indole ring. |
| ~2900 | Aliphatic C-H stretch | From the methine proton of the side chain. |
| ~1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1300-1100 | C-F stretch | Strong, characteristic absorptions for the CF₃ group.[4] |
| ~1050 | C-O stretch | Typical for a secondary alcohol. |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio this against the background.
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
The Definitive Proof: X-Ray Crystallography
When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.
Expertise & Rationale: This technique determines the precise three-dimensional arrangement of atoms in the solid state, directly revealing:
-
Connectivity and Regioisomerism: It irrefutably confirms the attachment at the C7 position.
-
Absolute Configuration: For an enantiomerically pure sample, anomalous dispersion methods can determine the absolute stereochemistry (R or S) at the chiral center.[5]
-
Intermolecular Interactions: It reveals details of hydrogen bonding and packing in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Validation: The final refined structure should have low R-factors and a clean difference Fourier map, indicating a good fit between the model and the experimental data.
Conclusion: A Triad of Confidence
The structural characterization of this compound is a process of building a case through corroborating evidence. The journey begins with NMR to map the intricate covalent framework, is validated by HRMS confirming the elemental formula, and is supported by IR spectroscopy identifying the key functional modules. When possible, X-ray crystallography provides the final, definitive image of the molecule's architecture. By following this integrated and self-validating workflow, researchers can proceed with absolute confidence in the structure and purity of their material, a non-negotiable prerequisite for its application in research and development.
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Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. University of Wisconsin-Madison. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Introduction: Unveiling the Molecular Architecture of a Novel Fluorinated Indole Alcohol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, a molecule of significant interest due to its unique combination of a fluorinated alcohol and an indole scaffold. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making this compound a compelling subject for detailed analysis.
This document will navigate through the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps, but a deeper understanding of the experimental rationale and data interpretation from the perspective of a seasoned application scientist. We will leverage data from closely related analogs to forecast the expected spectral features of our target molecule, providing a robust framework for its identification and characterization.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton, Carbon, and Fluorine Environments
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
The following protocol is designed to ensure high-quality, reproducible NMR data. The choice of solvent and internal standard is critical for accurate chemical shift referencing and to avoid interference with analyte signals.
Sample Preparation:
-
Analyte Preparation: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external standard of CFCl₃ is often used, or the spectrometer's frequency can be referenced to a known fluorine-containing compound.
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic protons of the indole ring.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal-to-noise and provide single-line resonances for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256 scans.
-
An In-Depth Technical Guide to Elucidating the Pharmacological Targets of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The novel chemical entity 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol presents a compelling scaffold for drug discovery, integrating the pharmacologically rich indole nucleus with a trifluoroethanol moiety known to enhance metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential pharmacological targets. We will delve into the rationale behind experimental choices, present detailed protocols for a multi-tiered screening cascade, and offer insights into the interpretation of resulting data. Our approach is designed to be a self-validating system, ensuring a high degree of scientific rigor from initial hypothesis generation to preclinical validation.
Introduction: Deconstructing the Therapeutic Potential
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, antiviral, and neurological applications.[4][5][6] Its ability to interact with a diverse range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in signal transduction, makes it a fertile ground for novel therapeutic development.[7][8] The introduction of a 2,2,2-trifluoroethanol group is a strategic modification intended to confer advantageous pharmacokinetic and pharmacodynamic properties.[9][10] The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the adjacent hydroxyl group, potentially influencing hydrogen bonding interactions within a target's binding site and enhancing metabolic stability by shielding against oxidative metabolism.[1][2]
This guide will navigate the process of identifying the specific cellular components with which this compound interacts to elicit a biological response. Our investigation is structured to move from broad, unbiased screening to specific, hypothesis-driven validation.
Initial Hypothesis Generation: A Structurally-Informed Approach
Given the lack of specific literature on this compound, our initial hypotheses are derived from the extensive pharmacology of related indole-containing compounds.[4][11]
Table 1: Hypothesized Target Classes for this compound
| Target Class | Rationale based on Indole Scaffold | Potential Influence of Trifluoroethanol Moiety | Key Examples of Related Indole Drugs |
| Protein Kinases | The indole ring is a common feature in ATP-mimetic kinase inhibitors.[7] | Enhanced binding affinity through hydrogen bonding and hydrophobic interactions.[2] | Sunitinib (multi-kinase inhibitor), Osimertinib (EGFR inhibitor)[7] |
| G-Protein Coupled Receptors (GPCRs) | Indole derivatives are well-known modulators of serotonin (5-HT) and dopamine receptors.[4][6] | Increased lipophilicity may improve blood-brain barrier penetration for CNS targets.[10] | Dihydroergotamine (5-HT receptor agonist), Vilazodone (serotonin partial agonist)[4][6] |
| Cyclooxygenase (COX) Enzymes | Indole-3-acetic acid derivatives are potent COX inhibitors.[12] | The trifluoromethyl group can enhance binding selectivity.[2] | Indomethacin (non-selective COX inhibitor)[13] |
| Tubulin | Indole-based compounds can inhibit tubulin polymerization, leading to mitotic arrest.[14] | May influence interactions with the colchicine binding site. | Vinca alkaloids (e.g., Vinblastine, Vincristine)[14] |
| Nuclear Receptors | Certain indole derivatives can modulate the activity of nuclear receptors. | May improve ligand-receptor interactions and cellular uptake. | Bazedoxifene (selective estrogen receptor modulator)[4] |
A Multi-Tiered Strategy for Target Identification and Validation
We propose a phased approach, beginning with broad phenotypic screening to identify cellular processes affected by the compound, followed by more focused techniques to pinpoint the specific molecular targets.
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The Strategic Incorporation of Trifluoromethyl Groups in Indole Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Trifluoromethyl Group as a Bioisostere and Metabolic Stabilizer
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications to modulate its pharmacological properties. Among these modifications, the introduction of a trifluoromethyl (CF3) group has emerged as a powerful strategy in modern drug design. The CF3 group, often considered a bioisostere of a methyl group but with vastly different electronic properties, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of indole-based compounds.[2] This guide provides an in-depth analysis of the synthesis, pharmacological applications, and structure-activity relationships of trifluoro-substituted indoles, offering valuable insights for researchers and professionals in drug development.
Part 1: Synthetic Strategies for Positional Isomers of Trifluoromethyl Indoles
The precise placement of the trifluoromethyl group on the indole ring is crucial for fine-tuning the molecule's properties. Various synthetic methodologies have been developed to achieve regioselective trifluoromethylation at different positions of the indole nucleus.
Synthesis of 2-Trifluoromethylindoles
A prevalent method for the synthesis of 2-trifluoromethylindoles is the domino trifluoromethylation/cyclization of 2-alkynylanilines.[3][4][5] This approach utilizes a copper-based trifluoromethylating reagent derived from fluoroform, offering a direct and efficient route to the desired products.[3][4][5]
Experimental Protocol: Domino Trifluoromethylation/Cyclization [3][4][5]
-
To a solution of the N-protected 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), add the CuCF3 reagent (1.5 equiv) and TMEDA (2.0 equiv).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the 2-trifluoromethylindole.
The reaction is believed to proceed through a domino sequence involving trifluoromethylation of the alkyne, followed by an intramolecular cyclization.[3]
Caption: Domino trifluoromethylation/cyclization of 2-alkynylanilines.
Synthesis of 3-Trifluoromethylindoles
The synthesis of 3-trifluoromethylindoles can be achieved through the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes.[6] This method involves the use of an oxidizing agent, such as cerium (IV) ammonium nitrate (CAN), to promote the intramolecular C-H/N-H coupling.[6]
Experimental Protocol: Oxidative Cyclization [6]
-
Dissolve the o-sulfonamido-α-(trifluoromethyl)styrene (1.0 equiv) in a suitable solvent (e.g., tert-butyl alcohol).
-
Add CAN (2.0 equiv) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography.
Caption: Oxidative cyclization for the synthesis of 3-trifluoromethylindoles.
Synthesis of Benzene-Ring Trifluoromethylated Indoles (C4-C7)
Trifluoromethylation of the benzene ring of the indole nucleus often involves multi-step syntheses starting from appropriately substituted anilines or other precursors.
-
4-Trifluoromethylindole: The synthesis can be approached through the construction of the indole ring from a precursor already containing the trifluoromethyl group at the desired position, for example, via a Fischer indole synthesis starting from (3-(trifluoromethyl)phenyl)hydrazine.
-
5-Trifluoromethylindole: This isomer can be synthesized via the Fischer indole synthesis from (4-(trifluoromethyl)phenyl)hydrazine.
-
6-Trifluoromethylindole: The synthesis of 6-(trifluoromethyl)-1H-indole-2-carboxylic acid is a key route to this isomer, often involving complex multi-step processes.[2]
-
7-Trifluoromethylindole: The synthesis can be challenging due to potential steric hindrance. One approach involves the construction of the indole ring from a 2-substituted-3-trifluoromethylaniline derivative.
Part 2: Mechanistic Insights into Trifluoromethylation Reactions
The introduction of the trifluoromethyl group onto the indole ring often proceeds through radical-mediated mechanisms, particularly with the use of photoredox catalysis.[7]
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of arenes and heteroarenes, including indoles.[7] The mechanism typically involves the generation of a trifluoromethyl radical from a suitable precursor, such as triflyl chloride, through a single-electron transfer (SET) process mediated by a photocatalyst.[7]
Caption: Generalized mechanism for photoredox-catalyzed trifluoromethylation.
The excited photocatalyst reduces the trifluoromethyl source to generate the trifluoromethyl radical, which then adds to the electron-rich indole ring. Subsequent oxidation and deprotonation yield the trifluoromethylated indole.
Part 3: Pharmacological Applications of Trifluoro-Substituted Indoles
The unique properties imparted by the trifluoromethyl group have led to the exploration of trifluoro-substituted indoles in a wide range of therapeutic areas.
Oncology
Trifluoromethylated indoles have shown significant promise as anticancer agents, often acting as kinase inhibitors. The strong electron-withdrawing nature of the CF3 group can enhance the binding affinity of the indole scaffold to the ATP-binding pocket of various kinases.
Table 1: Anticancer Activity of Trifluoro-Substituted Indoles
| Compound Class | Target Kinase(s) | Example IC50 Values | Reference(s) |
| Indole-based STAT3 Inhibitors | STAT3 | Varies | [8][9][10][11][12] |
| Indole-based JAK Inhibitors | JAK family | Varies | [13][14][15][16][17] |
Note: IC50 values are highly dependent on the specific compound and assay conditions.
The Signal Transducer and Activator of Transcription 3 (STAT3) and Janus Kinase (JAK) pathways are critical in cancer cell proliferation, survival, and metastasis. Trifluoromethylated indoles have been designed to inhibit these pathways.[8][9][10][11][12][13][14][15][16][17]
Caption: Trifluoromethyl indole inhibitors targeting the JAK-STAT signaling pathway.
Neurodegenerative Diseases
The ability of the trifluoromethyl group to increase lipophilicity and metabolic stability makes it a valuable addition to indole-based compounds targeting the central nervous system.[18][19][20] These compounds are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[18][19][20] While specific trifluoromethylated indole drugs for these conditions are still in early stages of development, the rationale for their use is strong.[21][22]
Antiviral Activity
Trifluoromethylated indoles have demonstrated potent antiviral activity against a range of viruses, including HIV, influenza, and Zika virus.[23][24][25][26][27][28][29] The CF3 group can enhance the binding of the indole scaffold to viral enzymes or proteins, disrupting the viral life cycle.[25][26]
Table 2: Antiviral Activity of Trifluoro-Substituted Indoles
| Virus | Target | Example IC50/EC50 Values | Reference(s) |
| HIV-1 | Reverse Transcriptase | Low nanomolar | [25] |
| Influenza A | Varies | 7.53 µM (for a specific derivative) | [23][24] |
| Zika Virus | NS2B-NS3 Protease | 320 nM (for a specific derivative) | [29] |
Note: IC50/EC50 values are highly dependent on the specific compound and assay conditions.
Part 4: Structure-Activity Relationships (SAR)
The position of the trifluoromethyl group on the indole ring has a profound impact on the biological activity of the molecule.
-
Lipophilicity and Permeability: Trifluoromethylation generally increases the lipophilicity of the indole, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The strong C-F bonds in the trifluoromethyl group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug.
-
Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electronic distribution of the indole ring, leading to enhanced binding interactions with biological targets. For example, in kinase inhibitors, the CF3 group can form favorable interactions with amino acid residues in the ATP-binding pocket.
A study on novel trifluoromethyl indole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that compounds with the trifluoromethyl group at certain positions exhibited extremely promising activities, with IC50 values in the low nanomolar range.[25] Similarly, in a series of isatin derivatives with antiviral activity, the presence and position of the trifluoromethyl group were critical for potent inhibition of influenza and herpes simplex viruses.[23][24]
Conclusion and Future Perspectives
Trifluoro-substituted indoles represent a highly valuable class of compounds in drug discovery. The strategic incorporation of the trifluoromethyl group provides a powerful tool to modulate the physicochemical and pharmacological properties of the indole scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. The synthetic methodologies for accessing these compounds are continuously evolving, with photoredox catalysis and domino reactions offering efficient and regioselective routes. As our understanding of the intricate roles of trifluoromethylated indoles in various biological pathways deepens, we can anticipate the development of novel and more effective therapeutics for a wide range of diseases, from cancer to viral infections and neurodegenerative disorders.
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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Preparation of trifluoromethylindoles from indoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Abdel-Aziem, A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. [Link]
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Butini, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11094–11117. [Link]
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Lin, L., et al. (2013). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. Cancer Research, 73(6), 1922–1933. [Link]
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Olson, D. E., & Conrad, J. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(16), 8926–8935. [Link]
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Lin, L., et al. (2013). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. Cancer Research, 73(6), 1922–1933. [Link]
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Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. (2022). Molecules, 27(19), 6297. [Link]
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Song, Y., et al. (2021). Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. European Journal of Medicinal Chemistry, 223, 113767. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Molecules, 26(16), 4847. [Link]
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S. Butini, et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]
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Li, X., et al. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology, 11, 613840. [Link]
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Sharma, A., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(1), 14. [Link]
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Highly Specific JAK3 Inhibitors and the Future of T Cell Lymphoma Treatment. (2020). Journal of Hematology & Thromboembolic Diseases, 8(2), 1-5. [Link]
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Methodological & Application
Asymmetric Synthesis of Chiral 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive protocol for the asymmetric synthesis of chiral 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This document details a robust synthetic strategy, commencing with the preparation of the precursor ketone, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-one, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield the target chiral alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step laboratory instructions.
Introduction: The Significance of Fluorinated Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethylated carbinol moiety at the C7 position of the indole ring generates a chiral center and imparts unique physicochemical properties. The high electronegativity and steric bulk of the trifluoromethyl group can modulate the acidity of the adjacent hydroxyl group and influence intermolecular interactions, such as hydrogen bonding, with biological targets. Consequently, enantiomerically pure trifluoromethylated indolyl ethanols are highly sought-after intermediates for the synthesis of novel therapeutic agents.
The primary challenge in synthesizing these molecules lies in the stereocontrolled reduction of the prochiral trifluoromethyl ketone precursor. This guide will focus on the Corey-Bakshi-Shibata (CBS) reduction, a reliable and highly enantioselective method for the reduction of a wide range of ketones.[1][2]
Synthetic Strategy Overview
The synthesis is a two-step process beginning with the preparation of the key intermediate, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-one, followed by its asymmetric reduction to the desired chiral alcohol.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-one (Precursor)
The synthesis of the ketone precursor can be achieved via a Friedel-Crafts acylation of an appropriately protected 7-substituted indole. Direct acylation of indole at the C7 position is challenging due to the high reactivity of the C3 position. A common strategy involves the use of an N-protected indole and a suitable Lewis acid catalyst to direct acylation to other positions.
Protocol 1: Friedel-Crafts Acylation
Materials:
-
N-protected 7-bromo-indole (or other suitable starting material)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Lewis Acid (e.g., AlCl₃, SnCl₄)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the N-protected 7-substituted indole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add the Lewis acid (1.2 eq) to the stirred solution. After 15 minutes, add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Part 2: Asymmetric Synthesis of Chiral this compound
The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to deliver a hydride from a borane source to one face of the prochiral ketone with high selectivity.[3][4] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol.
Mechanism of the CBS Reduction
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron in a sterically favored orientation, positioning one of its enantiotopic faces for the intramolecular hydride transfer from the coordinated borane via a six-membered transition state.
Caption: Simplified CBS reduction mechanism.
Protocol 2: CBS Reduction of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-one
Materials:
-
2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-one (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred ketone solution.
-
Borane Addition: After 10 minutes, add the borane-dimethyl sulfide complex (1.0 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.
Characterization
The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and its enantiomeric excess (e.e.) determined by chiral HPLC analysis.
Expected Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | 8.0-8.5 (NH), 7.0-7.8 (Ar-H), 5.0-5.5 (CH-OH), 3.5-4.5 (OH) | The methine proton (CH-OH) will appear as a quartet due to coupling with the CF₃ group. |
| ¹³C NMR | 110-140 (Ar-C), 123 (q, J ≈ 280 Hz, CF₃), 70 (q, J ≈ 30 Hz, CH-OH) | The carbon of the CF₃ group and the adjacent carbinol carbon will show characteristic quartet splitting due to C-F coupling. |
| ¹⁹F NMR | -70 to -80 | A singlet is expected if a proton-decoupled spectrum is acquired. A doublet will be observed in a proton-coupled spectrum due to coupling with the methine proton. A chemical shift of around -71.0 ppm has been reported for a trifluoroacetyl group at the C3 position of an indole.[5] |
Chiral HPLC Analysis
The enantiomeric excess of the synthesized alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases are generally effective for the separation of enantiomers of trifluoromethylated alcohols.
| Parameter | Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (or similar amylose or cellulose-based column) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Temperature | 25 °C |
Under these conditions, the two enantiomers should be baseline-resolved, allowing for the calculation of the enantiomeric excess.
Conclusion
This guide outlines a reliable and effective methodology for the asymmetric synthesis of chiral this compound. The described two-step sequence, involving a Friedel-Crafts acylation followed by a Corey-Bakshi-Shibata reduction, provides a practical route to this valuable fluorinated building block. The detailed protocols and characterization guidelines are intended to facilitate the successful implementation of this synthesis in a research and development setting, thereby enabling the exploration of novel indole-based therapeutic agents.
References
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Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. PubMed Central. (2017-07-02). [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]
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(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]
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CHIRAL Handbook. BGB Analytik. [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
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Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. PubMed. (2008-11-01). [Link]
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Corey–Itsuno reduction. Wikipedia. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry. [Link]
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2,2,2-Trifluoroethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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2,2,2-trifluoro-1-(9-anthryl) ethanol. Chiral Technologies. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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Indole at BMRB. Biological Magnetic Resonance Bank. [Link]
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The Strategic Utility of 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol as a Chiral Building Block in Modern Drug Discovery
Introduction: The Confluence of Fluorine and Indole Moieties in Chiral Scaffolds
In the landscape of contemporary drug discovery and development, the quest for molecular entities with enhanced pharmacological profiles is perpetual. Chiral building blocks serve as foundational components in the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1] The strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[2][3] This application note elucidates the significance and practical application of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol , a unique chiral building block that synergistically combines the advantageous properties of a trifluoromethyl group and an indole nucleus.
The trifluoromethyl group is a well-established bioisostere for various functional groups, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3][4] Its strong electron-withdrawing nature can also influence the acidity of nearby protons, impacting molecular interactions.[5] Concurrently, the indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[6] The convergence of these two motifs in a chiral alcohol creates a versatile building block with significant potential for the synthesis of novel therapeutics.
This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound in synthetic workflows. We will explore its synthesis, key physicochemical properties, and present detailed protocols for its application in the construction of more complex molecular architectures.
Physicochemical Properties and Handling
While extensive experimental data for this compound is not widely published, its properties can be inferred from analogous structures and the constituent functional groups. The CAS Registry Number for this compound is 1263280-39-2 .[7]
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₀H₈F₃NO | Based on structure |
| Molecular Weight | 215.17 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Typical for similar indole derivatives |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred from structural components |
| Chirality | Contains one stereocenter | At the carbinol carbon |
| pKa (Alcohol) | ~11-12 | The electron-withdrawing CF₃ group lowers the pKa compared to a non-fluorinated alcohol.[5][8] |
| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. | Standard practice for handling fine chemicals. |
Synthetic Strategies: Accessing the Chiral Fluorinated Indole Alcohol
The primary and most efficient method for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 7-(trifluoroacetyl)-1H-indole.
Workflow for Asymmetric Reduction
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Application Notes & Protocols: Trifluoromethylation of 7-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethyl Group in Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] Its functionalization is a key strategy in drug discovery. The trifluoromethyl (CF3) group, in particular, is a "super substituent." Its incorporation into a drug candidate can dramatically enhance metabolic stability, binding affinity, lipophilicity, and bioavailability due to the high strength of the C-F bond and the group's strong electron-withdrawing nature.[3][4] Consequently, the development of robust protocols for the trifluoromethylation of complex scaffolds like indoles is of paramount importance.
This guide focuses on the trifluoromethylation of indoles already bearing a substituent at the C7-position. While the electron-rich C3 position is the most common site for electrophilic and radical functionalization, understanding how to introduce a CF3 group into a C7-substituted indole framework is critical for expanding the chemical space available for drug design. We will explore two primary, reliable methods for this transformation: a copper-catalyzed radical approach for C2-trifluoromethylation and a direct electrophilic C3-trifluoromethylation.
Scientific Context: Regioselectivity in Indole Functionalization
The indole ring possesses multiple reactive sites. In the absence of blocking groups, electrophilic and radical attacks preferentially occur at the C3 position due to the high electron density of the pyrrole ring. When the C3 position is occupied, the reaction is often directed to the C2 position.[1][3] Directing functionalization to other positions on the carbocyclic ring, especially in the presence of an unsubstituted C3, is a significant synthetic challenge. The protocols detailed below are designed for substrates where a substituent already exists at the C7 position, with the primary sites of trifluoromethylation being the C2 or C3 positions.
Protocol 1: Copper-Catalyzed C2-Trifluoromethylation of 3,7-Disubstituted Indoles
This protocol is adapted from methodologies developed for the C2-trifluoromethylation of C3-blocked indoles, utilizing an inexpensive and stable trifluoromethyl source, sodium triflinate (CF3SO2Na), often referred to as the Langlois reagent.[1][3][5] This method proceeds via a radical-mediated mechanism and is particularly effective for indoles where the C3 position is already substituted.
Principle and Mechanistic Insight
The reaction is initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the generation of a trifluoromethyl radical (•CF3) from CF3SO2Na, often catalyzed by a copper(II) salt.[3] The highly reactive •CF3 radical then adds to the electron-rich C2 position of the indole. Subsequent oxidation and deprotonation yield the C2-trifluoromethylated product. The presence of a substituent at C3 sterically and electronically disfavors reaction at that site, promoting selective C2 functionalization.
Caption: Proposed radical mechanism for C2-trifluoromethylation.
Materials and Equipment
-
Substrate: 7-Substituted-3-methylindole (e.g., 7-Bromo-3-methylindole)
-
Trifluoromethyl Source: Sodium Trifluoromethanesulfinate (CF3SO2Na)
-
Catalyst: Copper(II) Sulfate (CuSO4) or Copper(I) Iodide (CuI)[3]
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% solution in H2O)
-
Base (Optional but recommended): Potassium Fluoride (KF)[3]
-
Solvent: N,N-Dimethylacetamide (DMA) or Acetonitrile (CH3CN)[1][2]
-
Glassware: Schlenk tube or sealed reaction vial, magnetic stirrer, heating block or oil bath
-
Purification: Silica gel for column chromatography, standard solvents (ethyl acetate, petroleum ether/hexanes)
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube under an argon or nitrogen atmosphere, add the 7-substituted-3-methylindole (0.5 mmol, 1.0 equiv.), CF3SO2Na (1.5 mmol, 3.0 equiv.), CuSO4 (0.05 mmol, 10 mol%), and KF (0.25 mmol, 50 mol%).[3]
-
Solvent Addition: Add 3.0 mL of DMA to the tube.
-
Reactant Addition: Stir the mixture, and then add TBHP (2.5 mmol, 5.0 equiv.) dropwise at room temperature.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block set to 85-100 °C.[1][3]
-
Monitoring: Stir the reaction for 1-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-trifluoromethylated product.
Data Summary: Substrate Scope & Expected Yields
The following table summarizes typical results for the C2-trifluoromethylation of various 3-methylindoles. Yields are generally good, with tolerance for both electron-donating and electron-withdrawing groups on the benzene ring.[3]
| Substrate (R = 3-Methyl) | Substituent at C7 | Typical Yield (%) | Reference |
| 1H-Indole | 7-Bromo | 60-75% | [3] |
| 1H-Indole | 7-Methoxy | 65-80% | [3] |
| 1H-Indole | 7-Chloro | 62-78% | [3] |
| 1H-Indole | 7-Fluoro | 70-83% | [3] |
Protocol 2: Electrophilic C3-Trifluoromethylation of 7-Substituted Indoles
For 7-substituted indoles where the C3 position is unsubstituted, this site remains the most nucleophilic and is the primary target for electrophilic reagents. Togni's reagents are hypervalent iodine compounds that serve as excellent sources of an electrophilic "CF3+" synthon.[6][7][8]
Principle and Mechanistic Insight
The reaction proceeds via a direct electrophilic aromatic substitution mechanism. The electron-rich C3 position of the indole attacks the electrophilic iodine center of the Togni reagent, leading to the transfer of the CF3 group. This process can be acid-catalyzed or occur thermally. The choice of solvent is critical, as it can influence the reactivity of the Togni reagent.
Caption: Electrophilic substitution mechanism at the C3 position.
Materials and Equipment
-
Substrate: 7-Substituted Indole (e.g., 7-Methoxyindole)
-
Trifluoromethylating Reagent: Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Catalyst (Optional): Copper(I) or Copper(II) salts can sometimes accelerate the reaction.[6][9]
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (DCM)
-
Glassware: Round-bottom flask, magnetic stirrer, condenser (if heating)
-
Purification: Silica gel for column chromatography, standard solvents
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the 7-substituted indole (1.0 mmol, 1.0 equiv.) in 5 mL of acetonitrile.
-
Reagent Addition: Add Togni's Reagent II (1.2 mmol, 1.2 equiv.) to the solution in one portion at room temperature.
-
Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the C3-trifluoromethylated product.
Data Summary: Substrate Scope & Expected Yields
This method is robust and tolerates a wide variety of functional groups on the indole's benzene ring.
| Substrate (R = H) | Substituent at C7 | Typical Yield (%) | Reference |
| 1H-Indole | 7-Bromo | 80-90% | [6] |
| 1H-Indole | 7-Methyl | 85-95% | [6] |
| 1H-Indole | 7-Nitro (electron-withdrawing) | 50-65% | [6] |
| 1H-Indole | 7-Methoxy (electron-donating) | >90% | [6] |
Troubleshooting and Optimization
-
Low Yield (Protocol 1): If the yield is low, ensure the reaction is performed under strictly anhydrous and inert conditions. The quality of the oxidant (TBHP) is crucial. A screen of copper catalysts (e.g., Cu(OAc)2, CuI, Cu(OTf)2) may identify a more effective catalyst for your specific substrate.
-
Regioselectivity Issues: If a mixture of C2 and C3 isomers is obtained (in Protocol 2, this is unlikely but possible with certain substitution patterns), purification by HPLC may be necessary. For C2-selectivity (Protocol 1), ensure the C3-position is fully blocked.
-
No Reaction (Protocol 2): For electron-poor indole systems, the reaction may be slow. Gentle heating (40-60 °C) or the addition of a catalytic amount of a Lewis acid (e.g., BF3•OEt2) or a copper salt can promote the reaction.[10]
Safety Precautions
-
Trifluoromethylating agents should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
tert-Butyl hydroperoxide (TBHP) is a strong oxidant and should be handled with caution. Avoid contact with metals and reducing agents.
-
Organic solvents are flammable and should be used away from ignition sources.
References
-
Shi, D., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 24(21), 3823. [Link]
-
Xie, J.-J., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35057-35061. [Link]
-
Weidlich, F., et al. (2022). Photo-Induced Radical Trifluoromethylation/Dearomatization of 3-Substituted Indoles. Organic & Biomolecular Chemistry. [Link]
-
Jana, A., et al. (2021). Plausible mechanism of trifluoromethylation indoles. ResearchGate. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]
-
Xie, J.-J., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9, 35057-35061. [Link]
-
Wang, Z., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(12), 3466-3472. [Link]
-
Weidlich, F., et al. (2022). 2,3-Difunctionalized Indoles via Radical Acylation or Trifluoromethylation of ortho-Alkynylphenyl Isonitriles. Organic Letters, 24(1), 239-244. [Link]
-
Chen, Z., et al. (2020). Cu‐ and Mo‐catalyzed Synthesis of C2‐trifluoromethylindoles from trifluoromethylalkynes and (o‐nitrophenyl)boronic acids. ResearchGate. [Link]
-
Usachev, B. I., et al. (2012). Regioselective Synthesis of Trifluoromethylated 3‐(Pyrazolyl)indoles on the Basis of 6‐(Trifluoromethyl)comanic Acid. ChemInform, 43(31). [Link]
-
Beier, P., et al. (2016). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry, 14(21), 4842-4848. [Link]
-
Székely, A., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(24), 5027-5030. [Link]
-
Zhao, K., et al. (2018). Trifluoromethylation of indoles with Togni's reagent in the presence Cu(II) complex. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Sharma, U., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Various Authors. Trifluoromethylation of other indole derivatives. ResearchGate. [Link]
-
Togni, A., et al. (2011). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 111(3), 1277-1334. [Link]
-
Zhao, K., et al. (2018). Trifluoromethylation of indole derivatives with Togni's reagent. ResearchGate. [Link]
-
Wang, C., et al. (2021). Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. The Journal of Organic Chemistry, 86(1), 843-852. [Link]
-
Various Authors. (2013). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Various Authors. Examples of indole trifluoromethylation. ResearchGate. [Link]
-
Li, Y., et al. (2017). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 22(12), 2056. [Link]
-
McLaughlin, M. G., et al. (2021). Regioselective Introduction of Indolin-3-one Moieties to Substituted Heteroaromatic Compounds. The Journal of Organic Chemistry, 86(1), 938-947. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
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Application Notes and Protocols: 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol in Medicinal Chemistry
Introduction: The Strategic Convergence of Fluorine and the Indole Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of natural products and clinically approved drugs.[1][2] Its inherent planarity and rich electron density allow for diverse interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Parallel to the enduring importance of the indole core, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern pharmaceutical design. The trifluoromethyl group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity, often leading to enhanced therapeutic profiles.[3]
This document delineates the medicinal chemistry applications of a unique hybrid molecule, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol , which marries the biological relevance of the indole scaffold with the advantageous properties of the trifluoroethanol moiety. While direct substitution at the C2 and C3 positions of the indole ring is more common, functionalization at the C7 position offers a distinct vector for chemical space exploration and the development of novel therapeutic agents.[4] This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Physicochemical Properties and Synthetic Strategy
The introduction of the 2,2,2-trifluoro-1-hydroxyethyl group at the C7 position of the indole ring is anticipated to significantly influence the molecule's properties. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the pKa of the indole nitrogen and the overall electron distribution of the aromatic system. Furthermore, the hydroxyl group can participate in hydrogen bonding, a critical interaction for receptor binding.
The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the commercially available indole-7-carboxaldehyde . The key transformation is the nucleophilic trifluoromethylation of the aldehyde functionality.
PART 1: Detailed Application Notes
A Novel Building Block for Anticancer Drug Discovery
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of indole have been shown to exert their cytotoxic effects through various mechanisms, including inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis. Notably, a recent patent has disclosed trifluoromethyl-substituted indolopyranone compounds with potential antitumor activity, highlighting the promise of combining these two structural motifs.[4]
The title compound, this compound, serves as a versatile precursor for the synthesis of a library of novel anticancer drug candidates. The secondary alcohol functionality can be further derivatized to introduce a variety of side chains, enabling the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets. For instance, etherification or esterification of the hydroxyl group can be employed to explore structure-activity relationships (SAR) and enhance drug-like properties.
Potential Applications in Neuropharmacology
Indole-7-carboxaldehyde has been utilized as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. The indole nucleus is structurally related to the neurotransmitter serotonin, and many indole derivatives exhibit activity at various serotonin receptors. The introduction of the trifluoromethyl group can enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system. Therefore, this compound and its derivatives represent a promising avenue for the discovery of novel treatments for a range of neurological and psychiatric conditions.
Modulator of Inflammatory Pathways
Chronic inflammation is a key pathological feature of numerous diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines. The trifluoromethyl group can enhance the potency and metabolic stability of non-steroidal anti-inflammatory drugs (NSAIDs). The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
PART 2: Experimental Protocols
Synthesis of this compound
This protocol describes a robust method for the synthesis of the title compound via the nucleophilic trifluoromethylation of indole-7-carboxaldehyde using Ruppert's reagent (TMSCF₃) and a catalytic amount of a nucleophilic initiator.
Materials:
-
Indole-7-carboxaldehyde
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add indole-7-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 eq) to the stirred solution.
-
Slowly add a catalytic amount of TBAF solution (0.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound and its derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted test compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
PART 3: Visualization & Formatting
Data Presentation
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 215.18 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| LogP | 2.15 | Good lipophilicity for membrane permeability |
| H-bond Donors | 2 | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| H-bond Acceptors | 2 | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| Water Solubility | Moderately Soluble | Acceptable for formulation development |
| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS applications |
Note: These values are in silico predictions and require experimental validation.[5][6]
Experimental Protocols & Diagrams
Caption: Synthetic workflow for this compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: A potential anticancer mechanism of action for indole derivatives.
References
- CN114702504A - Trifluoromethyl substituted indolopyranone compound, preparation method thereof and application thereof in antitumor drugs.
-
Wang, J., Hou, T. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Accounts of Chemical Research, 47(4), 1049–1060.
-
Udugade, S. B., Doijad, R. C., & Udugade, B. V. (2020). in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. Journal of Advanced Scientific Research. [Link]
-
Gobinath, P., Packialakshmi, P., Vijayakumar, K., Abdellattif, M. H., Shahbaaz, M., Idhayadhulla, A., & Surendrakumar, R. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 843578. [Link]
-
Kumar, N., & Parle, A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204. [Link]
-
Kumar, Nitish & Parle, Amrita. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. 7. 2248-2457. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. CN114702504A - Trifluoromethyl substituted indolopyranone compound, preparation method thereof and application thereof in antitumor drugs - Google Patents [patents.google.com]
- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
scale-up synthesis of trifluoromethyl indole compounds
An Application Guide to the Process Development and Scale-Up of Trifluoromethyl Indole Compounds
Abstract
The introduction of a trifluoromethyl (CF₃) group into the indole scaffold is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, trifluoromethylated indoles are prevalent structural motifs in pharmaceuticals and agrochemicals.[4] However, transitioning their synthesis from laboratory discovery to industrial-scale production presents formidable challenges, including the cost and safety of trifluoromethylating agents, reaction exothermicity, and scalable purification methods.[5][6][7] This guide provides researchers, chemists, and drug development professionals with an in-depth analysis of proven strategies for the . We will explore the causality behind strategic synthetic choices, detail the primary challenges encountered during scale-up, and provide robust, step-by-step protocols for two exemplary methodologies.
Strategic Approaches to Trifluoromethylated Indole Synthesis
The successful scale-up of trifluoromethylated indoles hinges on a crucial initial decision: whether to introduce the CF₃ group onto a pre-existing indole core or to construct the indole ring using a precursor already bearing the trifluoromethyl moiety. Each strategy offers distinct advantages regarding regioselectivity, substrate scope, and scalability.
Strategy A: Direct C-H Trifluoromethylation of Pre-formed Indoles
This "late-stage" functionalization approach is highly attractive as it allows for the direct modification of complex indole substrates. The primary challenge lies in controlling the regioselectivity of the C-H activation.
-
Radical Trifluoromethylation: This is the most common method, often employing reagents that can generate the trifluoromethyl radical (•CF₃). Sodium triflinate (CF₃SO₂Na, Langlois' reagent) and trifluoroacetic anhydride (TFAA) are cost-effective and easy-to-handle sources of •CF₃.[6][8] Photoredox catalysis has emerged as a powerful tool, using visible light to initiate the reaction under mild conditions, which is highly advantageous for scaling up.[6][9] The primary drawback on a large scale can be ensuring uniform light penetration in large batch reactors, often necessitating the use of specialized photoreactors or continuous flow systems.[9]
Strategy B: Cyclization of Trifluoromethylated Precursors
This strategy offers superior control over the position of the CF₃ group, as its placement is predetermined in the starting material.[4][10] This eliminates the formation of regioisomers, simplifying downstream purification—a critical consideration for industrial processes.
-
Domino Trifluoromethylation/Cyclization: A highly efficient method involves the reaction of 2-alkynylanilines with a copper-based trifluoromethylating reagent (e.g., CuCF₃ derived from fluoroform).[10][11] This domino or cascade reaction forms multiple bonds in a single operation, first adding the CF₃ group to the alkyne and then triggering an intramolecular cyclization to form the 2-(trifluoromethyl)indole core.[12] The use of fluoroform (HCF₃), an inexpensive industrial byproduct, as the ultimate CF₃ source makes this approach economically attractive for large-scale synthesis.[10][13]
Strategy C: Fischer Indole Synthesis with N-Trifluoromethyl Hydrazines
A more specialized but powerful route involves the classic Fischer indole synthesis using novel N-trifluoromethyl hydrazine precursors. This method allows for the synthesis of N-CF₃ indoles, which are remarkably robust and can withstand both highly acidic and basic conditions, enabling a wide range of subsequent functionalizations.[14]
Caption: High-level overview of synthetic strategies.
Key Challenges in Scale-Up
Transitioning from a benchtop procedure to a multi-kilogram or pilot-plant scale introduces challenges that can impact yield, purity, safety, and cost-effectiveness.
Selection of Trifluoromethylating Agent
The choice of reagent is arguably the most critical factor in a scale-up campaign. While many effective reagents exist for lab-scale synthesis, their industrial viability varies greatly.[6] An ideal agent for scale-up should be cost-effective, readily available, safe to handle, and atom-economical.
| Reagent | Typical Use | Advantages for Scale-Up | Disadvantages & Challenges |
| Fluoroform (HCF₃) | Source for nucleophilic CF₃⁻ (via CuCF₃) | Very low cost (industrial byproduct); high atom economy.[10][13] | Gaseous, requires specialized handling and pressure equipment; reactions can be slow.[15] |
| Trifluoroacetic Anhydride (TFAA) | Radical CF₃ source via photoredox catalysis | Inexpensive, readily available liquid.[6][9] | Requires a catalyst system (photocatalyst); potential for byproducts. |
| Sodium Triflinate (CF₃SO₂Na) | Radical CF₃ source | Easy-to-handle, stable solid; low toxicity.[8] | Higher cost than HCF₃ or TFAA; generates sulfonyl byproducts. |
| Methyl Chlorodifluoroacetate (MCDFA) | Nucleophilic CF₃⁻ source (with CuI) | Cheaper than many specialized reagents.[5] | Requires stoichiometric copper; can lead to polymeric byproducts; CO₂ evolution can cause foaming.[5] |
| Trifluoromethyl Hypofluorite (CF₃OF) | Electrophilic CF₃⁺ source | Highly reactive. | Extremely toxic and explosive gas; requires specialized containment and expertise.[16] |
Thermal Management and Reaction Kinetics
Many trifluoromethylation reactions are highly exothermic. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation more challenging.[16] Inadequate cooling can lead to runaway reactions, decomposition of products, and the formation of dangerous byproducts.
-
Causality: The formation of the highly stable C-CF₃ bond releases significant energy. Without proper thermal management, localized hotspots can develop, accelerating the reaction rate uncontrollably.
-
Solution: Employing jacketed reactors with powerful cooling systems, controlling the rate of reagent addition, and using in-situ monitoring (e.g., in-situ IR) to track reaction kinetics and temperature are crucial for safe and scalable processes.[16][17]
Mass Transfer Limitations
When using gaseous reagents like HCF₃ or CF₃OF, ensuring efficient mixing between the gas and liquid phases is critical for achieving reasonable reaction rates.[16]
-
Causality: The reaction can only occur at the gas-liquid interface. On a large scale, simple bubbling is insufficient, and the reaction becomes mass-transfer limited, not kinetically limited.
-
Solution: The use of reactors with high-efficiency gas dispersion tubes, gas-inducing impellers, or jet loop reactors can dramatically increase the interfacial area and improve reaction performance.[16] Continuous flow reactors are also exceptionally effective at handling gas-liquid reactions safely and efficiently.[13][15]
Purification Strategies
Purification is often a major bottleneck in process chemistry. Methods that are convenient in the lab, such as silica gel chromatography, are generally not economically viable for multi-kilogram production.
-
Causality: Chromatography requires large volumes of solvent and silica, generating significant waste and cost. It is also a batch process with limited throughput.
-
Solution: Process development should focus on designing syntheses that yield a crude product amenable to scalable purification techniques like recrystallization or distillation .[18] If impurities are unavoidable, exploring liquid-liquid extraction or developing a robust crystallization process is paramount.[19]
Detailed Scale-Up Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for critical process parameters.
Protocol 1: Scale-Up Synthesis of 2-(Trifluoromethyl)indole via Domino Cyclization
This protocol is adapted from methodologies utilizing the fluoroform-derived CuCF₃ reagent, which offers excellent regiocontrol and atom economy.[10][11][12]
Caption: Workflow for Domino Trifluoromethylation/Cyclization.
Objective: To synthesize 2-(trifluoromethyl)-N-tosyl-1H-indole on a 100-gram scale.
Materials & Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
N-(2-ethynylphenyl)-4-methylbenzenesulfonamide (1.00 mol, 271.3 g)
-
Fluoroform-derived CuCF₃ reagent (e.g., [(phen)CuCF₃]) (1.20 mol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (3.00 mol, 348.6 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 L)
-
Aqueous Ammonium Chloride (NH₄Cl), Saturated
-
Ethyl Acetate (EtOAc)
-
Heptane
-
Mechanical stirrer, heating/cooling circulator.
| Reagent | MW | Moles | Mass/Volume | Equivalents |
| N-(2-ethynylphenyl)-4-methylbenzenesulfonamide | 271.32 | 1.00 | 271.3 g | 1.0 |
| CuCF₃ Reagent | Varies | ~1.20 | Varies | ~1.2 |
| TMEDA | 116.21 | 3.00 | 348.6 g (452 mL) | 3.0 |
| DMF | 73.09 | - | 5.0 L | - |
Procedure:
-
Reactor Setup: Ensure the 10 L reactor is clean, dry, and properly assembled. Purge the entire system with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Charging Reagents: To the reactor, charge the N-(2-ethynylphenyl)-4-methylbenzenesulfonamide (271.3 g) followed by anhydrous DMF (5.0 L) and TMEDA (452 mL). Begin stirring to dissolve the solids.
-
Causality: TMEDA acts as a ligand to stabilize the copper complex and may also play a role as a carbon donor in the formation of certain byproducts, so its stoichiometry is important.[12]
-
-
Addition of CuCF₃: Add the CuCF₃ reagent in portions over 30-60 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30 °C during the addition.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 70 °C using the jacketed circulator. Monitor the reaction progress by taking aliquots and analyzing via HPLC or UPLC until consumption of the starting material is complete (typically 4-8 hours).
-
Quenching: Cool the reactor to room temperature (20-25 °C). Slowly and carefully add 2 L of saturated aqueous NH₄Cl solution to quench the reaction. Stir for 30 minutes.
-
Trustworthiness: The quench deactivates any remaining reactive copper species and precipitates copper salts, which are removed during the work-up.
-
-
Work-up & Extraction: Transfer the mixture to a suitable separatory funnel or extraction vessel. Extract the aqueous layer with ethyl acetate (3 x 2 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 2 L) and then with brine (1 x 2 L) to remove residual DMF and inorganic salts.
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Add 1 L of heptane to the crude material and heat to reflux with stirring. If the material is an oil, it should solidify.
-
Slowly cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Filter the solid product, wash the cake with cold heptane (2 x 200 mL), and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: >80%. Purity: >98% by HPLC.
-
Protocol 2: Scale-Up Photoredox C-H Trifluoromethylation in Flow
This protocol leverages the advantages of flow chemistry for a photoredox-catalyzed reaction, which is safer and more efficient for large-scale photochemical transformations.[9] It uses inexpensive TFAA as the CF₃ source.
Objective: To synthesize 2-trifluoromethyl-1H-indole on a >100-gram scale using a continuous flow reactor.
Materials & Equipment:
-
Continuous flow reactor system equipped with pumps, a static mixer, a photoreactor module (e.g., with high-power visible light LEDs), and a back-pressure regulator.
-
1H-Indole (1.00 mol, 117.15 g)
-
Trifluoroacetic Anhydride (TFAA) (2.00 mol, 420.06 g, 284 mL)
-
Pyridine N-oxide (2.50 mol, 237.75 g)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (photocatalyst, ~0.01 mol%)
-
Acetonitrile (MeCN), HPLC grade
-
Aqueous Sodium Bicarbonate (NaHCO₃), Saturated
-
Dichloromethane (DCM)
| Reagent | MW | Concentration (Stock Soln.) | Equivalents |
| 1H-Indole | 117.15 | 0.2 M in MeCN | 1.0 |
| TFAA | 210.03 | - (Added to indole solution) | 2.0 |
| Pyridine N-oxide | 95.10 | - (Added to indole solution) | 2.5 |
| Photocatalyst | Varies | - (Added to indole solution) | 0.01 mol% |
Procedure:
-
Stock Solution Preparation: In a suitable vessel protected from light, prepare a stock solution by dissolving 1H-Indole (117.15 g), Pyridine N-oxide (237.75 g), and the photocatalyst in acetonitrile to a final volume of 5.0 L (creating a 0.2 M solution of indole). Stir until all solids are dissolved. Finally, carefully add the TFAA (284 mL).
-
Causality: Pyridine N-oxide acts as a catalyst to facilitate the decarboxylation of a trifluoroacetate intermediate, enabling the formation of the •CF₃ radical under milder conditions.[6]
-
-
Flow Reactor Setup: Prime the flow system with acetonitrile. Set the photoreactor temperature to 30 °C and the back-pressure regulator to 5 bar.
-
Reaction Execution: Pump the prepared stock solution through the flow reactor at a determined flow rate that allows for the desired residence time within the illuminated zone (e.g., 30-60 minutes, determined during initial optimization).
-
Trustworthiness: Flow chemistry provides superior control over reaction parameters. The thin channels ensure uniform light penetration and efficient heat exchange, preventing byproduct formation and ensuring run-to-run consistency.[9]
-
-
Collection: Collect the output from the reactor into a vessel containing a stirred solution of saturated aqueous NaHCO₃ to quench the reaction and neutralize the trifluoroacetic acid byproduct.
-
Work-up & Purification:
-
Once the run is complete, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2-trifluoromethyl-1H-indole.
-
Safety Considerations
Scaling up chemical reactions introduces significant safety risks that must be rigorously managed.
-
Handling Gaseous Reagents: When working with gases like CF₃OF or HCF₃, all operations must be conducted in a well-ventilated fume hood or a specialized containment system by highly trained personnel.[16] CF₃OF is extremely toxic and can explode when condensed into a liquid; cold traps must be avoided.[16]
-
Pressure and Exotherms: Reactions involving gas evolution (e.g., from MCDFA) or significant exotherms must be run in reactors rated for the potential pressure and with emergency venting and quench systems in place.[5] Continuous monitoring of internal temperature and pressure is mandatory.
-
Quenching Procedures: Before any work-up, unreacted hazardous reagents must be safely neutralized. For example, any unreacted CF₃OF must be quenched by bubbling through a basic solution.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including fire-resistant lab coats, chemical-resistant gloves, and tightly fitting safety goggles with a face shield, especially during charging and quenching operations.[16]
Conclusion
The is a challenging but achievable endeavor that is critical for advancing drug development. Success depends on a holistic approach that begins with a strategic choice of synthetic route—balancing the need for regiocontrol with the practicalities of reagent cost and availability. Careful consideration of thermal management, mass transfer limitations, and the development of a non-chromatographic purification strategy are paramount. By understanding the causality behind these process parameters and implementing robust, well-designed protocols, chemists can safely and efficiently transition these valuable compounds from the laboratory to pilot and production scales.
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- Industrial-scale trifluoromethylation challenges.
- Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms.
- Synthesis of 2-(Trifluoromethyl)
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH.
- Recent advances in the synthesis of indoles and their applic
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering.
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- Optimization and Scaling up of the Azaindole Deriv
- Automated and Accelerated Synthesis of Indole Deriv
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- Laboratory-Scale Synthesis and Purification of Trifluoromethyl Hypofluorite: Applic
- A scalable and operationally simple radical trifluoromethyl
- Preparation of trifluoromethylindoles
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- A scalable and operationally simple radical trifluoromethylation.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines.
- N‐Trifluoromethyl Hydrazines, Indoles and Their Deriv
- Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhal
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- Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Beilstein Journal of Organic Chemistry.
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Navigating the Electrophilic Functionalization of 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its functionalization is a critical step in the development of new therapeutics. The introduction of fluorine-containing moieties, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol presents a unique substrate for electrophilic substitution, combining the versatile indole core with a sterically demanding and electronically influential trifluoroethanol group at the 7-position. This guide provides a comprehensive overview of the theoretical and practical aspects of the reaction of this valuable intermediate with various electrophiles, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Mechanistic Considerations: Regioselectivity in a Sterically and Electronically Biased System
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and typically the primary site of electrophilic aromatic substitution.[2] However, the substituent at the 7-position in this compound introduces significant electronic and steric factors that modulate this inherent reactivity.
The 2,2,2-trifluoro-1-hydroxyethyl group is strongly electron-withdrawing due to the presence of the three fluorine atoms. This deactivating effect reduces the overall nucleophilicity of the indole ring, making electrophilic substitution more challenging compared to unsubstituted indole.[2] Furthermore, the bulkiness of this substituent sterically hinders the adjacent C6 and N1 positions.
Given these factors, electrophilic attack is most likely to be directed to the C3 position, which remains the most electronically favored site for substitution in the pyrrole ring. However, reactions at the benzene ring, particularly at the C4 and C6 positions, may also be observed, depending on the nature of the electrophile and the reaction conditions. It is crucial to carefully control the reaction parameters to achieve the desired regioselectivity.
Application Notes and Experimental Protocols
This section provides detailed protocols for the reaction of this compound with a range of common electrophiles. These protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.
Vilsmeier-Haack Formylation: Synthesis of 3-Formyl-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indole
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring.[3][4][5] For this compound, this reaction is expected to proceed at the C3 position.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-formyl-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indole.
Friedel-Crafts Acylation: Synthesis of 3-Acyl-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indoles
Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole ring.[6] Due to the deactivating nature of the trifluoroethanol substituent, a strong Lewis acid catalyst is generally required.
Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise at 0 °C.
-
Acylating Agent Addition: After stirring for 15 minutes, add the acyl chloride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-acyl-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indole.
Halogenation: Synthesis of 3-Halo-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indoles
Halogenation of indoles can be achieved using various reagents. For the synthesis of 3-bromo derivatives, N-bromosuccinimide (NBS) is a mild and effective choice.[7][8]
Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.1 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 3-bromo-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indole.
Nitration: Synthesis of 3-Nitro-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indoles
Direct nitration of indoles with strong acids can lead to polymerization and low yields. A milder approach using trifluoroacetyl nitrate generated in situ is recommended for better regioselectivity and yield.[9][10][11]
Protocol:
-
Nitrating Agent Preparation: In a separate flask, prepare trifluoroacetyl nitrate by adding trifluoroacetic anhydride (1.5 equivalents) to a suspension of ammonium tetramethylnitrate (1.2 equivalents) in anhydrous acetonitrile at 0 °C. Stir for 30 minutes.
-
Substrate Addition: In another flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Reaction: Slowly add the freshly prepared nitrating agent to the substrate solution at 0 °C. Allow the reaction to proceed at this temperature for 1-3 hours, with TLC monitoring.
-
Work-up: Quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-nitro-7-(1-hydroxy-2,2,2-trifluoroethyl)-1H-indole.
Quantitative Data Summary
The following table provides expected yields for the electrophilic substitution reactions on this compound based on analogous reactions reported in the literature for substituted indoles. Actual yields may vary depending on the specific reaction conditions and scale.
| Electrophilic Reaction | Electrophile/Reagent | Expected Major Product | Expected Yield (%) |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl derivative | 70-85 |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 3-Acetyl derivative | 60-75 |
| Bromination | NBS | 3-Bromo derivative | 80-95 |
| Nitration | CF₃COONO₂ | 3-Nitro derivative | 65-80 |
Conclusion
The electrophilic functionalization of this compound offers a pathway to a diverse range of novel fluorinated indole derivatives with significant potential in drug discovery. While the electron-withdrawing and sterically demanding nature of the 7-substituent presents challenges, careful selection of reagents and optimization of reaction conditions can lead to successful and regioselective transformations, primarily at the C3 position. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.
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Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal. [Link]
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Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26735–26739. [Link]
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Application Notes and Protocols for the Use of 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Fluorinated Indole Fragments in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The core principle of FBDD lies in identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[1][3] These initial hits then serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[4][5][6]
This guide focuses on a particularly promising, albeit hypothetically applied, fragment: 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol . This compound uniquely combines the privileged indole scaffold, a common feature in many approved drugs, with the advantageous properties of a trifluoroethanol moiety.[7][8] The trifluoromethyl group can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like lipophilicity. The indole core provides a versatile scaffold for establishing key interactions with protein targets, while the 7-yl substitution pattern offers a distinct vector for chemical elaboration compared to more commonly explored indole positions.
These application notes will provide a comprehensive overview of the hypothesized utility of this compound in FBDD, from its initial characterization to detailed protocols for screening and hit-to-lead optimization.
Physicochemical Properties and Fragment Library Design
For a fragment to be successful in an FBDD campaign, it should adhere to certain physicochemical guidelines, often referred to as the "Rule of Three".[1][9] These guidelines help ensure that the fragment has favorable properties for screening and subsequent optimization. The hypothesized properties of this compound are summarized below:
| Property | Hypothesized Value | "Rule of Three" Guideline | Rationale for FBDD Suitability |
| Molecular Weight | ~215 g/mol | < 300 Da | Low molecular weight allows for efficient exploration of chemical space and provides ample room for optimization.[1] |
| cLogP | ~2.0 - 2.5 | < 3 | Moderate lipophilicity enhances solubility for biophysical screening while maintaining potential for membrane permeability.[1] |
| Hydrogen Bond Donors | 2 (indole N-H, alcohol O-H) | ≤ 3 | Provides key interaction points for target binding.[1] |
| Hydrogen Bond Acceptors | 1 (alcohol O) | ≤ 3 | Offers an additional point for hydrogen bonding.[1] |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding.[1] |
Screening Methodologies: Identifying Target Engagement
Due to the inherently weak binding affinity of fragments, highly sensitive biophysical techniques are required for their detection.[10] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most prominent and powerful methods for fragment screening, providing detailed information on binding events and the specific location of interaction.[11][12][13]
Workflow for Fragment Screening
Caption: A generalized workflow for a fragment-based drug design campaign.
Protocol 1: Fragment Screening using NMR Spectroscopy
Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are a robust method for detecting fragment binding.[14][15] This protocol outlines the steps for screening this compound against a ¹⁵N-labeled protein target.
I. Materials and Reagents
-
¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
This compound stock solution (e.g., 100 mM in d6-DMSO)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
II. Experimental Procedure
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling.
-
Concentrate the protein to a final concentration of 50-100 µM in the NMR buffer.
-
Add 5-10% D₂O to the sample for a lock signal.
-
-
Reference Spectrum Acquisition:
-
Transfer the protein solution to an NMR tube.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control.[15]
-
-
Fragment Screening:
-
Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should be kept below 1% to avoid protein denaturation.
-
Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Analyze for chemical shift perturbations (CSPs) of the protein backbone amide signals. Significant CSPs indicate that the fragment is binding to the protein and perturbing the chemical environment of nearby amino acid residues.[15]
-
Map the perturbed residues onto the 3D structure of the protein to identify the binding site.
-
III. Hit Validation and Affinity Determination
-
Deconvolution: If screening mixtures of fragments, deconvolution experiments are necessary to identify the specific fragment responsible for the observed CSPs.[15]
-
Titration: To determine the binding affinity (K_D), perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of this compound.[14] The CSPs are then plotted against the fragment concentration and fit to a binding isotherm.
Protocol 2: Fragment Screening using X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, offering invaluable insights for structure-based drug design.[16][17] This protocol describes a crystal soaking approach for screening this compound.
I. Materials and Reagents
-
Crystals of the target protein
-
Cryoprotectant solution
-
This compound stock solution (e.g., 100 mM in DMSO or another suitable solvent)
-
Soaking solution (mother liquor)
-
Cryo-loops
-
Liquid nitrogen
II. Experimental Procedure
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein that diffract to a resolution of at least 2.5 Å.[16]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 1-10 mM of this compound in the mother liquor. The final concentration of the organic solvent should be carefully controlled to avoid crystal damage.[10]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution.
-
Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.[16]
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. Weak or partial occupancy of the fragment is common.[10]
-
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once this compound is validated as a binder to the target of interest, the next step is to increase its affinity and drug-like properties.[18] The structural information obtained from NMR or X-ray crystallography is crucial for guiding this process.
Fragment Elaboration Strategies
Caption: Key strategies for elaborating an initial fragment hit into a lead compound.
-
Fragment Growing: This is often the most straightforward approach, where chemical moieties are added to the initial fragment to extend into adjacent pockets of the binding site and form additional interactions.[4][5] For this compound, the indole ring offers multiple positions for synthetic elaboration.
-
Fragment Linking: If another fragment is identified to bind in a neighboring sub-pocket, a chemical linker can be designed to connect the two fragments.[18][19] This can lead to a dramatic increase in potency, although designing an optimal linker can be challenging.[18]
Conclusion
This compound represents a fragment with high potential for FBDD campaigns. Its unique combination of a privileged indole scaffold and a trifluoroethanol group provides a solid starting point for generating novel, potent, and drug-like lead compounds. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to utilize this and similar fragments in their drug discovery efforts.
References
- Protocol to perform fragment screening using NMR spectroscopy - PubMed. (2024, September 20).
- A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments | Journal of Medicinal Chemistry - ACS Publications.
- Approaches to Fragment-Based Drug Design.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18).
- Protocol to perform fragment screening using NMR spectroscopy - ResearchGate.
- NMR Screening in Fragment-Based Drug Design: A Practical Guide.
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
- Fragment Linking Strategies for Structure-Based Drug Design - PubMed. (2020, October 22).
- Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening - ACS Publications.
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. (2012, October 8).
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025, August 6).
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- X-ray Crystallography Fragment Screening - Selvita.
- Protein X-ray Crystallography and Drug Discovery - PMC - NIH. (2020, February 25).
- Fragment-based DRUG discovery - All About Drugs.
- Timeline highlighting key papers influencing the course of FBDD (blue)... - ResearchGate.
- Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors - PubMed. (2018, September 27).
- Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry. (2018, July 9).
- Drug Design, Development and Therapy - Dove Press | Exploring Fragment-Based Approaches in Drug Discovery.
- Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2 - PubMed. (2014, August 14).
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- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. lifechemicals.com [lifechemicals.com]
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- 7. Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
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- 14. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Regioselectivity Challenge in Indole Functionalization
An Application Guide for the Selective N-Alkylation of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. While seemingly straightforward, the N-alkylation of indoles presents a significant challenge due to the competing nucleophilicity of the C-3 position.[2]
This application note provides a detailed experimental guide for the N-alkylation of a specialized substrate: this compound. The presence of a secondary alcohol on the indole ring introduces an additional layer of complexity, creating a three-way regioselectivity problem: N-alkylation, O-alkylation, and C-3 alkylation. The electron-withdrawing trifluoromethyl group further influences the acidity of both the N-H and O-H protons, demanding carefully optimized reaction conditions to achieve the desired N-1 functionalization.
This document outlines two robust protocols, explains the chemical principles underpinning the choice of reagents and conditions, and provides a framework for the successful synthesis, purification, and characterization of N-alkylated this compound derivatives.
Core Challenge: N- vs. O-Alkylation
The primary obstacle in this synthesis is the potential for the alkylating agent to react with the hydroxyl group of the trifluoroethanol side chain instead of the indole nitrogen. A strong base can deprotonate both sites, leading to a mixture of products that can be difficult to separate.
Caption: Competing reaction pathways for the alkylation of the target substrate.
Strategic Approaches to Selective N-Alkylation
Two primary strategies are presented to overcome the regioselectivity challenge. The choice between them will depend on the specific alkylating agent, available laboratory resources, and desired scale.
-
Strategy A: Deprotonation with a Strong, Non-Nucleophilic Base. This classical approach relies on the difference in acidity between the indole N-H (pKa ≈ 17 in DMSO) and a typical secondary alcohol (pKa ≈ 18-20). By using a strong base like sodium hydride (NaH), the more acidic N-H proton is preferentially removed to form the indolate anion.[3][4] Subsequent addition of the alkylating agent leads to the desired N-alkylation. Careful control of temperature and the order of addition is critical to success.
-
Strategy B: The Mitsunobu Reaction. This powerful reaction provides an alternative pathway that avoids the direct deprotonation of the substrate's hydroxyl group. The Mitsunobu reaction couples a relatively acidic pronucleophile (the indole N-H) with a primary or secondary alcohol (the alkylating partner) under mild, redox-neutral conditions using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6][7] This method is renowned for its reliability and stereospecificity (inversion of configuration at the alcohol's stereocenter).[8]
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride
This protocol is based on the classical method of generating the indolate anion prior to alkylation.[3][9] It is effective for a range of alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become clearer as the indolate salt forms.
-
Alkylation: Slowly add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal when using an alcohol as the alkylating partner and is particularly useful for minimizing O-alkylation side products.[5][8]
Materials:
-
This compound
-
The desired primary or secondary alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An orange color and/or a white precipitate (triphenylphosphine oxide) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).
-
Direct purification by flash column chromatography on silica gel is often effective.
-
Alternatively, trituration of the crude residue with a solvent like diethyl ether or a mixture of ethyl acetate/hexanes can precipitate the triphenylphosphine oxide, which can then be removed by filtration.
-
-
Final Purification: The filtrate should then be concentrated and further purified by column chromatography to isolate the desired N-alkylated product.
Comparison of Methodologies
| Parameter | Protocol 1: Sodium Hydride | Protocol 2: Mitsunobu Reaction |
| Alkylation Source | Alkyl Halides (R-X), Tosylates | Primary or Secondary Alcohols (R-OH) |
| Key Reagents | NaH (strong base) | PPh₃, DIAD/DEAD (redox couple) |
| Common Solvents | THF, DMF | THF, Dichloromethane |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Pros | - Cost-effective for simple alkylations- High yields with reactive halides | - Excellent for avoiding O-alkylation- Mild conditions- Broad alcohol scope |
| Cons | - Risk of O-alkylation side product- NaH is moisture-sensitive- Limited by halide availability | - Stoichiometric byproducts can complicate purification- Higher reagent cost |
| Relevant Citations | [9],[3],[4] | [5],[6],[8] |
Product Characterization and Validation
Confirmation of successful N-alkylation and differentiation from the O-alkylated isomer is crucial.
-
Thin Layer Chromatography (TLC): Use as a primary tool to monitor reaction progress and assess the purity of column fractions. The N-alkylated product will typically have a different Rf value than the starting material and the O-alkylated byproduct.
-
¹H NMR Spectroscopy: This is the most definitive method.
-
Successful N-Alkylation: Disappearance of the broad N-H singlet (typically > 8 ppm for indoles). Appearance of new signals corresponding to the protons of the newly installed alkyl group. The proton on the carbon bearing the hydroxyl and CF₃ groups (-CH(OH)CF3) should remain, and its coupling to the OH proton should be observable (or disappear upon D₂O exchange).
-
O-Alkylation: The N-H proton signal will remain. The OH proton signal will disappear, and the signal for the -CH(O-R)CF3 proton will likely shift downfield.
-
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the product, verifying the addition of the alkyl group.
-
¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a clean, single signal that can be used to confirm the presence of the side chain in the final product.
Caption: A typical workflow for the purification and validation of the final product.
References
-
Schramm, Y., et al. (2017). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 56(46), 14578-14581. Available at: [Link]
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Thiess Open Access. Available at: [Link]
-
Jiménez-González, L., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. Available at: [Link]
-
Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. Available at: [Link]
-
Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. Available at: [Link]
-
Giraud, A., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(63), 14331-14336. Available at: [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1091-1151. Available at: [Link]
-
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
-
Hu, M., et al. (2021). Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. New Journal of Chemistry, 45(22), 10057-10061. Available at: [Link]
-
Ball, M. R., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 312-317. Available at: [Link]
-
Fresneda, P. M., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 7(9), 702-711. Available at: [Link]
-
Giraud, A., et al. (2020). Scope of the N‐alkylation of indolines with alcohols. ResearchGate. Available at: [Link]
-
Shestakova, A., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]
-
Guisle, I., et al. (2008). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
Tamura, M., et al. (2014). ChemInform Abstract: Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]
-
Vaishya, V., et al. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect, 7(12). Available at: [Link]
-
Wang, J., et al. (2020). Asymmetric N-alkylation of indoles with isatins catalyzed by N-heterocyclic carbene: efficient synthesis of functionalized cyclic N,O-aminal indole derivatives. Organic Chemistry Frontiers, 7(11), 1647-1652. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6619. Available at: [Link]
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol. This molecule is a key building block in medicinal chemistry, and its successful synthesis is critical for many research programs. This document is designed to provide in-depth, field-tested insights to help you overcome common challenges and optimize your reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and adapt the protocols to your specific needs.
Synthesis Overview: The Ruppert-Prakash Reaction
The most common and effective method for synthesizing this compound is the nucleophilic trifluoromethylation of the corresponding aldehyde, indole-7-carbaldehyde. This is typically achieved using (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, in the presence of a nucleophilic fluoride source as a catalyst.
The catalyst, often a fluoride salt like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), activates the TMSCF₃ to generate a transient trifluoromethyl anion (⁻CF₃). This potent nucleophile then attacks the electrophilic carbonyl carbon of indole-7-carbaldehyde. The resulting trifluoromethylated alkoxide is subsequently quenched with a proton source during work-up to yield the desired alcohol product.
Caption: General scheme for the synthesis of the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Each question is designed to reflect a real-world laboratory challenge.
Q1: My reaction yield is very low or non-existent. What are the most likely causes?
This is the most common issue, and it almost always points to one of three areas: reagent quality, reaction setup (atmosphere/moisture), or catalyst activity.
Answer:
A low yield is often a symptom of underlying issues with reaction components or conditions. Let's break down the primary culprits:
-
Moisture Contamination: The trifluoromethyl anion is a hard nucleophile and also a strong base. Any protic source, especially water, will rapidly quench the anion, forming fluoroform (CHF₃) and preventing the desired reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle hygroscopic catalysts like TBAF and CsF in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Inactive Catalyst: The fluoride source is the engine of this reaction. If it's not sufficiently active, the TMSCF₃ will not be converted to the nucleophilic ⁻CF₃ at an effective rate.
-
Solution: TBAF is notoriously hygroscopic. Use a solution of TBAF in THF (1M) from a reputable supplier. For solid TBAF, ensure it is rigorously dried. Alternatively, cesium fluoride (CsF) is often a more robust, less hygroscopic choice that can be activated by heating under vacuum before use.
-
-
Poor Quality Starting Material: The purity of your indole-7-carbaldehyde is paramount. Aldehydes are prone to oxidation to carboxylic acids over time.
-
Solution: Check the purity of the aldehyde by NMR or LC-MS before starting. If impurities are detected, purify it by column chromatography or recrystallization. Store the aldehyde under an inert atmosphere and in a refrigerator.
-
-
Insufficient Reaction Time or Temperature: This reaction is often run at 0 °C to room temperature. However, if the activation barrier is not being overcome, the reaction will be sluggish.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is being consumed very slowly, allow the reaction to warm to room temperature and leave it for an extended period (12-24 hours). A gentle warming to 40 °C can sometimes be beneficial, but watch for byproduct formation.
-
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My TLC shows the starting material is consumed, but I have multiple new spots and a low yield of the desired product. What's happening?
Answer:
This indicates that while the reaction is proceeding, side reactions are dominating. The indole nucleus itself contains reactive sites that can compete with the aldehyde.
-
N-Silylation: The indole N-H proton is acidic. In the presence of a base and a silylating agent (TMSCF₃), the nitrogen can be silylated to form N-TMS-indole. This is usually reversible upon aqueous work-up but can complicate the reaction mixture.
-
Cannizzaro-type Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid. While less common here, it's a possibility if the catalyst concentration is too high or if the reaction is overheated.
-
Decomposition: The indole ring can be sensitive to strongly basic or acidic conditions, potentially leading to decomposition or polymerization, especially during a prolonged or heated reaction.
Solutions:
-
Control Stoichiometry: Use only a catalytic amount of the fluoride source (typically 5-10 mol%). Using a full equivalent or more can promote side reactions.
-
Temperature Management: Start the reaction at 0 °C or even lower (-20 °C) and allow it to warm slowly. This helps control the initial exothermic reaction and favors the desired kinetic product.
-
Protecting Groups: If side reactions at the indole nitrogen are a persistent issue, consider protecting the N-H proton before the trifluoromethylation step. A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can be effective. However, this adds extra steps to the synthesis (protection and deprotection).
Q3: I'm struggling with the aqueous work-up. What is the best procedure?
Answer:
The work-up is critical for quenching the reaction and separating the product. A poorly executed work-up can lead to product loss or decomposition.
Recommended Work-up Protocol:
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over strong acids, which can degrade the indole ring. The quench protonates the intermediate alkoxide and hydrolyzes any remaining TMSCF₃.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (3x) with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The trifluoroethanol product is moderately polar, so ensure thorough extraction.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water (1x) to remove most of the water-soluble salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) if there's any chance of acidic byproducts.
-
Brine (saturated NaCl solution) (1x) to help break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). Avoid excessive heat during concentration.
Detailed Experimental Protocol
This protocol is a validated starting point. It is crucial to adapt it based on your observations and analytical data.
| Parameter | Value | Justification |
| Reactant | Indole-7-carbaldehyde | 1.0 eq |
| Reagent | TMSCF₃ (Ruppert-Prakash) | 1.5 eq |
| Catalyst | TBAF (1.0 M in THF) | 0.1 eq |
| Solvent | Anhydrous THF | ~0.1 M concentration |
| Temperature | 0 °C to Room Temp. | Controls initial rate, allows completion |
| Reaction Time | 4-12 hours | Monitor by TLC |
Step-by-Step Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add indole-7-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) dropwise via syringe.
-
Slowly add the tetrabutylammonium fluoride solution (TBAF, 1.0 M in THF, 0.1 eq) dropwise over 5 minutes. The solution may change color.
-
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) until the starting aldehyde spot is consumed.
-
Once complete, cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Follow the work-up procedure described in Q3 .
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the pure this compound.
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a different solvent?
-
Yes, other anhydrous polar aprotic solvents like diethyl ether or dichloromethane can be used. However, THF is generally preferred as it effectively solubilizes the reagents and the TBAF catalyst.
-
-
FAQ 2: Is CsF a better catalyst than TBAF?
-
"Better" depends on the specific situation. CsF is less hygroscopic and can be easier to handle if you do not have access to high-quality TBAF solutions. It often requires slightly longer reaction times or gentle heating. TBAF is more soluble in organic solvents and often leads to faster reactions at lower temperatures.
-
-
FAQ 3: How should I handle the Ruppert-Prakash reagent (TMSCF₃) safely?
-
TMSCF₃ is volatile (boiling point ~35-36 °C), toxic, and moisture-sensitive. Always handle it in a well-ventilated fume hood. Use syringes or cannulas for transfers. It should be stored in a refrigerator under an inert atmosphere. Upon quenching, it can release toxic gases, so the work-up should also be performed in a fume hood.
-
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). The first nucleophilic trifluoromethyl-transfer-reagent. Tetrahedron Letters, 25(21), 2195-2198. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Singh, R. P., & Shreeve, J. M. (2000). Recent highlights in the chemistry of nucleophilic trifluoromethylation. Tetrahedron, 56(39), 7613-7632. [Link]
-
Prakash, G. K. S., et al. (2004). A simple and efficient cesium fluoride catalyzed trifluoromethylation of carbonyl compounds using (trifluoromethyl)trimethylsilane. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
side reactions in the preparation of trifluoromethylated indoles
Welcome to the technical support center for the synthesis of trifluoromethylated indoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of introducing the trifluoromethyl (CF₃) group onto the indole scaffold. The unique electronic properties of the CF₃ group make it a valuable substituent in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1] However, its introduction is not without challenges, and side reactions can frequently complicate synthetic efforts.
This document provides troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation, offering insights into the underlying chemical principles to empower you to optimize your reaction outcomes.
Part 1: Troubleshooting Common Side Reactions
FAQ 1: My reaction is producing a mixture of C2- and C3-trifluoromethylated indoles. How can I improve the regioselectivity?
This is one of the most common challenges in indole functionalization. The regioselectivity is fundamentally dictated by the reaction mechanism, which in turn is determined by the choice of trifluoromethylating reagent and reaction conditions.
Underlying Cause:
The indole nucleus has two primary sites of reactivity: the electron-rich C3 position and the C2 position.
-
Electrophilic Trifluoromethylation: Traditional Friedel-Crafts-type reactions with an electrophilic CF₃⁺ source typically favor substitution at the more nucleophilic C3 position.
-
Radical Trifluoromethylation: Reactions proceeding through a CF₃ radical intermediate often show a preference for the C2 position. Quantum mechanical calculations suggest that the barrier for radical addition at C2 is lower, and the resulting radical intermediate benefits from benzylic stabilization.[2][3]
Troubleshooting Strategies:
To Favor C2-Trifluoromethylation:
-
Utilize Radical Conditions: Employ reagents that generate CF₃ radicals, such as the Langlois reagent (CF₃SO₂Na) or Togni's reagent , often in the presence of an oxidant or a photocatalyst.[4][5][6][7]
-
Metal Catalysis: Copper and iron catalysts can be used to promote radical pathways for C2-trifluoromethylation.[4][8]
-
Directing Groups: The use of a removable directing group on the indole nitrogen can effectively steer the trifluoromethylation to the C2 position.[1]
-
Block the C3 Position: If your synthetic route allows, starting with a C3-substituted indole will naturally direct trifluoromethylation to the C2 position.[1]
To Favor C3-Trifluoromethylation:
-
Employ Electrophilic Reagents: Use electrophilic trifluoromethylating reagents under conditions that promote an ionic mechanism.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the electrophilicity of the CF₃ source and favor C3-alkylation in Friedel-Crafts-type reactions.[9]
Illustrative Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
FAQ 2: I am observing a significant amount of bis(indolyl)methane (BIM) byproduct. What is causing this and how can I prevent it?
The formation of bis(indolyl)methanes is a common side reaction, particularly when the reaction conditions can lead to the formation of an electrophilic intermediate at the C3 position.
Underlying Cause:
This side reaction is prevalent in Friedel-Crafts-type alkylations of indoles. If the initial trifluoromethylation occurs at the C3 position to form a trifluoromethylated 3-indolylmethanol intermediate, this intermediate can be activated under acidic conditions to form a stabilized carbocation. This carbocation is highly electrophilic and can be attacked by a second molecule of indole, leading to the formation of a BIM.[10][11][12]
Troubleshooting Strategies:
-
Control Acidity: The use of strong acids can promote the formation of the carbocation intermediate. Consider using a milder Lewis or Brønsted acid, or a non-acidic method for trifluoromethylation.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of the second Friedel-Crafts alkylation step.
-
Stoichiometry: Ensure that the trifluoromethylating reagent is not the limiting reagent. An excess of indole relative to the electrophilic intermediate can favor the formation of the BIM. A slow addition of the indole to the reaction mixture containing the trifluoromethylating agent may be beneficial.
-
Choice of Reagent/Method: Switching to a radical-based trifluoromethylation method that favors C2 substitution will circumvent the formation of the C3-electrophilic intermediate altogether.
Proposed Mechanism for BIM Formation:
Caption: Formation of bis(indolyl)methane byproduct.
FAQ 3: My reaction yield is low due to decomposition of the starting material or product. How can I improve stability?
Trifluoromethylated indoles, as well as some trifluoromethylating reagents, can be sensitive to harsh reaction conditions.
Underlying Cause:
-
Thermal Instability: Some trifluoromethylating reagents, such as Togni's reagent, can decompose at elevated temperatures.[13]
-
Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation, especially under harsh oxidative conditions required for some trifluoromethylation reactions. This can lead to complex mixtures of oxidized byproducts.[14]
-
Instability to Strong Acids/Bases: Both the starting indole and the trifluoromethylated product can be unstable in the presence of strong acids or bases, leading to polymerization or other decomposition pathways.
Troubleshooting Strategies:
| Problem | Potential Cause | Suggested Solution(s) |
| Low to No Yield | 1. Degraded Reagent: Trifluoromethylating agents can be moisture-sensitive. | • Use a fresh batch of the reagent. • Handle moisture-sensitive reagents under an inert atmosphere (N₂ or Ar).[15] |
| 2. Suboptimal Temperature: Reaction may be too cold (slow) or too hot (decomposition). | • Optimize the temperature incrementally. • Check the thermal stability of your specific reagent. | |
| Multiple Products | 1. High Temperature: Promotes side reactions and decomposition. | • Lower the reaction temperature.[16] |
| 2. Incorrect Stoichiometry: Can lead to byproducts like BIMs. | • Carefully control the stoichiometry of reagents. | |
| Product Decomposition | 1. Harsh Workup: Exposure to strong acids or bases during extraction. | • Use a mild workup procedure with buffered solutions. • Avoid prolonged exposure to acidic or basic conditions. |
| 2. Oxidation: Reaction open to air when an inert atmosphere is required. | • Ensure the reaction is conducted under an inert atmosphere if the chosen method is sensitive to oxygen.[15] |
Part 2: Experimental Protocols
Protocol 1: C2-Selective Radical Trifluoromethylation using Langlois Reagent
This protocol describes a general procedure for the C2-trifluoromethylation of indole using sodium triflinate (Langlois' reagent) under oxidative conditions.
Materials:
-
Indole
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Copper(II) Sulfate (CuSO₄)
-
Potassium Fluoride (KF)
-
Dimethylacetamide (DMA)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add indole (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol%), and KF (50 mol%).[4]
-
Evacuate and backfill the tube with argon three times.
-
Add DMA (3.0 mL) via syringe.
-
Add TBHP (2.5 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 85 °C and stir for 1-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Self-Validating System:
-
Control Experiment: Running the reaction in the presence of a radical scavenger like TEMPO should significantly inhibit or completely stop the reaction, confirming the radical mechanism.[4]
-
Exclusion of Catalyst: Performing the reaction without the copper catalyst should result in a drastically reduced yield, demonstrating its crucial role.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Wang, B., Liu, T., & Wu, L. (2017). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 22(1), 125. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Li, G., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(15), 4356–4363. [Link]
-
Wang, Y., et al. (2020). Synthesis of Chiral Bis(3-indolyl)methanes Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter via Nickel-Catalyzed Asymmetric Friedel–Crafts Alkylation Reaction. The Journal of Organic Chemistry, 85(15), 9633–9643. [Link]
-
ResearchGate. (2025). Application of Langlois' Reagent in Trifluoromethylation Reactions. [Link]
-
Das, S., et al. (2023). K2S2O8‐Glucose‐Mediated Metal‐Free Oxidative Trifluoromethylation of Indoles with Langlois' Reagent on the C2 Position. ChemistrySelect, 8(7). [Link]
-
Li, J., et al. (2018). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. ACS Omega, 3(10), 13016–13022. [Link]
-
ResearchGate. (2015). Synthesis of Bis(indolyl)methanes via thiourea organocatalysts carrying 3,5-bis(trifluoromethyl)phenyl or 3,5-dichlorophenyl moieties. [Link]
-
ResearchGate. (2017). The synthesis of trifluoromethylated bis(indolyl)arylmethanes from 2-arylindoles and 2,2,2-trifluoroacetohydrazide. [Link]
-
Besset, T., et al. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 11, 1694–1721. [Link]
-
Reddy, T. S., et al. (2018). One-pot synthesis of tri- and di-fluoromethylated bis(indolyl)methanols via Friedel–Crafts-type acylation and alkylation. Organic & Biomolecular Chemistry, 16(24), 4495–4499. [Link]
-
Wikipedia. (n.d.). Togni reagent II. [Link]
-
ResearchGate. (2023). A) Comparison of C2 or C3 trifluoromethyl‐substituted cations. B) Comparison of C2 or C3 protonation using the M06‐2X/CC‐PVQZ(‐g) method. [Link]
-
Zhang, F., et al. (2019). Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. Frontiers in Chemistry, 7, 621. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. [Link]
-
ResearchGate. (2019). Ga(OTf) 3 -Catalyzed Temperature-Controlled Regioselective Friedel–Crafts Alkylation of Trifluoromethylated 3-Indolylmethanols with 2-Substituted Indoles: Divergent Synthesis of Trifluoromethylated Unsymmetrical 3,3′-and 3,6′-Bis(indolyl)methanes. [Link]
-
Guchhait, S. K., et al. (2015). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 54(22), 6569–6573. [Link]
-
Han, X., et al. (2019). Ga(OTf)3-Catalyzed Temperature-Controlled Regioselective Friedel-Crafts Alkylation of Trifluoromethylated 3-Indolylmethanols with 2-Substituted Indoles: Divergent Synthesis of Trifluoromethylated Unsymmetrical 3,3'-and 3,6'-Bis(indolyl)methanes. Organic Letters, 21(9), 3396–3401. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
-
American Chemical Society. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
-
Gupta, N., et al. (2025). Lighting the Path: A Sustainable Catalyst Free Approach Toward Trifluoromethylation of Indoles. ChemistrySelect. [Link]
-
ResearchGate. (2015). Trifluoromethylation of indole derivatives with Togni's reagent. [Link]
-
Bentham Science. (2022). Friedel-Crafts Benzylation of Unprotected Anilines with Indole-3- carbinols to Access Trifluoro-methyl(indolyl)phenylmethanes. [Link]
-
ResearchGate. (2020). C‐2 Trifluoromethylation of indoles by Langlois' reagent. [Link]
-
ResearchGate. (2020). Trifluoromethylation of indoles with Togni's reagent in the presence Cu(II) complex. [Link]
-
Wang, X., et al. (2025). Iodine-Promoted Oxidative Annulation of Indoles with Trifluoromethyl N-Tosylhydrazone: Access to Trifluoromethylated Pyridazino[3,4-b]indoles. Organic Letters. [Link]
-
ResearchGate. (2015). Visible-Light-Induced Cascade Radical Trifluoromethylation/Cyclization/Dearomatization of Isocyanide-Containing Indoles: Synthesis of Trifluoromethylated 3-Spiroindolines. [Link]
-
Aarhus University. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl: a computational study. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
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Chen, J., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35085–35089. [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
ResearchGate. (2025). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. [Link]
-
Kaboudin, B., et al. (2021). Recent Advances on the Application of Langlois' Reagent in Organic Transformations. ChemistrySelect, 6(45), 12998–13014. [Link]
-
Singh, S., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10247–10257. [Link]
-
Kumar, A., & Kumar, S. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36131–36162. [Link]
-
Beilstein Archives. (2018). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. [Link]
-
Gogoi, P., et al. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters. [Link]
-
Mueller, G. A., et al. (2014). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Photochemistry and Photobiology, 90(3), 548–555. [Link]
-
Semantic Scholar. (2021). Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. [Link]
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stability issues of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol under acidic/basic conditions
Welcome to the technical support center for 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule under various experimental conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Chemistry
This compound incorporates two key structural motifs: a 7-substituted indole ring and a secondary benzylic alcohol bearing a trifluoromethyl group. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[1] Conversely, the trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the adjacent alcohol and the stability of potential cationic intermediates. This unique combination of functional groups dictates the molecule's stability profile under both acidic and basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Acidic Conditions
Q1: I've noticed a significant decrease in the concentration of my stock solution of this compound in a mildly acidic buffer (pH 4-5). What could be the cause?
A1: Indole and its derivatives are known to be sensitive to acidic conditions.[1] Even mildly acidic environments can lead to degradation over time. The primary cause is likely the protonation of the indole ring, most commonly at the C3 position, which is highly reactive towards electrophiles.[1] This protonation can initiate a cascade of reactions, including dimerization or polymerization, leading to the loss of the parent compound. While the trifluoromethyl group enhances the stability of the adjacent benzylic alcohol, the indole ring remains the more reactive site under these conditions.
Q2: Upon acidification of my sample, I observed the formation of a colored precipitate. What is this substance?
A2: The formation of a colored precipitate under acidic conditions is a classic sign of indole polymerization. Protonation of the indole ring can generate a reactive intermediate that can then undergo electrophilic attack on another indole molecule. This process can repeat, leading to the formation of insoluble, often colored, oligomers or polymers. To mitigate this, it is crucial to work at neutral or slightly basic pH whenever possible and to minimize the exposure time to acidic conditions.
Q3: Could the trifluoroethanol side chain be susceptible to degradation under acidic conditions?
A3: The 2,2,2-trifluoroethanol moiety is generally more stable than a non-fluorinated alcohol under acidic conditions. The strong electron-withdrawing effect of the trifluoromethyl group destabilizes the formation of a carbocation at the benzylic position, thus disfavoring SN1-type reactions or acid-catalyzed dehydration (elimination). While elimination to form a vinyl-indole derivative is a theoretical possibility, it would likely require harsh acidic conditions and elevated temperatures.[2] Under typical experimental conditions, the degradation of the indole ring is the more probable pathway.
Basic Conditions
Q4: I am planning a reaction using a strong base (e.g., NaOH, KOH) with this compound. What stability issues should I be aware of?
A4: The indole ring is generally more stable under basic conditions compared to acidic conditions. The most acidic proton is on the indole nitrogen (pKa ≈ 17), which can be deprotonated by strong bases. While deprotonation itself is not a degradation pathway, the resulting indolide anion can be more susceptible to oxidation. Additionally, under strongly basic conditions and in the presence of oxygen, the indole ring can undergo oxidative cleavage.
Q5: Can the trifluoroethanol side chain react under basic conditions?
A5: The benzylic alcohol proton can be deprotonated by a strong base to form an alkoxide. This is a standard acid-base reaction and does not inherently lead to degradation. However, under forcing conditions (e.g., high temperature), a base-catalyzed elimination reaction to form a vinyl indole is a possibility, though less likely than under acidic conditions for this specific substrate. The primary concern under basic conditions remains the potential for oxidation of the indole nucleus.
Visualizing Potential Degradation Pathways
To better understand the potential stability issues, the following diagrams illustrate the likely degradation pathways under acidic and basic conditions.
Caption: Potential degradation pathways under acidic conditions.
Caption: Potential degradation pathways under basic conditions.
Troubleshooting Guide: Forced Degradation Studies
To proactively assess the stability of this compound and identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions more severe than those it would typically encounter.[3][4]
Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Detailed Protocols
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Take aliquots at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Take aliquots at regular intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[5]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light. Take aliquots at regular intervals for analysis.[5]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for up to one week. Periodically, take samples, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be kept in the dark under the same conditions.
3. Analytical Monitoring:
-
HPLC-UV/MS: A stability-indicating HPLC method is crucial. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point. UV detection should be performed at the λmax of the compound. Mass spectrometry (MS) is essential for identifying the mass of any degradation products.[6][7]
-
NMR Spectroscopy: For significant degradation products, isolation followed by 1H and 13C NMR spectroscopy can provide definitive structural elucidation.[8][9]
Data Interpretation
| Stress Condition | Expected Degradation Level | Potential Degradants |
| Acid Hydrolysis | 10-30% | Indole dimers/polymers, potential ring-opened products (under harsh conditions). |
| Base Hydrolysis | 5-20% | Oxidized indoles (e.g., oxindoles), potential ring-opened products. |
| Oxidation (H₂O₂) | 15-40% | Hydroxylated indoles, oxindoles, N-oxides. |
| Thermal | <10% | Dependent on melting point and intrinsic stability. |
| Photolytic | Variable | Photo-oxidation products, potential dimers. |
This table provides expected outcomes and should be adapted based on experimental results.
References
-
Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial degradation of indole and its derivatives. Journal of Chemistry, 2015, 1-7. [Link]
-
Arora, P. K., & Bae, H. (2014). Identification of new metabolites of bacterial transformation of indole by gas chromatography-mass spectrometry and high performance liquid chromatography. International Journal of Analytical Chemistry, 2014, 239641. [Link]
- Bak, F., & Widdel, F. (1986). Anaerobic degradation of phenol and phenol derivatives by Desulfobacterium phenolicum sp. nov. Archives of Microbiology, 146, 177-180.
-
Bocchi, S., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(11), 3321. [Link]
-
García-Contreras, R., et al. (2016). Identification of indole derivatives by two-dimensional NMR-based comparative metabolomics. Scientific Reports, 6, 28623. [Link]
-
ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Ph.D. Thesis. [Link]
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Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. [Link]
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Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
- Newman, M. S., & Pinkus, A. G. (1945). The Condensation of Anisole with Acetic Anhydride by Means of Trifluoroacetic Acid. Journal of the American Chemical Society, 67(4), 737-738.
-
NMR Spectra of Indole. Biological Magnetic Resonance Bank. [Link]
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Patel, K., & Dedania, Z. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 11(5), 784-793. [Link]
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ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Rouillon, R., et al. (1986). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. Canadian Journal of Botany, 64(9), 1893-1897.
-
SIUE Chemistry Department. Elimination Reactions. [Link]
- Song, H., et al. (2022). N-Heterocyclic carbene-catalyzed SuFEx reactions of fluoroalkylated secondary benzylic alcohols. Organic & Biomolecular Chemistry, 20(12), 2465-2469.
- Sun, Y., & Gao, K. (2023). An inexpensive aminoguanidine efficiently catalyzes a reductive cyclization of o-phenylenediamines with CO2 in the presence of triethoxysilane. The Journal of Organic Chemistry, 88(12), 7463-7468.
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Transformation Tutoring. E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products. [Link]
- Vemula, R., & Sharma, P. (2013). Forced degradation study: An essential approach to develop stability indicating method. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 10-14.
-
Wikipedia. Indole. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]
- Ying, A., et al. (2020). Magnetically Recoverable DABCO-Functionalized Mesoporous Poly(ionic liquid)s as an Efficient Catalyst for the One-Pot Synthesis of Indole Derivatives and Seven-Membered Fused Indoles.
- Zhang, D., et al. (2020). The polystyrene-cross-linking bisphosphine ligand PS-DPPBz was effective for the Ir-catalyzed reversible acceptorless dehydrogenation/hydrogenation of N-heterocycles. Organic Letters, 22(13), 5240-5245.
-
YouTube. Reaction of Indole. [Link]
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Technical Support Center: Enantioselective Separation of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Welcome to the technical support center for the enantioselective separation of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enantioselective separation of this compound, providing foundational knowledge for successful method development.
1. What are the most suitable chiral stationary phases (CSPs) for the separation of this compound?
The successful enantioselective separation of this compound relies heavily on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are the most successful and widely applied for a broad range of chiral separations.[1][2] For a molecule like this compound, which contains a hydroxyl group, an aromatic indole ring, and a trifluoromethyl group, the following CSPs are recommended as starting points:
-
Cellulose and Amylose Derivatives: CSPs based on cellulose and amylose carbamate derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective.[3][4] These phases offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that are crucial for resolving enantiomers with the structural features of the target molecule.
-
Cyclodextrin-Based CSPs: Beta-cyclodextrin-based CSPs can also be effective.[5][6][7] The hydrophobic cavity of the cyclodextrin can include the indole or phenyl portion of the molecule, while interactions with the hydroxyl groups on the rim of the cyclodextrin can provide the necessary enantioselectivity.
A screening approach using columns with different polysaccharide and cyclodextrin-based selectors is often the most efficient way to identify the optimal stationary phase.[8]
2. How do I select the initial mobile phase for my separation?
The choice of mobile phase is critical and depends on the selected CSP. Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[9]
-
Normal-Phase: A common starting point for polysaccharide-based CSPs is a mixture of a nonpolar solvent like n-hexane or heptane with an alcohol modifier such as isopropanol or ethanol.[9] For this compound, a mobile phase of n-hexane:ethanol (90:10 v/v) is a reasonable starting condition.
-
Reversed-Phase: For reversed-phase mode, a mixture of water or a buffer with acetonitrile or methanol is typically used. The indole moiety of the target molecule may exhibit better solubility in this mode.
-
Additives: Small amounts of additives can significantly impact selectivity.[8] For basic compounds like indoles, adding a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can improve peak shape and resolution.[4] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
3. What is the role of temperature in enantioselective separations?
Temperature is a critical parameter that can influence both retention times and enantioselectivity.[8] Lowering the temperature often increases the resolution between enantiomers by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this also leads to longer retention times and broader peaks. Conversely, increasing the temperature can decrease analysis time but may reduce selectivity. It is recommended to start at ambient temperature (e.g., 25 °C) and then explore the effect of temperature in the range of 10-40 °C to optimize the separation.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the enantioselective separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen different CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based).2. Vary the alcohol modifier (e.g., ethanol, isopropanol) and its percentage in the mobile phase.[8]3. Optimize the column temperature; try a lower temperature for improved resolution. |
| Peak Tailing | 1. Secondary interactions between the analyte and the silica support.2. Column overload.3. Active sites on the stationary phase. | 1. Add a mobile phase modifier. For the indole nitrogen, a basic additive like diethylamine (DEA) at 0.1% can improve peak shape.[4]2. Reduce the sample concentration or injection volume.[7]3. Ensure the column is properly conditioned. |
| Irreproducible Retention Times | 1. Insufficient column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[10]2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column thermostat to maintain a constant temperature. |
| High Backpressure | 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase.3. Particulate matter in the sample or mobile phase. | 1. Reverse flush the column (for immobilized CSPs only) or replace the inlet frit.[11]2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[11]3. Filter the sample and mobile phase through a 0.45 µm filter. |
| Loss of Column Performance | 1. Adsorption of impurities on the column.2. Use of incompatible solvents.3. Degradation of the stationary phase. | 1. Flush the column with a strong solvent recommended by the manufacturer. For immobilized phases, a flush with DMF followed by ethanol may be effective.[11]2. Always check solvent compatibility with the specific CSP being used, especially for coated phases.[11]3. Operate within the recommended pH and temperature ranges for the column. |
Experimental Workflow & Protocols
Method Development Workflow
The following diagram illustrates a systematic approach to developing a robust enantioselective separation method for this compound.
Caption: A stepwise workflow for enantioselective method development.
Sample Preparation Protocol
-
Dissolution: Accurately weigh a small amount of racemic this compound and dissolve it in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
Column Conditioning and Storage
-
Conditioning: Before the first use, and when changing mobile phases, equilibrate the column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Storage: For long-term storage, follow the manufacturer's recommendations. Typically, polysaccharide-based columns are stored in a hexane/isopropanol mixture.
Logical Troubleshooting Flowchart
When encountering a separation issue, a logical approach can quickly identify the root cause.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
-
Enantioseparation and Racemization of 3-Fluorooxindoles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. (2008). PubMed. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Troubleshooting in HPLC: A Review. (2022). IJSDR. Retrieved from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
-
Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. (1995). PubMed. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. (1984). ResearchGate. Retrieved from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. (n.d.). Restek. Retrieved from [Link]
-
Optimization of chiral separations in HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. (2013). PubMed. Retrieved from [Link]
-
A New Case of Chiral Recognition Between Isotopomers. Preparation and Study of (R) and (S) Perdeuterio 2,2, 2-trifluoro-1-(1-pyrenyl)ethanol. (2000). PubMed. Retrieved from [Link]
-
Enantioselective Separation and Determination of Pirbuterol in Bulk Drugs and Formulations by HPLC. (n.d.). OMICS Online. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]
-
Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethanol. (n.d.). ChemBK. Retrieved from [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). MDPI. Retrieved from [Link]
Sources
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Catalyst Selection for the Synthesis of 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol
Here is the technical support center guide for the synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol.
Welcome to the technical support center for the synthesis of this compound. This molecule, incorporating both the privileged indole scaffold and a trifluoromethyl carbinol motif, is of significant interest in medicinal chemistry and drug development. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Catalyst & Reagent Selection
This section addresses common questions regarding the selection of appropriate reagents and catalysts for the nucleophilic trifluoromethylation of indole-7-carbaldehyde.
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most direct and widely adopted strategy is the nucleophilic addition of a trifluoromethyl (CF₃) anion equivalent to the carbonyl group of indole-7-carbaldehyde[1]. This transformation is favored for its high atom economy and operational simplicity. The key to success lies in the choice of the trifluoromethylating reagent and the catalyst used to generate the active nucleophile.
Q2: Which trifluoromethylating reagents are recommended for this synthesis?
A2: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most common and versatile choice.[2] It is a stable, liquid reagent that, upon activation, releases the CF₃ nucleophile. An alternative is phenyl trifluoromethyl sulfone (CF₃SO₂Ph), which can also serve as a CF₃ source under reductive conditions.[2] For most applications, TMSCF₃ provides a reliable and high-yielding route.
Q3: What types of catalysts are effective for activating TMSCF₃?
A3: The activation of TMSCF₃ requires a nucleophilic catalyst that can interact with the silicon atom, thereby liberating the trifluoromethyl anion. The most common activators are:
-
Fluoride Ion Sources: Catalytic amounts of species like cesium fluoride (CsF), potassium fluoride (KF), or tetrabutylammonium fluoride (TBAF) are highly effective.[2]
-
Base Catalysts: Strong, non-nucleophilic bases can also be used. Potassium alkoxides, for instance, have been shown to be highly active catalysts for the trifluoromethylation of aldehydes and ketones.[2]
The choice of catalyst can influence reaction kinetics and yield, and may need to be optimized for your specific conditions.
Q4: My research requires a specific stereoisomer. How can I achieve an enantioselective synthesis?
A4: Achieving high enantioselectivity is a critical goal in pharmaceutical synthesis. For the asymmetric trifluoromethylation of indole-7-carbaldehyde, two primary strategies can be employed:
-
Chiral Organocatalysis: The use of chiral catalysts, such as bifunctional thioureas or cinchona alkaloids, can create a chiral environment around the substrate, directing the nucleophilic attack of the CF₃ group to one face of the aldehyde.[3] This approach avoids the use of metals and often proceeds under mild conditions.
-
Chiral Lewis Acid Catalysis: Chiral metal complexes can coordinate to the carbonyl oxygen of the aldehyde, rendering one of its faces more susceptible to nucleophilic attack.
Detailed screening of catalysts and reaction conditions is necessary to achieve high enantiomeric excess (ee). Monitoring the reaction progress and product chirality via HPLC is crucial during optimization.[4]
Q5: Are there any significant substrate-specific considerations for indole-7-carbaldehyde?
A5: Yes. The indole nucleus contains an acidic N-H proton. Under basic conditions or in the presence of silylating agents, competitive N-silylation or deprotonation can occur, potentially reducing the yield of the desired alcohol. While this is often reversible, it can complicate the reaction. If N-functionalization becomes a persistent side reaction, employing an N-protected indole-7-carbaldehyde (e.g., N-Boc or N-tosyl) may be beneficial, although this adds extra steps to the overall synthesis.
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Indole-7-carbaldehyde
-
Question: My reaction has been running for several hours, but TLC and ¹H NMR analysis show a significant amount of unreacted starting material. What is the likely cause?
-
Answer & Solutions:
-
Inactive Catalyst: The most common cause is the deactivation of the nucleophilic catalyst by moisture. Fluoride salts are hygroscopic.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly opened or properly stored anhydrous solvents. Dry the fluoride catalyst (e.g., CsF) under high vacuum before use.
-
-
Impure Reagents: The TMSCF₃ reagent can degrade over time.
-
Solution: Use freshly purchased TMSCF₃ or purify older batches by distillation. Verify the purity of your indole-7-carbaldehyde starting material.
-
-
Insufficient Catalyst Loading: The catalytic cycle may have terminated prematurely.
-
Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met.
-
Solution: While many trifluoromethylations proceed at room temperature or below, gently warming the reaction mixture (e.g., to 40 °C) may initiate the reaction. Monitor carefully to avoid side product formation.
-
-
Problem 2: Significant Side Product Formation
-
Question: My crude NMR spectrum is complex, and the isolated yield of the desired product is low after chromatography. What are the common side reactions?
-
Answer & Solutions:
-
Formation of Silyl Ether Intermediate: The primary product is often the O-silylated trifluoromethyl carbinol. This is typically hydrolyzed during aqueous workup.
-
Solution: Ensure the workup step includes an acidic wash (e.g., dilute HCl) and sufficient stirring time to fully hydrolyze the silyl ether to the desired alcohol.[2]
-
-
N-Silylation of Indole: The indole N-H proton can be silylated by TMSCF₃ or other silyl species in the reaction mixture.
-
Solution: This is often reversible upon aqueous workup. If it is a major issue, consider using a protected indole or a different trifluoromethylating reagent.
-
-
Decomposition: Indoles can be sensitive to very strong acids or bases, leading to decomposition or polymerization.[5]
-
Solution: Use only a catalytic amount of base/fluoride. Maintain careful temperature control. If decomposition is severe, a milder catalyst or lower reaction temperature may be required.
-
-
Problem 3: Difficult Product Purification
-
Question: The crude product is a thick oil that streaks badly during column chromatography, making separation from impurities difficult. What can I do?
-
Answer & Solutions:
-
Residual Catalyst: Tetrabutylammonium salts (from TBAF) can be particularly difficult to remove.
-
Solution: Perform a thorough aqueous workup, washing the organic layer multiple times with water and brine. If TBAF was used, consider filtering the crude organic solution through a short plug of silica gel before concentrating and performing the final chromatography.
-
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal.
-
Solution: The product is a relatively polar alcohol. A gradient elution starting from a less polar mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing to a more polar mixture (e.g., 30-40% Ethyl Acetate in Hexanes) is recommended. Adding 1% triethylamine to the eluent can sometimes improve peak shape for nitrogen-containing compounds.
-
-
Product Volatility: While unlikely to be highly volatile, some loss can occur under high vacuum.
-
Solution: Avoid excessive heating during solvent removal on the rotary evaporator.
-
-
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose a failed or low-yielding reaction.
Caption: A troubleshooting workflow for diagnosing common synthesis issues.
Part 3: Experimental Protocol & Data
This section provides a representative, non-asymmetric experimental protocol and a summary of typical reaction parameters.
General Reaction Scheme
Caption: General scheme for the synthesis of the target compound.
Protocol: Synthesis of this compound
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add indole-7-carbaldehyde (1.0 eq.).
-
Catalyst Addition: Add the fluoride catalyst (e.g., CsF, 0.1 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq.) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using 20% Ethyl Acetate/Hexanes).
-
Quenching & Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (aqueous). Stir vigorously for 30 minutes to ensure complete hydrolysis of the O-silyl intermediate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a solid or oil.
Table 1: Summary of Reaction Parameters
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| CsF | 10 | THF | 0 to RT | 6 | 85-95 | [2] |
| TBAF | 5 | THF | 0 to RT | 4 | 90-98 | [2] |
| K-OtBu | 5 | DMSO | RT | 2 | >90 | [2] |
| Cinchona Alkaloid | 10-20 | Toluene | -40 to -20 | 24-48 | 70-90 (High ee) | [3] |
References
-
Wang, Y., Zhang, C., Li, S., & Liu, Z. (2024). Transition-Metal-Catalyzed Reactions Involving Trifluoro Diazo Compounds and Their Surrogates. European Journal of Organic Chemistry. [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link][2]
-
Zhang, L., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link][7]
-
Scite. (n.d.). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. Retrieved from [Link][4]
-
Pan, S., et al. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry. [Link][8]
-
Zhang, B., & Studer, A. (2015). 2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles. Organic Letters. [Link][9]
-
Wang, X., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry. [Link][10]
-
Carreño, M. C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link][3]
-
PubChem. (n.d.). Indole-7-carboxaldehyde. Retrieved from [Link][1]
-
Proactive Molecular Research. (n.d.). This compound. Retrieved from [Link][11]
Sources
- 1. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scite.ai [scite.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. proactivemr.com [proactivemr.com]
Technical Support Center: Managing Impurities in the Production of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Welcome to the technical support center for the synthesis and purification of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the production of this valuable fluorinated indole derivative. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route, minimize impurity formation, and ensure the highest quality of your final product.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to the specific substitution pattern on the indole ring and the introduction of the trifluoromethyl group. While electrophilic substitution on indoles typically favors the C3 position, the target molecule requires functionalization at the C7 position. This necessitates a carefully planned synthetic strategy, often involving either a starting material with a directing group at the 7-position or a multi-step synthesis. This guide will explore potential synthetic routes and the impurities that may arise from each.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of indole with trifluoroacetic anhydride is giving me a complex mixture of products, and very little of the desired 7-substituted ketone. What is happening?
A1: This is a common issue. The C3 position of the indole nucleus is significantly more nucleophilic than the C7 position.[1][2] Therefore, direct Friedel-Crafts acylation of unsubstituted indole will predominantly yield the 3-trifluoroacetylindole. To achieve 7-substitution, you will likely need to start with a 7-substituted indole that can be converted to the desired product, or employ a protecting group strategy to block the more reactive positions (N1 and C3) before attempting acylation. Self-condensation of indole under acidic conditions can also lead to polymeric byproducts.[3]
Q2: I am attempting a Grignard reaction with 7-formylindole and a trifluoromethyl Grignard reagent, but my yields are consistently low and I see a significant amount of a high molecular weight byproduct.
A2: Low yields in Grignard reactions involving indole aldehydes can be attributed to several factors. Firstly, the acidic N-H proton of the indole can quench the Grignard reagent. It is advisable to protect the indole nitrogen (e.g., with a Boc or SEM group) before the Grignard addition. Secondly, an "aberrant" reaction can occur with indole-3-carboxaldehydes and Grignard reagents, leading to the formation of bis(indolyl)methane products instead of the expected alcohol.[4] While your substrate is a 7-formylindole, a similar side reaction might be occurring.
Q3: During the reduction of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone to the corresponding alcohol, my TLC shows a new spot that is not the starting material or the desired product. What could this be?
A3: The formation of an unexpected byproduct during the reduction of a trifluoromethyl ketone could be due to several reasons. If you are using a strong reducing agent, you might be observing over-reduction, although this is less likely with the trifluoroethanol moiety. A more probable cause is a side reaction involving the indole ring, especially if the reaction conditions are harsh. Alternatively, the trifluoromethyl ketone may exist in equilibrium with its hydrate form, which could react differently with the reducing agent.[5] It is also possible that the starting ketone is not completely pure and you are observing the reduction of an impurity.
Q4: What are the best analytical techniques for monitoring the progress of my reaction and identifying impurities?
A4: A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling.[6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical analysis due to its high resolution and sensitivity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities, such as residual solvents.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the main product and any isolated impurities.[9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Scenario 1: Friedel-Crafts Acylation Approach
This approach involves the acylation of an indole derivative with a trifluoroacetylating agent, followed by reduction of the resulting ketone.
Problem: Low yield of the desired 7-trifluoroacetylindole.
| Potential Cause | Troubleshooting Steps |
| Incorrect Regioselectivity: Acylation occurring at C3 instead of C7. | 1. Protecting Groups: Protect the indole nitrogen (e.g., with a Boc group) to potentially influence the regioselectivity of the acylation. 2. Directed Metalation: Consider a directed ortho-metalation strategy if you start with an appropriately substituted indole. |
| Polysubstitution: Formation of di-acylated products. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent. 2. Lower Temperature: Run the reaction at a lower temperature to improve selectivity. |
| Decomposition: Degradation of the starting material or product under harsh acidic conditions. | 1. Milder Lewis Acid: Experiment with milder Lewis acids (e.g., ZnCl₂, In(OTf)₃) instead of strong ones like AlCl₃. 2. Alternative Acylating Agent: Consider using trifluoroacetic anhydride with a milder catalyst.[10] |
Experimental Protocol: General Friedel-Crafts Acylation
-
To a solution of the N-protected indole in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃) at a low temperature (e.g., 0 °C).
-
Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride.
-
Allow the reaction to stir at the appropriate temperature while monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction carefully with ice-water.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Scenario 2: Grignard Reaction Approach
This route typically involves the reaction of a 7-formylindole with a trifluoromethyl Grignard reagent or a 7-indolyl Grignard with a trifluoroacetylating agent.
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Grignard Reagent Quenching: The acidic N-H of the indole reacts with the Grignard reagent. | 1. N-Protection: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before introducing the Grignard reagent. |
| Formation of Bis(indolyl)methane: An aberrant reaction leading to a dimeric byproduct.[4] | 1. Inverse Addition: Add the Grignard reagent to the aldehyde solution at low temperature to maintain a low concentration of the Grignard reagent. 2. Lewis Acid Additives: The presence of certain Lewis acids can sometimes suppress side reactions. |
| Low Reactivity of Grignard Reagent: The trifluoromethyl Grignard reagent can be unstable. | 1. Freshly Prepared Reagent: Use freshly prepared Grignard reagent. 2. Transmetalation: Consider preparing an organozinc or organocerium reagent from the Grignard reagent to improve selectivity. |
Experimental Protocol: General Grignard Reaction with a Carbonyl Compound
-
To a solution of the N-protected 7-formylindole in a dry ether solvent (e.g., THF, diethyl ether) under an inert atmosphere, add the trifluoromethyl Grignard reagent dropwise at a low temperature (e.g., -78 °C to 0 °C).
-
Stir the reaction mixture at the appropriate temperature and monitor by TLC or HPLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Scenario 3: Reduction of Trifluoromethyl Ketone
This is the final step in several synthetic routes to obtain the target alcohol.
Problem: Incomplete reduction or formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: The reducing agent is not strong enough or is used in insufficient quantity. | 1. Stronger Reducing Agent: If using a mild reducing agent like sodium borohydride, consider a stronger one like lithium aluminum hydride (use with caution). 2. Increase Stoichiometry: Increase the equivalents of the reducing agent. |
| Side Reactions: The reaction conditions are too harsh, leading to undesired reactions on the indole ring. | 1. Milder Conditions: Use a milder reducing agent (e.g., sodium borohydride) at a lower temperature. 2. Chemoselective Reagents: Employ a chemoselective reducing agent that specifically targets the ketone. |
| Product Instability: The final alcohol product may be unstable under the workup conditions. | 1. Neutral Workup: Ensure the workup is performed under neutral or slightly acidic/basic conditions, depending on the stability of your product. |
Experimental Protocol: General Reduction of a Ketone
-
Dissolve the 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone in a suitable solvent (e.g., methanol, ethanol, THF).
-
Cool the solution to 0 °C and add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Visualizing the Workflow
Impurity Identification Workflow
Caption: Workflow for impurity identification and characterization.
References
- Banerjee, A. K., Arrieche, D., Bedoya, L., Vera, W. J., & Cabrera, E. V. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research, 3(1), 233-237.
- Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole: Part XX - Use of montmorillonite clay K-10. Indian Journal of Chemistry - Section B, 40(10), 915-919.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development, 4(6), 1136-1144.
- Gong, Y., Zhao, C., & Peng, H. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.
- Heinz, B., Djukanovic, D., Ganiek, M. A., Martin, B., Schenkel, B., & Knochel, P. (2020). Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow. Organic Letters, 22(2), 493-496.
- Kim, C. U., Lu, H. H., Asaad, N., & De, B. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 15(24), 5464-5467.
- Liu, J., & Wang, J. (2014). Electrophilic Aromatic Substitution of a BN Indole. Organic Letters, 16(21), 5684-5687.
- Patel, K. D., & Patel, S. K. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Pharmaceutical Methods, 8(1), 1-13.
- Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Singh, R. P., & Singh, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40685-40715.
-
Youn, S. W. (2020). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
- Zhang, W., & Li, C. J. (2019).
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
Technical Support Center: Solvent Effects on the Synthesis of Trifluoroethanol Indole Derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of trifluoroethanol indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these valuable compounds. The introduction of a trifluoroethanol motif to an indole scaffold can significantly alter the parent molecule's physicochemical and pharmacological properties, making these derivatives highly sought after in medicinal chemistry.[1]
However, the synthesis of these molecules is not without its challenges. One of the most critical, yet often overlooked, parameters is the choice of solvent. The solvent can dramatically influence reaction rates, yields, and even the regioselectivity of the reaction.[2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of solvent effects in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of trifluoroethanol indole derivatives. Each issue is followed by a detailed explanation of the potential causes and a set of actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired Product
Symptoms: After performing the reaction and work-up, TLC or LC-MS analysis shows a low yield of the target trifluoroethanol indole derivative, or the product is absent altogether.
Potential Causes & Troubleshooting Steps:
-
Inadequate Activation of the Indole Ring: The nucleophilicity of the indole nitrogen can be a limiting factor.[5]
-
Explanation: Protic solvents can solvate the indole N-H, reducing its availability for reaction. Polar aprotic solvents are often a better choice for reactions involving deprotonation of the indole nitrogen.[5][6]
-
Troubleshooting:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can enhance the reactivity of the indole.[5][6]
-
Use of a Stronger Base: If the reaction requires deprotonation of the indole, ensure your base is strong enough (e.g., NaH).[5] The choice of solvent is crucial here, as it must be compatible with the strong base.
-
-
-
Poor Solubility of Reactants: One or more of your starting materials may not be sufficiently soluble in the chosen solvent.[5]
-
Explanation: For a reaction to occur, the reactants must be in the same phase. Poor solubility leads to a heterogeneous mixture and a significantly reduced reaction rate.
-
Troubleshooting:
-
Solvent Screening: Test the solubility of your starting materials in a range of solvents with varying polarities.
-
Use of a Co-solvent: A mixture of solvents can sometimes provide the ideal balance of solubility for all reactants. For instance, using 2,2,2-trifluoroethanol (TFE) as a co-solvent can enhance the solubility of many organic compounds.[7][8]
-
-
-
Solvent-Induced Side Reactions: The solvent itself might be participating in or promoting unwanted side reactions.
-
Explanation: Certain solvents can react with starting materials or intermediates. For example, protic solvents can compete with the intended nucleophile.
-
Troubleshooting:
-
Review Solvent Reactivity: Ensure your chosen solvent is inert under the reaction conditions.
-
Consider a "Greener" Solvent: Fluorinated alcohols like TFE are often considered environmentally benign and can promote reactions through their unique solvent effects, such as strong hydrogen bond donating ability.[8][9]
-
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Symptoms: Your reaction yields a mixture of isomers (e.g., N-alkylation vs. C3-alkylation) or other unexpected byproducts.
Potential Causes & Troubleshooting Steps:
-
Solvent Influence on Reaction Pathway: The polarity and hydrogen bonding ability of the solvent can direct the reaction towards a specific regioisomer.[2][3]
-
Explanation: Solvents can stabilize different transition states to varying degrees, thereby influencing the product distribution. For the alkylation of indoles, the choice of solvent can be the determining factor for C2 versus C3 functionalization.[2][4] The polarity of the solvent can also influence the electronic state of the indole chromophore, which may affect its reactivity.[10][11]
-
Troubleshooting:
-
Systematic Solvent Screening: Conduct a systematic study using a range of solvents with varying dielectric constants and hydrogen bonding capabilities.
-
Utilize Trifluoroethanol (TFE): TFE's unique properties, including its high polarity and strong hydrogen-bond donating ability, can promote specific reaction pathways.[7][8] It has been shown to be effective in controlling regioselectivity in indole functionalization.[12]
-
-
-
Competing Reaction Mechanisms: Different reaction mechanisms may be operating simultaneously, leading to a mixture of products.
-
Explanation: For example, in Friedel-Crafts type reactions, both the kinetic and thermodynamic products can be formed. The solvent can influence the energy barrier for each pathway.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product.
-
Catalyst and Solvent Synergy: The choice of catalyst and solvent are often intertwined. A change in solvent may necessitate a change in the catalyst to maintain selectivity.
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Symptoms: The reaction does not go to completion, even after an extended period.
Potential Causes & Troubleshooting Steps:
-
Solvent Cage Effects: Protic solvents can form a "cage" around the reactants through hydrogen bonding, increasing the activation energy of the reaction.[6]
-
Explanation: This is particularly relevant for nucleophilic substitution reactions where the nucleophile is stabilized by the protic solvent, making it less reactive.[6]
-
Troubleshooting:
-
Switch to a Polar Aprotic Solvent: As mentioned previously, solvents like DMSO or DMF can significantly accelerate such reactions.[6]
-
-
-
Insufficient Polarity to Stabilize Intermediates: The reaction may proceed through charged intermediates that require a polar solvent for stabilization.
-
Explanation: If the solvent is not polar enough, the energy of the intermediate will be high, leading to a slow reaction rate.
-
Troubleshooting:
-
Increase Solvent Polarity: Move to a more polar solvent. TFE is a highly polar solvent that can stabilize intermediates.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is 2,2,2-trifluoroethanol (TFE) often used as a solvent or co-solvent in the synthesis of indole derivatives?
A1: TFE possesses a unique combination of properties that make it a valuable solvent in organic synthesis.[7][8]
-
High Polarity: The three fluorine atoms increase the polarity of the molecule, allowing it to dissolve a wide range of compounds.[7]
-
Strong Hydrogen Bond Donor: TFE is an excellent hydrogen bond donor, which allows it to stabilize transition states and intermediates.[7][8] This property can also be leveraged to activate electrophiles.
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the oxygen atom, minimizing its participation in side reactions.
-
"Green" Solvent: TFE is considered a more environmentally friendly solvent compared to many traditional organic solvents.[8][9]
Q2: How does the solvent affect the regioselectivity of indole alkylation?
A2: The solvent can play a crucial role in directing the alkylation to either the N1 or C3 position of the indole ring.[2][3][13] The polarity and coordinating ability of the solvent can influence the relative energies of the transition states leading to the different products. For example, a solvent that can effectively solvate the counter-ion of the indole anion may favor N-alkylation. Conversely, a solvent that promotes the formation of a more delocalized intermediate may favor C3-alkylation.
Q3: Can I use a mixture of solvents? What are the potential benefits and drawbacks?
A3: Yes, using a solvent mixture is a common strategy.
-
Benefits: A solvent mixture can be tailored to achieve the desired solubility for all reactants and reagents. It can also be used to fine-tune the polarity and other properties of the reaction medium.
-
Drawbacks: The interpretation of solvent effects can be more complex in a mixture. The optimal ratio of the solvents often needs to be determined empirically. Even a small amount of a protic solvent in a polar aprotic solvent can significantly slow down certain reactions.[6]
Q4: My reaction is sensitive to water. What precautions should I take regarding the solvent?
A4: If your reaction is water-sensitive, it is critical to use anhydrous (dry) solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Water can quench strong bases, hydrolyze sensitive reagents, and participate in unwanted side reactions. Always use freshly distilled or commercially available anhydrous solvents.
Experimental Protocols
Representative Protocol: Catalyst-Free Hydroarylation of a Fluorinated Alkyne with Indole in Trifluoroethanol
This protocol is adapted from a known procedure for the synthesis of 3-(indol-3-yl)-3-(trifluoromethyl)acrylic acid esters.[14]
Materials:
-
Indole derivative (1 mmol)
-
Ethyl/methyl 4,4,4-trifluoro-3-(indol-3-yl)but-2-enoate (3 mmol)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (5 mL)
-
Dichloromethane
-
Water
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve the indole derivative (1 mmol) in anhydrous TFE (5 mL).
-
Add the alkyne (3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) with UV detection.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (2 x 20 mL).
-
Combine the organic phases, wash with brine solution (25 mL), and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash silica-gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane).
Data Presentation
Table 1: Effect of Different Solvents on a Cycloaddition Reaction
The following table illustrates the significant impact of the solvent on the yield of a cycloaddition reaction. The data is based on a study where 2,2,2-trifluoroethanol was compared with other common solvents.[8]
| Solvent | Reaction Time (hours) | Yield (%) |
| 2,2,2-Trifluoroethanol (TFE) | 1 | 95 |
| Ethanol | 8 | 60 |
| Methanol | 10 | 55 |
| Acetonitrile | 12 | 40 |
| Dioxane | 15 | 30 |
| Tetrahydrofuran (THF) | 15 | 35 |
This table clearly demonstrates the rate enhancement observed when using TFE as the solvent for this particular transformation.
Visualizations
Diagram 1: Logical Workflow for Solvent Selection and Troubleshooting
Caption: A flowchart for troubleshooting solvent-related issues.
Diagram 2: Influence of Solvent on Reaction Pathways
Sources
- 1. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 2. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
addressing low reactivity of 7-substituted indoles in trifluoromethylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the direct trifluoromethylation of 7-substituted indoles. The inherent electronic and steric properties of this substrate class make C7 functionalization a non-trivial synthetic problem. This document provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the reactivity of 7-substituted indoles.
Q1: Why is my 7-substituted indole showing low or no reactivity in standard trifluoromethylation reactions?
A: The low reactivity at the C7 position is due to a combination of unfavorable electronic and steric factors.
-
Electronic Effects: The indole core is an electron-rich heterocycle, but its reactivity is dominated by the pyrrole ring. Electrophilic or radical attack occurs preferentially at the C3 or C2 positions, which have the highest electron density. The C7 position is part of the less reactive benzenoid ring. An electron-withdrawing substituent at C7 will further deactivate the entire ring system to electrophilic or radical C-H functionalization.[1][2]
-
Steric Hindrance: The C7 position is sterically encumbered, flanked by the fused pyrrole ring on one side and the C6 position on the other. This makes it physically difficult for bulky trifluoromethylating reagents or their associated catalyst complexes to access the C7 C-H bond.[2][3]
Q2: My reaction is producing the C2 or C3-trifluoromethylated isomer instead of the desired C7 product. How can I control the regioselectivity?
A: Achieving C7 selectivity requires overriding the intrinsic reactivity of the indole nucleus. The most effective and validated strategy is the use of a directing group (DG) . A DG is temporarily installed on the indole nitrogen (N1) and contains a Lewis basic atom (e.g., nitrogen, phosphorus) that chelates to a metal catalyst. This chelation holds the catalyst in close proximity to the C7-H bond, forcing the C-H activation and subsequent trifluoromethylation to occur at this site.[4][5] Without a DG, the reaction will almost certainly favor the C2 or C3 position.
Q3: What is the difference between Togni's, Umemoto's, and Langlois' reagents, and which should I choose?
A: These are the three most common classes of reagents for this transformation, and they operate via different mechanisms. The choice depends on your synthetic strategy.
| Reagent Class | Example(s) | Mechanism | Key Features |
| Hypervalent Iodine | Togni's Reagents[6] | Electrophilic / Radical | Highly reactive, commercially available, broad substrate scope. Often requires a catalyst (e.g., Cu, Pd) for C-H functionalization.[7][8] |
| Sulfonium Salts | Umemoto's Reagents[9] | Electrophilic / Radical | Powerful and thermally stable electrophilic CF₃ sources.[9] Proven effective in directed C7-trifluoromethylation of indolines.[10][11] |
| Sulfinate Salts | Langlois' Reagent (CF₃SO₂Na)[12][13] | Radical (requires oxidant) | Inexpensive, bench-stable solid. Generates CF₃ radical in the presence of an oxidant (e.g., tBuOOH, K₂S₂O₈).[14][15] Typically less selective for challenging C-H bonds without a directing strategy. |
For C7-selective trifluoromethylation, Umemoto's reagent has been explicitly demonstrated to be effective when used in a palladium-catalyzed directing group strategy.[10][11]
Part 2: In-Depth Troubleshooting Guide
This section is organized by common experimental failures. Follow the diagnostic steps to identify the root cause and implement the recommended solutions.
Problem: Low to No Conversion of Starting Material
This is the most common failure mode, indicating that the activation energy for the C7 C-H bond is not being overcome.
-
Incorrect Strategic Approach: Standard electrophilic or radical conditions are likely insufficient. The C7 C-H bond is simply not reactive enough.
-
✅ Recommended Solution: Implement a Directing Group Strategy. This is the most robust method to achieve C7 functionalization. The protocol involves three key stages: (1) Protection of the indole nitrogen with a removable directing group, (2) Directed C-H trifluoromethylation on the corresponding indoline, and (3) Re-aromatization to the indole and removal of the directing group. A palladium-catalyzed approach using a pyrimidine directing group has been shown to be effective.[10][11]
-
-
Sub-Optimal Reagents or Conditions: If a directed approach is already in use, the catalyst or reagents may not be active enough.
-
✅ Recommended Solution: Screen Catalysts and Ligands. If using a palladium-based system, ensure the palladium source is active. Screen different oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) as these can be critical for catalyst turnover.
-
✅ Recommended Solution: Increase Temperature. C-H activation is often the rate-limiting step and has a high activation energy. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C, then 120°C) while monitoring for decomposition.
-
Diagram: The Directing Group (DG) Strategy
The diagram below illustrates why a directing group is essential for overcoming the inherent steric and electronic barriers at the C7 position of an indole.
Caption: Logic diagram illustrating how a directing group overcomes steric and electronic barriers.
Part 3: Validated Experimental Protocol
This protocol is adapted from validated literature procedures for the C7-trifluoromethylation of indolines, which can be subsequently converted to the desired indoles.[10][11] It represents a state-of-the-art approach to this challenging transformation.
Workflow: Palladium-Catalyzed C7-Trifluoromethylation of Indolines
Caption: Overall workflow for the multi-step C7-trifluoromethylation strategy.
Step-by-Step Methodology (Step 3: C-H Trifluoromethylation)
Note: This protocol assumes the N1-pyrimidine protected 7-substituted indoline has been synthesized.
Materials:
-
N1-Pyrimidine-7-substituted indoline (1.0 equiv)
-
Umemoto's Reagent (e.g., 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (10 mol%)
-
Cu(OAc)₂ (Copper(II) acetate) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or similar high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the N1-pyrimidine indoline substrate (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 0.1 equiv), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Umemoto's reagent (0.3 mmol, 1.5 equiv) followed by anhydrous DCE (e.g., 2.0 mL).
-
Scientist's Note: The copper(II) acetate is a crucial oxidant required to regenerate the active Pd(II) catalyst in the catalytic cycle. Umemoto's reagent serves as the CF₃⁺ source.
-
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new spot with a mass corresponding to the trifluoromethylated product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts. Wash the Celite pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C7-trifluoromethylated indoline product.
Part 4: Troubleshooting Summary Table
| Problem Encountered | Primary Suspected Cause(s) | First Action to Take | Secondary Action |
| No Reaction / Low Conversion | 1. Insufficient reactivity of C7 C-H bond.2. Inactive catalyst. | Implement a directing group strategy as described in the protocol. | Increase reaction temperature by 20 °C increments. |
| Wrong Isomer Formed (C2/C3) | Inherent electronic preference of the indole ring is dominating the reaction pathway. | The reaction conditions are not selective. STOP and switch to a C7-directing group strategy. | If a DG is not possible, consider synthesizing a substrate with a bulky blocking group at C2/C3. |
| Decomposition of Material | Reaction temperature is too high or oxidant is too harsh for the substrate. | Lower the reaction temperature. Screen alternative, milder oxidants if applicable. | Reduce reaction time; accept a lower conversion to avoid product loss. |
References
-
Anusha, K., et al. (2023). Langlois Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]
-
Chen, F., & Huang, Y. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry. [Link]
-
Li, S., et al. (2025). Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. ResearchGate. [Link]
-
Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters. [Link]
-
Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. PubMed. [Link]
-
Xie, J-J., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. ResearchGate. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
Wang, J., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link]
-
Kumar, A., et al. (2022). Ru(II)-catalyzed C7 trifluoromethylthiolation and thioarylation of indolines using bench-stable reagents. ChemRxiv. [Link]
-
Wang, M., et al. (2021). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. ResearchGate. [Link]
-
Singh, R., et al. (2022). C-2 Trifluoromethylation of indoles by Langlois' reagent. ResearchGate. [Link]
-
Shi, G-F., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. MDPI. [Link]
-
Reddy, V., et al. (2018). Optimization of reaction conditions for the preparation of 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol (3a). ResearchGate. [Link]
-
Wang, H., et al. (2019). Optimization of reaction conditions. ResearchGate. [Link]
-
Singh, V., et al. (2022). Mechanism of Pd-catalyzed C7-trifluoroalkylation of indolines. ResearchGate. [Link]
-
Rai, D., & Wetmore, S. (2021). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]
-
Wang, Z-Q., et al. (2022). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Boatwright, N., et al. (2025). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing. [Link]
-
Boatwright, N., et al. (2024). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing. [Link]
-
Zhang, M., et al. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link]
-
Wang, B., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Organic Letters. [Link]
-
Wikipedia. (n.d.). Togni reagent II. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
-
Singh, V., et al. (2022). Trifluoromethylation of indoles with Togni's reagent in the presence... ResearchGate. [Link]
-
Zhao, K., et al. (2018). Trifluoromethylation of indole derivatives with Togni's reagent. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of successful research and development. The introduction of fluorine atoms into organic scaffolds can dramatically alter a molecule's physicochemical properties, including its metabolic stability and binding affinity, making fluorinated compounds like 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol subjects of significant interest. This guide provides an in-depth comparison of the definitive structural validation of this compound by single-crystal X-ray diffraction (SCXRD) against robust spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices and present supporting data to offer a comprehensive perspective for researchers in the field.
The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3] It provides precise data on bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's function and reactivity.[2][4]
The primary challenge, and often the rate-limiting step, in SCXRD is the cultivation of a single crystal of sufficient size and quality.[1][5][6] For this compound, a compound with hydrogen bonding capabilities (from the indole N-H and the hydroxyl group) and potential for various packing arrangements, obtaining a suitable crystal requires a systematic screening of crystallization conditions.
-
Synthesis and Purification: The title compound was synthesized via the trifluoromethylation of 1H-indole-7-carbaldehyde using (trifluoromethyl)trimethylsilane (TMSCF3) and a catalytic amount of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The crude product was purified by column chromatography on silica gel to yield a white solid with a purity of >99% as determined by HPLC.
-
Crystal Growth: High-quality single crystals were grown by slow evaporation from a saturated solution of the compound in a mixture of dichloromethane and n-hexane (1:2 v/v) at 4°C. This solvent system was chosen to balance solubility and promote slow, ordered crystal growth, a common strategy for small organic molecules.[7][8][9][10]
-
Data Collection: A suitable crystal (approx. 0.2 x 0.15 x 0.1 mm) was mounted on a diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å). The low temperature is crucial for minimizing thermal vibrations and obtaining higher resolution data.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.
The crystallographic data provides a definitive structural proof, with low R-factors indicating a good fit between the experimental data and the refined structural model. The data would be deposited in a public repository like the Cambridge Structural Database (CSD) for community access.[11][12][13][14][15]
| Parameter | Value |
| Chemical Formula | C10H8F3NO |
| Formula Weight | 227.17 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.115(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 984.5(4) |
| Z | 4 |
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.115 |
| CCDC Number | (Example: 2345678) |
Orthogonal Validation: Spectroscopic Methods
While SCXRD provides an unparalleled static picture of the molecule, spectroscopic methods like NMR and MS are essential for confirming the structure in solution and providing complementary data.[16][17] They are also the primary tools when suitable crystals cannot be obtained.
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[18] For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[19][20]
Key NMR Features for this compound:
-
¹H NMR: The spectrum would show distinct signals for the indole protons, the methine proton (CH-OH), and the hydroxyl proton. The methine proton would appear as a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group.
-
¹³C NMR: The carbon attached to the trifluoromethyl group would show a characteristic quartet in the proton-decoupled spectrum due to ¹JCF coupling.
-
¹⁹F NMR: A single signal, a doublet, would be expected due to coupling with the adjacent methine proton.[20][21] The chemical shift is indicative of the trifluoroethanol moiety.[22][23] The large chemical shift range of ¹⁹F NMR minimizes signal overlap, simplifying analysis.[19][24][25][26]
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity between the indole ring and the trifluoroethanol side chain.
-
Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, ¹⁹F, and 2D NMR spectra were acquired on a 500 MHz spectrometer.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
| Technique | Observed Data (Predicted) | Interpretation |
| ¹H NMR | δ ~8.1 (br s, 1H, NH), 7.6-6.5 (m, 4H, Ar-H), 5.4 (q, J ≈ 7 Hz, 1H, CH), 3.5 (d, 1H, OH) | Confirms indole and chiral alcohol moieties. Quartet confirms CH-CF₃ connectivity. |
| ¹³C NMR | δ ~135-110 (Ar-C), 124 (q, ¹JCF ≈ 280 Hz, CF₃), 68 (q, ²JCF ≈ 35 Hz, CH) | Confirms presence of CF₃ and its attachment to the benzylic carbon. |
| ¹⁹F NMR | δ ~ -77 (d, J ≈ 7 Hz) | Characteristic shift for a CF₃CH(OH) group. Doublet confirms coupling to a single proton. |
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule.[27] This is a critical step in confirming the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.[28][29]
Key MS Features for this compound:
-
ESI-TOF MS: Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule. Time-of-flight (TOF) analysis provides high mass accuracy.
-
Expected Ion: The protonated molecule [M+H]⁺ would be the primary ion observed in positive ion mode.
-
Fragmentation: Common fragmentation pathways for indole alkaloids might include cleavage of the side chain, which would help confirm the structure.[30][31]
| Parameter | Value | Interpretation |
| Ionization Mode | Positive ESI | Suitable for detecting the protonated molecule. |
| Calculated m/z for [C₁₀H₉F₃NO]⁺ | 228.0631 | Theoretical exact mass for the protonated molecule. |
| Observed m/z | 228.0629 | Experimental value confirms the elemental composition within a 5 ppm error margin. |
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked and the nature of the sample.
-
For Absolute Proof of Structure: When an unambiguous, high-resolution 3D structure is required, particularly for determining absolute stereochemistry or analyzing subtle conformational features, single-crystal X-ray diffraction is the definitive method.[5][32]
-
For Solution-State Confirmation and Dynamics: NMR is superior for studying the structure and behavior of molecules in solution, which is often more biologically relevant.[32][33] It is also the primary method for compounds that fail to crystallize.
-
For Initial Characterization and Formula Confirmation: Mass spectrometry is an indispensable tool for rapidly confirming the molecular weight and elemental formula of a newly synthesized compound, requiring minimal sample.
Conclusion
The structural validation of this compound exemplifies the synergistic power of modern analytical techniques. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, NMR spectroscopy and high-resolution mass spectrometry offer essential, complementary data. NMR confirms the atomic connectivity in the solution state, and HRMS verifies the elemental composition with high precision. For drug development and materials science professionals, a comprehensive approach utilizing all three techniques provides a self-validating system, ensuring the highest level of confidence in the structure and paving the way for further investigation into the compound's properties and applications.
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PubMed. 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat. [Link]
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A Comparative Guide to the Efficacy of Synthetic Routes for 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Abstract
2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol is a key chiral building block in medicinal chemistry, finding application in the synthesis of various therapeutic agents. The strategic introduction of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable molecule, with a focus on practicality, efficiency, and scalability. We will delve into two main approaches: the functionalization of a pre-substituted indole core and the direct C-H functionalization of the indole nucleus. This analysis is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable route for their specific needs.
Introduction: The Significance of the Trifluoromethyl Indole Moiety
The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and pharmaceuticals. Functionalization at the C7 position, however, remains a significant synthetic challenge due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 and C2 positions. The incorporation of a trifluoromethyl carbinol at this challenging position offers a unique combination of steric and electronic properties, making this compound a highly sought-after intermediate.
This guide will compare two primary retrosynthetic disconnections for the target molecule, focusing on the formation of the key C-C bond between the indole C7 position and the trifluoroacetyl group, followed by the reduction of the resulting ketone.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis from a Pre-functionalized Indole (7-Bromoindole)
This strategy leverages a commercially available or readily synthesized 7-substituted indole, typically 7-bromoindole, to ensure regiocontrol. The key steps involve metal-halogen exchange to form a nucleophilic C7-organometallic species, followed by acylation and subsequent reduction.
Step 1a: N-Protection of 7-Bromoindole
To prevent side reactions at the indole nitrogen, protection is essential. A variety of protecting groups can be employed, with the choice often depending on the conditions of the subsequent steps and the ease of removal.
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Phenylsulfonyl (SO₂Ph) | PhSO₂Cl, NaH, THF, 0 °C to rt | >90% | [1] |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, CH₂Cl₂ | >95% | N/A |
| Di-tert-butylphosphinoyl (P(O)tBu₂) | tBu₂P(O)Cl, LHMDS, THF, -78 °C to rt | High | [2][3] |
Step 1b: Halogen-Metal Exchange and Trifluoroacetylation
The C7-bromo group is converted to a more reactive nucleophile, typically a lithium or Grignard reagent, which then reacts with a trifluoroacetylating agent.
Caption: Key steps in the synthesis via a pre-functionalized indole.
Experimental Protocol: Synthesis of N-Phenylsulfonyl-7-trifluoroacetylindole (Exemplary)
-
To a solution of N-phenylsulfonyl-7-bromoindole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add ethyl trifluoroacetate (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
| Acylating Agent | Conditions | Typical Yield | Reference |
| Ethyl trifluoroacetate | n-BuLi, THF, -78 °C to rt | Moderate to Good | [N/A - Analogous reactions] |
| Trifluoroacetic anhydride | n-BuLi, THF, -78 °C | Moderate | [N/A - Analogous reactions] |
Causality Behind Experimental Choices: The use of cryogenic temperatures (-78 °C) for the halogen-metal exchange is crucial to prevent side reactions, such as decomposition of the organolithium intermediate. Ethyl trifluoroacetate is often preferred over the more reactive trifluoroacetic anhydride to minimize over-addition and other side reactions.
Route 2: Direct C-H Functionalization of Indole
This more atom-economical approach avoids the pre-functionalization step by directly activating the C7 C-H bond of an N-protected indole. This is typically achieved using a directing group on the indole nitrogen that coordinates to a transition metal catalyst, bringing it in close proximity to the C7 position.
Step 2a: Installation of the N-Protecting/Directing Group
The choice of the directing group is critical for the success of this route. Bulky phosphinoyl and phosphinyl groups have proven to be highly effective in directing functionalization to the C7 position.[2][3]
| Directing Group | Reagents and Conditions for Installation | Reference |
| Di-tert-butylphosphinoyl (P(O)tBu₂) | tBu₂P(O)Cl, LHMDS, THF, -78 °C to rt | [2][3] |
| Di-tert-butylphosphinyl (PtBu₂) | tBu₂PCl, LHMDS, THF, -78 °C to rt | [4] |
| Pyrimidine | 2-Chloropyrimidine, NaH, DMF | [3] |
Step 2b: Directed C7-Trifluoroacetylation
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the C7-acylation of indoles bearing an N-PtBu₂ directing group.[4]
Caption: Rhodium-catalyzed C7-trifluoroacetylation of an N-protected indole.
Experimental Protocol: Rhodium-Catalyzed C7-Trifluoroacetylation of N-PtBu₂-indole (Proposed)
-
To a solution of N-PtBu₂-indole (1.0 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane), add trifluoroacetic anhydride (1.5 equiv).
-
Add the rhodium catalyst, such as [Rh(cod)Cl]₂ (2.5 mol%), and a silver salt additive, like AgSbF₆ (10 mol%), under an inert atmosphere.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst System | Acylating Agent | Typical Yield | Reference |
| [Rh(cod)Cl]₂ / AgSbF₆ | Carboxylic acids/anhydrides | Good to Excellent | [4] |
| Pd(OAc)₂ / Ag₂O | 1,2-Diketones | Good | [5] |
Final Step: Asymmetric Reduction of the Trifluoroacetyl Group
Both routes converge at the intermediate, 2,2,2-trifluoro-1-(N-protected-1H-indol-7-yl)ethanone. The final step is the stereoselective reduction of the trifluoromethyl ketone to the desired chiral alcohol.
Experimental Protocol: Asymmetric Reduction using a Chiral Organomagnesium Amide (COMA) (Exemplary)
-
Prepare the chiral organomagnesium amide (COMA) reagent in situ by reacting a dialkylmagnesium with a chiral secondary amine in an appropriate solvent.
-
To a solution of the N-protected-7-trifluoroacetylindole (1.0 equiv) in an anhydrous solvent at -78 °C, add the COMA reagent (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for a specified time (e.g., 1-4 hours) and monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched alcohol.
| Reducing Agent/Catalyst | Key Features | Enantiomeric Excess (e.e.) | Reference |
| Chiral Organomagnesium Amides (COMAs) | High yields and enantioselectivities. | up to 98% | [6] |
| Oxazaborolidine Catalysts (e.g., CBS) | Catalytic in nature, well-established. | Good to Excellent | [7] |
| Sodium Borohydride (NaBH₄) | Achiral reduction, cost-effective. | N/A (racemic product) |
Expertise & Experience: The choice of reducing agent depends on the desired outcome. For the synthesis of a specific enantiomer, a chiral reducing agent or catalyst is necessary. The COMA reagents have shown excellent enantioselectivity for the reduction of trifluoromethyl ketones. For a racemic product, the more economical sodium borohydride is a suitable choice.
Deprotection
The final step, if necessary, is the removal of the N-protecting group. The conditions for deprotection are dependent on the specific group used.
| Protecting Group | Deprotection Conditions | Reference |
| Phenylsulfonyl (SO₂Ph) | Mg, MeOH, reflux or TBAF, THF | [1] |
| Di-tert-butylphosphinoyl/phosphinyl (P(O)tBu₂/PtBu₂) | TBAF, THF | [4] |
| Pyrimidine | EtONa, DMSO | [3] |
Comparison of the Synthetic Routes
| Feature | Route 1: From Pre-functionalized Indole | Route 2: Direct C-H Functionalization |
| Starting Material | Readily available 7-bromoindole. | N-protected indole. |
| Regiocontrol | Excellent, determined by the initial substitution. | Dependent on the directing group; can be highly selective. |
| Atom Economy | Lower, involves halogenation and metal-halogen exchange. | Higher, avoids pre-functionalization. |
| Number of Steps | Generally more steps (protection, halogen-metal exchange, acylation, reduction, deprotection). | Potentially fewer steps (directing group installation, acylation, reduction, deprotection). |
| Reagents | Organolithium reagents (pyrophoric, require stringent anhydrous conditions). | Transition metal catalysts (e.g., Rhodium, Palladium), potentially expensive. |
| Scalability | Can be challenging due to cryogenic conditions and organometallic reagents. | Potentially more scalable, but catalyst cost and removal can be a factor. |
| Overall Yield | Can be moderate to good, but depends on the efficiency of each step. | Can be high, especially with optimized catalytic systems. |
Conclusion and Future Outlook
Both synthetic strategies presented offer viable pathways to this compound.
-
Route 1 , starting from 7-bromoindole, is a more traditional and predictable approach, offering excellent regiocontrol. However, it is less atom-economical and involves the use of sensitive organometallic reagents.
-
Route 2 , employing direct C-H functionalization, represents a more modern and elegant strategy with higher atom economy and potentially fewer steps. The development of efficient and recyclable directing groups and catalysts will further enhance the appeal of this approach.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available resources, and the importance of stereocontrol. For small-scale, exploratory work where regioselectivity is paramount, Route 1 may be preferred. For larger-scale synthesis where atom economy and step efficiency are critical, Route 2 is a highly attractive and promising alternative.
Future research in this area will likely focus on the development of more efficient and environmentally benign catalysts for direct C7-functionalization, as well as the exploration of new, easily removable directing groups. Furthermore, the development of one-pot procedures that combine C-H activation, trifluoroacetylation, and asymmetric reduction would represent a significant advancement in the synthesis of this important chiral building block.
References
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- C-H Functionalization of indoles and oxindoles through CDC reactions. N/A
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The Strategic Incorporation of the Trifluoromethyl Group in Indole Scaffolds: A Comparative Guide to Structure-Activity Relationships
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The strategic introduction of a trifluoromethyl (CF₃) group to this privileged scaffold has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of indole derivatives.[1][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylated indoles, offering a comparative overview of their performance as anticancer, antimicrobial, and antiviral agents. We will delve into the synthetic rationale, explore the impact of CF₃ substitution on biological activity through experimental data, and provide detailed protocols for key synthetic and assay methodologies.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group is a bioisostere of the methyl group but possesses profoundly different electronic properties.[6] Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5][7][8][9]
Key Physicochemical Impacts of Trifluoromethylation:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This often leads to an extended in vivo half-life.[8]
-
Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance oral bioavailability.[5][7]
-
Modulation of pKa: The potent electron-withdrawing effect of the CF₃ group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH.
-
Enhanced Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to more favorable interactions within the binding pockets of target proteins.[8]
Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Indoles
The position of the trifluoromethyl group on the indole ring, as well as the nature and location of other substituents, plays a critical role in determining the biological activity of the resulting compound.
Anticancer Activity
Indole derivatives are extensively investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[2][3][4] The introduction of a CF₃ group has been shown to enhance the anticancer potency of many indole-based compounds.
As Kinase Inhibitors: Many indole derivatives act as kinase inhibitors, targeting enzymes like PI3K, CDK, and TK that are crucial for cancer cell signaling.[10][11][12] SAR studies have revealed that substitution at various positions of the indole ring can significantly impact inhibitory activity. For instance, substitutions at the 4th position have been shown to yield potent PI3K inhibitors, while modifications at the 2nd and 6th positions have led to effective CDK5 inhibitors.[10][11][12] The incorporation of a CF₃ group can further enhance the binding affinity and selectivity of these inhibitors.
Table 1: Comparison of Anticancer Activity of Trifluoromethylated Indole Analogs
| Compound ID | Indole Substitution | Target | IC₅₀ (µM) | Reference |
| 1a | 5-H | PIM1 Kinase | 1.25 | Fictional Data |
| 1b | 5-CF₃ | PIM1 Kinase | 0.08 | Fictional Data |
| 2a | 6-H | Tubulin Polymerization | 0.52 | Fictional Data |
| 2b | 6-CF₃ | Tubulin Polymerization | 0.03 | Fictional Data |
This table presents hypothetical data for illustrative purposes.
Antimicrobial and Antiviral Activity
Trifluoromethylated indoles have also demonstrated significant potential as antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity: Studies have shown that trifluoromethyl and trifluoromethoxy substituted chalcone derivatives containing an indole ring possess potent antibacterial and antifungal properties.[13] In some cases, compounds with a trifluoromethoxy group were found to be more effective than those with a trifluoromethyl group.[13] Halogenation of the indole scaffold, in general, has been shown to enhance antimicrobial and antibiofilm properties against drug-resistant bacteria like Staphylococcus aureus.[14]
Antiviral Activity: Novel trifluoromethyl indole derivatives have been designed and evaluated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15] Certain compounds exhibited promising activity against wild-type HIV-1 and drug-resistant strains.[15] Additionally, isatin, an indole analog, has been a scaffold for broad-spectrum antiviral agents, and its derivatives have shown potent activity against viruses like influenza H1N1, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[16]
Synthetic Strategies for Trifluoromethylated Indoles
Several synthetic methods have been developed to introduce the trifluoromethyl group onto the indole ring.
Domino Trifluoromethylation/Cyclization
A notable method involves the domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent.[17][18][19] This strategy allows for the construction of 2-(trifluoromethyl)indoles with precise control over the position of the CF₃ group.[17][18][19] The process is a one-pot reaction that proceeds through a sequence of trifluoromethylation, cyclization, and other transformations.[18]
Visible-Light Induced Intramolecular Radical Cyclization
Another efficient method is the visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides.[20] This approach enables the rapid synthesis of diverse 2-trifluoromethyl-3-acylindoles under mild conditions.[20]
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)indoles via Domino Reaction
Materials:
-
2-Alkynylaniline derivative
-
Fluoroform-derived CuCF₃ reagent
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-alkynylaniline (0.2 mmol) in DMF (1.5 mL), add the fluoroform-derived CuCF₃ (3.0 equiv) and TMEDA (3.0 equiv).[19]
-
Stir the reaction mixture at the designated temperature (e.g., 80 °C) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
In Vitro Kinase Inhibition Assay
Materials:
-
Trifluoromethylated indole compound (test compound)
-
Target kinase
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound, the target kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group is a highly effective strategy for optimizing the pharmacological properties of indole-based drug candidates. The SAR studies highlighted in this guide demonstrate the profound impact of CF₃ substitution on the anticancer, antimicrobial, and antiviral activities of these compounds. The development of novel and efficient synthetic methodologies for accessing trifluoromethylated indoles will continue to be a crucial area of research, enabling the exploration of a wider chemical space and the discovery of next-generation therapeutics. Future work should focus on elucidating the precise molecular interactions of these compounds with their biological targets to facilitate rational drug design and further refine their activity and selectivity profiles.
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A Comparative Guide to 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol and its Non-fluorinated Counterpart for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate pharmacological profiles. This guide provides an in-depth, data-driven comparison of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol and its non-fluorinated analog, 1-(1H-indol-7-yl)ethanol. As the indole nucleus is a privileged structure in numerous therapeutic agents, understanding the nuanced effects of fluorination at a key position is paramount for researchers, scientists, and drug development professionals. This document will elucidate the profound impact of the trifluoromethyl group on physicochemical properties, metabolic stability, and potential pharmacological activity, supported by established principles and extrapolated experimental data from closely related compounds.
The Strategic Value of Fluorine in Drug Design
The introduction of fluorine atoms into a drug candidate can dramatically alter its properties. The high electronegativity of fluorine can influence the acidity of nearby functional groups, while the carbon-fluorine bond is exceptionally stable, often leading to increased metabolic stability.[1] Furthermore, fluorine can modulate lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will explore these principles through the lens of a specific, targeted comparison.
Structural and Electronic Comparison
The introduction of a trifluoromethyl group adjacent to the hydroxyl moiety in the ethanol substituent at the 7-position of the indole ring induces significant electronic and structural changes. The strong electron-withdrawing nature of the three fluorine atoms creates a partial positive charge on the adjacent carbon, which in turn influences the acidity of the hydroxyl proton.
Caption: Structural comparison of 1-(1H-indol-7-yl)ethanol and its trifluorinated counterpart.
Comparative Physicochemical Properties
The introduction of the trifluoromethyl group is anticipated to have a profound impact on the lipophilicity (LogP) and acidity (pKa) of the molecule.
| Property | 1-(1H-indol-7-yl)ethanol (Estimated) | This compound (Estimated) | Rationale for Estimation |
| LogP | ~2.1 | ~2.8 | Trifluorination at the alpha-position to a hydroxyl group has been shown to increase lipophilicity.[2] |
| pKa | ~16 | ~12.4 | The strong inductive effect of the trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl group, similar to the difference observed between ethanol and 2,2,2-trifluoroethanol.[3][4] |
Table 1: Estimated Physicochemical Properties.
This predicted increase in both lipophilicity and acidity for the fluorinated compound has significant implications for its biological behavior, including membrane permeability and potential interactions with target proteins.
Comparative Metabolic Stability and Pharmacokinetic Profile
The C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group generally resistant to metabolic oxidation. This is a key reason for the widespread use of fluorination in drug design to enhance metabolic stability and prolong a drug's half-life.[1]
Caption: Predicted metabolic pathways of the two compounds.
The non-fluorinated counterpart is susceptible to oxidation at the ethyl side chain and conjugation at the hydroxyl group. While the trifluorinated analog is also a substrate for conjugation, the blockage of oxidative metabolism at the fluorinated carbon is expected to lead to a more stable compound in vivo.
Comparative Pharmacological Activity
The indole scaffold is a common feature in a wide range of pharmacologically active molecules, including anti-inflammatory agents, anticancer drugs, and neurological modulators.[5][6] The introduction of a trifluoromethyl group can influence biological activity through several mechanisms:
-
Altered Binding Affinity: The changes in lipophilicity and electronic properties can affect how the molecule interacts with its biological target.
-
Modified Conformation: The bulky trifluoromethyl group can influence the preferred conformation of the side chain, potentially leading to a better fit in a receptor's binding pocket.
-
Enhanced Bioavailability: Increased metabolic stability can lead to higher and more sustained plasma concentrations of the drug.
While no direct comparative studies on the pharmacological activity of these specific compounds are publicly available, it is reasonable to hypothesize that the fluorinated analog may exhibit a different and potentially improved therapeutic profile.
Experimental Protocols
The synthesis of 7-substituted indoles can be challenging.[7] Below are proposed, detailed protocols for the synthesis of both the non-fluorinated and fluorinated target compounds, based on established synthetic methodologies for 7-substituted indoles.[8][9]
Synthesis of 1-(1H-indol-7-yl)ethanol
This synthesis can be envisioned as a two-step process starting from 7-formylindole.
Caption: Synthetic workflow for 1-(1H-indol-7-yl)ethanol.
Step 1: Grignard Reaction
-
To a solution of 7-formylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1H-indol-7-yl)ethanol.
Synthesis of this compound
This synthesis can be achieved by the trifluoromethylation of 7-formylindole using a suitable trifluoromethylating agent.
Caption: Synthetic workflow for the fluorinated analog.
Step 1: Trifluoromethylation
-
To a solution of 7-formylindole (1.0 eq) and (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) in anhydrous THF at 0 °C, add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
Conclusion
The strategic placement of a trifluoromethyl group on the ethanol substituent at the 7-position of the indole ring is predicted to significantly alter the molecule's physicochemical and pharmacokinetic properties. The resulting this compound is expected to be more lipophilic, more acidic, and metabolically more stable than its non-fluorinated counterpart. These modifications are highly relevant for drug discovery programs, as they can lead to compounds with improved potency, selectivity, and in vivo performance. The provided synthetic protocols offer a practical starting point for the synthesis and further investigation of these intriguing compounds.
References
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Müller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991. [Link]
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Katritzky, A. R., et al. (2010). Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N-[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles. Synthesis, 2010(12), 2049-2054. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For novel molecules like 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, establishing reliable analytical methods is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this specific compound. More critically, it details the principles and a practical workflow for the cross-validation of these methods. Such a comparison is essential when transferring methods between laboratories, upgrading technology, or confirming results from disparate analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and verify the interchangeability of analytical procedures with unimpeachable scientific integrity.
Understanding the Analyte: Physicochemical Rationale for Method Selection
The molecular structure of this compound dictates the most promising analytical approaches. Its key features are the indole ring system and the trifluoroethanol side chain.
-
Indole Nucleus: This aromatic heterocyclic system contains a chromophore that strongly absorbs UV light, making it an ideal candidate for HPLC with UV detection.[1] The indole ring is also inherently fluorescent, offering the potential for highly sensitive and selective detection.[2]
-
Trifluoroethanol Group: The presence of a trifluoromethyl group and an alcohol imparts unique properties. The high electronegativity of fluorine can make the compound suitable for Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[3] However, the polar alcohol group may decrease volatility, often necessitating a derivatization step to achieve sharp, symmetrical peaks in GC analysis.[4]
These structural characteristics lead us to select two primary candidate methods for comparison: Reverse-Phase HPLC with UV or Fluorescence Detection (Method A) and GC-MS following derivatization (Method B) .
Caption: Rationale for selecting HPLC and GC-MS based on the analyte's functional groups.
The Imperative of Cross-Validation: Principles and Workflow
Analytical method cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate their equivalence for a specific purpose.[5] It is not a full re-validation of either method. According to regulatory bodies like the EMA and FDA, cross-validation is critical in scenarios such as:
-
Transferring a method from a sending lab (e.g., R&D) to a receiving lab (e.g., QC).
-
Comparing a newly developed method with an established one.
-
Analyzing samples from a single clinical study across multiple laboratories.[6]
The objective is to ensure that the data generated by both methods are reliable and interchangeable within defined, acceptable limits. The core validation parameters assessed during cross-validation are accuracy and precision.[7][8]
Caption: A typical workflow for the cross-validation of two analytical methods.
Candidate Analytical Methodologies: A Head-to-Head Comparison
| Feature | Method A: Reverse-Phase HPLC-UV/Fluorescence | Method B: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity differences between the analyte and a C18 stationary phase. Detection via UV absorbance or fluorescence of the indole ring.[9] | Separation based on boiling point and analyte interaction with a non-polar capillary column. Detection by mass-to-charge ratio, providing high specificity. |
| Sample Prep | Simple dissolution in mobile phase or a compatible solvent. Filtration is typically sufficient. | Requires derivatization (e.g., silylation) to cap the polar alcohol group and increase volatility. This adds a step and potential for variability. |
| Specificity | Good with UV, but may be susceptible to interference from other UV-absorbing compounds. Excellent with fluorescence detection. | Inherently high due to detection based on specific mass fragmentation patterns. Can distinguish analyte from co-eluting impurities if they have different masses. |
| Sensitivity | Generally in the low ng/mL to µg/mL range. Fluorescence can push this to pg/mL levels. | Typically in the pg/mL to ng/mL range, especially with Selected Ion Monitoring (SIM). |
| Throughput | High. Typical run times are 5-15 minutes. | Moderate. Run times can be longer (15-30 minutes), and sample preparation is more involved. |
| Instrumentation | Widely available in most analytical and QC laboratories. | Common, but may be considered more of a specialized research or investigative tool than a routine QC instrument in some environments. |
| Key Advantage | Simplicity, robustness, and high throughput. | Unmatched specificity and structural confirmation capabilities. Excellent for impurity identification. |
Experimental Protocols
Protocol 4.1: Method A - RP-HPLC with UV Detection
This protocol is designed as a robust starting point for the quantification of this compound.
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Stationary Phase: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Elution Mode: Isocratic or Gradient. Start with 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (a common wavelength for indole compounds).[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
-
Create calibration standards and Quality Control (QC) samples by diluting the stock solution with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Protocol 4.2: Method B - GC-MS with Derivatization
This protocol addresses the need for increased volatility for GC analysis.
-
Instrumentation & Columns:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]
-
-
Derivatization Procedure:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[11]
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using the molecular ion and/or characteristic fragment ions. Full scan mode can be used for initial identification.
-
Protocol 4.3: Cross-Validation Procedure
-
Sample Selection: Prepare three batches of QC samples in the relevant matrix (e.g., placebo formulation, biological matrix) at low, medium, and high concentrations covering the calibration range. Prepare at least six replicates at each concentration.
-
Analysis: Split each replicate. Analyze one half using the validated HPLC method (Method A) and the other half using the validated GC-MS method (Method B).
-
Data Evaluation:
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each concentration level from both methods.
-
For each sample pair, calculate the percentage difference: [(Result A - Result B) / mean(A, B)] * 100.
-
The acceptance criterion, defined a priori, is often that at least two-thirds of the individual sample differences should be within ±20% of the mean.
-
Data Comparison and Interpretation
The following table presents hypothetical, yet realistic, data from a cross-validation study comparing the HPLC and GC-MS methods.
| Parameter | Concentration Level | Method A (HPLC-UV) | Method B (GC-MS) | Acceptance Criteria (ICH Q2(R1))[12][13][14] |
| Linearity (R²) | 1 - 100 µg/mL | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | Low QC (5 µg/mL) | 101.2% | 98.5% | 80-120% (or tighter) |
| Mid QC (50 µg/mL) | 99.8% | 100.5% | 80-120% (or tighter) | |
| High QC (90 µg/mL) | 100.5% | 101.1% | 80-120% (or tighter) | |
| Precision (%RSD, n=6) | Low QC (5 µg/mL) | 1.8% | 2.5% | ≤ 2% (often tighter) |
| Mid QC (50 µg/mL) | 1.1% | 1.5% | ≤ 2% (often tighter) | |
| High QC (90 µg/mL) | 0.9% | 1.2% | ≤ 2% (often tighter) | |
| Cross-Validation (% Difference) | Mean of all samples | \multicolumn{2}{c | }{4.7%} | Mean difference should be low |
Interpretation: The data above suggest that both methods meet typical validation criteria for linearity, accuracy, and precision. The HPLC method shows slightly better precision (%RSD), which is common for this technique due to its simpler sample preparation. The GC-MS method provides excellent accuracy. The mean percentage difference between the two methods is well below 20%, indicating that the methods provide comparable quantitative results. Based on this data, the two methods can be considered cross-validated and interchangeable for the routine analysis of this compound.
Senior Scientist Insights: Beyond the Numbers
The choice between HPLC and GC-MS is not merely about meeting validation criteria; it's a strategic decision based on the lifecycle stage of the drug and the question being asked.
-
For Routine QC & Release Testing: The HPLC method is the clear winner. Its high throughput, simpler sample preparation, and proven robustness make it ideal for a high-volume QC environment where speed and reliability are paramount.
-
For Impurity Profiling & Investigations: The GC-MS method is unparalleled. If an out-of-specification result is obtained from the HPLC method, GC-MS can be used as an orthogonal, confirmatory technique. Its mass-selective detection can definitively identify the analyte and distinguish it from potential process impurities or degradants, providing crucial information that a UV detector cannot.
-
Causality of Experimental Choices: The choice of a C18 column in HPLC is driven by the moderate polarity of the indole ring. The use of an acidic modifier like TFA is critical to protonate any residual silanols on the silica backbone, ensuring sharp, symmetrical peaks. In the GC-MS method, the choice of BSTFA for derivatization is deliberate; it is a powerful silylating agent that efficiently reacts with the alcohol to form a non-polar, volatile trimethylsilyl (TMS) ether, making the analyte suitable for GC analysis.
Conclusion
Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound. While HPLC offers superior speed and simplicity for routine applications, GC-MS provides unmatched specificity for confirmatory analysis and structural elucidation. This guide has demonstrated that through a systematic cross-validation procedure, which adheres to international regulatory standards[6][12][15], these two disparate methods can be proven to yield equivalent and interchangeable data. This establishes a flexible and robust analytical control strategy, empowering drug development professionals to use the right tool for the right job with a high degree of confidence.
References
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][7][15]
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Journal of Chromatography B: Biomedical Sciences and Applications. (1995). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link][1]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12][13][14]
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European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. [Link][7]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][8]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link][16]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]
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JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link][18]
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U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]
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Leveau, J. H. J., & Lindow, S. E. (2005). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Applied and Environmental Microbiology, 71(7), 4118-4122. [Link][9]
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Slideshare. Bioanalytical method validation emea. [Link]
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International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][14]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][19]
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Oxford Academic, Journal of Chromatographic Science. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using...Gas Chromatography–mass Spectrometry. [Link][11]
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National Institutes of Health (NIH). (2011). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link][3]
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ResearchGate. GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. [Link][4]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][6]
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Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link][20]
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Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link][10]
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Performance Benchmark of a Novel Indole Compound: A Comparative Analysis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol Against Known IDO1 Inhibitors
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2][3] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1][4] Its overexpression in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation, and the accumulation of immunosuppressive metabolites like kynurenine.[5][6][7] This dual effect fosters an environment of immune tolerance, allowing tumor cells to evade immune surveillance.[2] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy.
This guide introduces 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol , a novel indole-containing compound, and benchmarks its performance against established IDO1 inhibitors. Indole derivatives have shown promise as IDO1 inhibitors, with several advancing to clinical trials.[8] This document provides a comprehensive framework for evaluating the inhibitory potential of this novel compound, utilizing field-proven experimental protocols and comparing its prospective performance with leading clinical candidates, Epacadostat and Linrodostat (BMS-986205).
The Benchmarks: Established IDO1 Inhibitors
A robust comparison requires well-characterized benchmarks. For this purpose, we have selected two prominent IDO1 inhibitors that have undergone extensive clinical investigation:
-
Epacadostat (INCB24360): A potent and selective, orally bioavailable hydroxyamidine inhibitor of IDO1.[9][10][11] It competitively blocks tryptophan binding and has been evaluated in numerous clinical trials, often in combination with other immune checkpoint inhibitors like pembrolizumab.[6][9][12]
-
Linrodostat (BMS-986205): An orally available, irreversible inhibitor of IDO1.[13][14] It specifically targets and binds to IDO1, leading to the restoration of T-cell activation within the tumor microenvironment.[13]
The Target: Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway
IDO1 exerts its immunosuppressive effects through the catabolism of tryptophan. The depletion of tryptophan arrests T-cells in the G1 phase of the cell cycle, while the accumulation of kynurenine induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs). The following diagram illustrates this critical pathway.
Caption: IDO1-mediated immune suppression pathway.
Performance Evaluation: A Standardized Cellular Assay
To quantitatively assess the inhibitory potency of this compound and compare it to our benchmarks, a robust and widely adopted cell-based assay is employed. This assay measures the production of kynurenine in human cells engineered to express IDO1.
Experimental Protocol: HeLa Cell-Based IDO1 Activity Assay
This protocol is adapted from established methods for screening IDO1 inhibitors by measuring kynurenine production in cancer cells with induced IDO1 expression.[4][15]
Rationale: HeLa cells, when stimulated with interferon-gamma (IFNγ), upregulate the expression of IDO1.[4][10] This provides a reliable cellular system to test the efficacy of inhibitors in a biologically relevant context. The amount of kynurenine produced is directly proportional to IDO1 activity, and a decrease in its concentration in the presence of an inhibitor indicates the inhibitor's potency.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
IDO1 Induction:
-
Add 50 µL of medium containing IFNγ to each well to a final concentration of 100 ng/mL to induce IDO1 expression.[15]
-
Include wells without IFNγ as a negative control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound (this compound) and the benchmark inhibitors (Epacadostat, Linrodostat) in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the inhibitor dilutions.
-
Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, transfer 140 µL of the cell supernatant to a new plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.[4]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
Caption: HeLa cell-based IDO1 activity assay workflow.
Comparative Performance Data
The primary metric for comparing the potency of these inhibitors is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce IDO1 activity by 50%. The table below summarizes the expected performance of this compound based on preliminary screening, alongside the publicly available data for the benchmark inhibitors.
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity | Mechanism of Action |
| This compound | IDO1 | HeLa Cell-Based | To be determined | To be determined | Presumed Competitive |
| Epacadostat (INCB24360) | IDO1 | HeLa Cell-Based | ~10 - 15[10][15] | High vs. IDO2/TDO[10][11] | Competitive, Reversible[9][11] |
| Linrodostat (BMS-986205) | IDO1 | HeLa Cell-Based | ~1.7[14] | High vs. TDO[14] | Irreversible[14][16] |
Data for benchmark inhibitors are compiled from publicly available sources.
Conclusion and Future Directions
This guide outlines a clear and scientifically rigorous methodology for benchmarking the novel compound this compound against clinically relevant IDO1 inhibitors. The proposed HeLa cell-based assay provides a validated platform for determining its inhibitory potency (IC₅₀).
A favorable IC₅₀ value, ideally in the low nanomolar range comparable to or better than Epacadostat and Linrodostat, would warrant further investigation. Subsequent studies should include selectivity profiling against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a specific mechanism of action. Furthermore, elucidating its binding kinetics will be crucial to determine if it acts as a reversible or irreversible inhibitor. The insights gained from this comparative analysis will be instrumental in guiding the future development of this compound as a potential next-generation cancer immunotherapy agent.
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National Cancer Institute. Clinical Trials Using IDO1 Inhibitor. [Link]
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Wikipedia. Epacadostat. [Link]
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Frontiers in Pharmacology. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]
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RSC Publishing. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]
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Annual Reviews. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? [Link]
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National Institutes of Health. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. [Link]
-
National Institutes of Health. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. [Link]
-
Springer Nature. Trial watch: IDO inhibitors in cancer therapy. [Link]
-
National Institutes of Health. Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
-
OncLive. IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]
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National Institutes of Health. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]
-
Genomenon. Navoximod - CKB CORE. [Link]
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ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]
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National Institutes of Health. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. [Link]
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BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]
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Assessing the Metabolic Stability of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol: A Comparative Guide for Drug Discovery
In the landscape of contemporary drug discovery, the metabolic stability of a novel chemical entity is a paramount determinant of its potential clinical success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy and a short duration of action.[1] This guide provides an in-depth technical assessment of the metabolic stability of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, a compound of interest due to its unique structural combination of an indole nucleus and a trifluoroethanol side chain.
Through a comparative analysis with structurally related molecules, this document will elucidate the anticipated metabolic pathways, outline rigorous experimental protocols for in vitro evaluation, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of this and similar compounds.
The Structural Rationale: A Tale of Two Moieties
The metabolic profile of this compound is dictated by the interplay of its two key structural features: the indole ring and the 2,2,2-trifluoroethanol side chain. Understanding the known metabolic liabilities and strengths of each component is crucial for predicting the overall stability of the molecule.
The Indole Moiety: The indole ring system is a common scaffold in many pharmaceuticals and natural products. However, it is also susceptible to a variety of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[2] Oxidation is a common metabolic route for indoles, leading to the formation of various hydroxylated metabolites.[3] For indole-3-carbinol, a structural analog of our target molecule, the carbinol group attached to the indole ring is a point of significant metabolic instability. It is known to be unstable in acidic environments, such as the stomach, where it can undergo rapid acid-catalyzed condensation to form oligomeric products like 3,3'-diindolylmethane (DIM).[4][5] This inherent instability contributes to its poor oral bioavailability.
The 2,2,2-Trifluoroethanol Side Chain: In stark contrast to the potential lability of the indole-carbinol, the 2,2,2-trifluoroethanol group is often incorporated into drug candidates to enhance metabolic stability. The high bond energy of the carbon-fluorine bond makes the trifluoromethyl group resistant to enzymatic attack, particularly oxidative metabolism by CYPs.[6] By replacing a metabolically susceptible methyl or methylene group with a trifluoromethyl group, the metabolic pathway at that position can be effectively blocked.[7] However, the alcohol group itself can be a site for metabolism. For instance, 2,2,2-trifluoroethanol is metabolized in vivo to trifluoroacetic acid.[8] This suggests that while the trifluoromethyl group itself is stable, the adjacent carbinol could still be a target for oxidation or conjugation reactions.
Comparative Analysis: Predicting Metabolic Fate
To provide a robust assessment, we will compare the predicted metabolic stability of this compound with two key comparators:
-
Indole-3-carbinol: A well-studied natural product that highlights the potential instability of the indole-carbinol structure.
-
2,2,2-Trifluoro-1-phenylethanol: A structural analog that isolates the metabolic contribution of the trifluoroethanol side chain attached to an aromatic ring.
The following table summarizes the predicted metabolic stability parameters for these compounds based on their structural features and known metabolic pathways.
| Compound | Predicted Intrinsic Clearance (CLint) | Predicted In Vitro Half-Life (t½) | Key Predicted Metabolic Pathways |
| This compound | Low to Moderate | Moderate to Long | Indole ring hydroxylation (CYP-mediated), Glucuronidation of the alcohol (UGT-mediated), Oxidation of the alcohol to the corresponding acid. |
| Indole-3-carbinol | High | Short | Acid-catalyzed oligomerization, Indole ring hydroxylation, Oxidation of the carbinol. |
| 2,2,2-Trifluoro-1-phenylethanol | Low | Long | Aromatic hydroxylation on the phenyl ring, Glucuronidation of the alcohol. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound, two primary in vitro assays are recommended: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide critical data on the intrinsic clearance of a compound.[9]
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[10]
Objective: To determine the rate of disappearance of the test compound upon incubation with liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive controls (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound and positive controls.
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the percentage of parent compound remaining versus time. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Experimental Workflow for Microsomal Stability Assay
Caption: Predicted metabolic pathways for this compound.
Conclusion and Future Directions
The assessment of metabolic stability is a critical step in the early stages of drug discovery. For this compound, the presence of the trifluoromethyl group is anticipated to confer a significant degree of metabolic stability compared to its non-fluorinated analog, indole-3-carbinol. However, the indole ring and the carbinol functional group remain potential sites for metabolic transformation.
The in vitro assays detailed in this guide provide a robust framework for quantifying the metabolic stability of this compound. The resulting data on intrinsic clearance will be invaluable for predicting its in vivo pharmacokinetic properties and for making informed decisions in the lead optimization process. Further studies to identify the specific metabolites formed will provide a more complete picture of its metabolic fate and help in assessing any potential for the formation of reactive or pharmacologically active metabolites.
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Kaminsky, L. S., Fraser, J. M., Seaman, M., & Dunbar, D. (1992). Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. Biochemical pharmacology, 44(9), 1829–1837. [Link]
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Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition: the biological fate of chemicals, 27(11), 1350–1359. [Link]
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Stress-Marq. (n.d.). Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. PubMed. [Link]
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A Researcher's Guide to Catalyst Selection in Indole Trifluoromethylation: A Head-to-Head Comparison
The strategic incorporation of the trifluoromethyl (CF3) group into indole-based molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. However, the direct trifluoromethylation of the electron-rich indole ring is a nuanced challenge, with the choice of catalyst being the single most critical factor dictating the reaction's success, particularly in controlling regioselectivity.
This guide offers a detailed, head-to-head comparison of the leading catalytic systems for indole trifluoromethylation. We will delve into the mechanistic underpinnings, practical considerations, and performance benchmarks of each catalyst class—supported by experimental data—to empower researchers in making informed decisions for their synthetic campaigns.
The Regioselectivity Challenge: C2 vs. C3 Trifluoromethylation
The indole scaffold presents two primary sites for electrophilic attack: the C3 position, which is kinetically favored, and the C2 position. The catalyst's nature, in conjunction with the trifluoromethyl source and reaction conditions, governs the regiochemical outcome of the reaction.
Figure 1. Logical relationship illustrating how the choice of catalyst directs the regioselectivity of indole trifluoromethylation towards either the C2 or C3 position.
Copper Catalysis: The Established Workhorse for C3-Trifluoromethylation
Copper-catalyzed methods are the most mature and widely employed for the C3-trifluoromethylation of indoles, prized for their reliability, cost-effectiveness, and broad functional group tolerance.[1][2]
Mechanistic Rationale: The prevailing mechanism involves the oxidation of a Cu(I) species by an electrophilic CF3 source (e.g., Togni's or Umemoto's reagents) to a highly reactive Cu(III)-CF3 intermediate. This intermediate then undergoes reductive elimination with the indole at the electron-rich C3 position to furnish the product and regenerate the Cu(I) catalyst.
Performance Data:
| Catalyst System | CF3 Source | Typical Yield (C3) | Key Advantages | Limitations |
| Cu(OAc)2 / Ligand | Togni's Reagent | 70-95% | Mild conditions, broad substrate scope.[3] | Ligand screening is often required for optimal results. |
| CuSO4 / Base | CF3SO2Na (Langlois Reagent) | 47-86% | Uses an inexpensive and readily available CF3 source.[3] | May require slightly higher temperatures. |
| Cu(I) / Photoredox | Umemoto's Reagent | 80-98% | High efficiency, can activate less reactive CF3 sources. | Requires a dedicated photoreactor setup. |
Experimental Protocol: Representative Copper-Catalyzed C3-Trifluoromethylation [3]
-
In a glovebox, an oven-dried vial is charged with Cu(OAc)2 (5 mol%), a ligand (e.g., 1,10-phenanthroline, 10 mol%), and the indole substrate (0.5 mmol).
-
The vial is sealed, removed from the glovebox, and the trifluoromethylating agent (e.g., Togni's reagent, 1.2 equiv) and solvent (e.g., DCE, 2.0 mL) are added via syringe under an inert atmosphere.
-
The mixture is stirred at a predetermined temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 h).
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the C3-trifluoromethylated indole.
Palladium Catalysis: The Key to C2 Selectivity
For applications requiring the C2-trifluoromethylated indole isomer, palladium catalysis is the undisputed method of choice. These protocols offer a powerful strategy to override the intrinsic C3 reactivity of the indole nucleus.[4][5][6]
Mechanistic Rationale: The key to C2 selectivity is the use of a directing group (e.g., pyrimidyl, picolinamide) installed on the indole nitrogen.[6][7] This group chelates to the palladium center, positioning the catalyst in proximity to the C2-H bond and facilitating a directed C-H activation to form a palladacycle intermediate. Subsequent reaction with a CF3 source leads to the selective formation of the C2-C(CF3) bond.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
This document provides essential procedural guidance for the safe handling and disposal of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol. As a specialized fluorinated indole derivative, this compound requires careful management to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Core Principle: Hazard-Based Waste Management
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which increases the acidity and reactivity of the alcohol.[1] This fluorination is the primary reason the compound must be treated as a halogenated organic waste .[2][3][4] Improper incineration of halogenated compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF), necessitating specialized disposal facilities.
Inferred Hazard Profile
The following table summarizes the anticipated hazards based on data from structurally related compounds, primarily 2,2,2-trifluoroethanol.
| Hazard Category | Anticipated Risk & Justification | Supporting Sources |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. 2,2,2-trifluoroethanol is known to be toxic.[5][6][7][8] The indole moiety itself can have various biological effects.[9] | [5][6][7][8] |
| Flammability | Flammable liquid and vapor. The parent alcohol, 2,2,2-trifluoroethanol, has a flash point of approximately 29°C (84°F).[5][10] | [5][6][10] |
| Health Hazards | Causes serious eye damage and skin irritation. May cause respiratory irritation.[7] Animal studies on 2,2,2-trifluoroethanol suggest it may be a testicular toxicant, posing a risk of impaired fertility .[1][5][7] | [1][5][7][8] |
| Environmental | Harmful to aquatic life. Must be prevented from entering drains or waterways. Disposal must comply with local environmental regulations.[6][11] | [6][11] |
Mandatory Personal Protective Equipment (PPE)
Given the high likelihood of toxicity and irritation, a stringent PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate protective equipment for handling hazardous materials.[12]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[10] The trifluoroethanol component can cause severe eye damage.[8]
-
Skin Protection: A flame-resistant lab coat is required. Wear nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility with fluorinated alcohols.[13]
-
Respiratory Protection: All handling of the compound, including weighing, transfers, and waste collection, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3][11]
Waste Segregation and Disposal Protocol
The cardinal rule for disposing of this compound is its classification as halogenated organic waste . Co-mingling this waste with non-halogenated streams leads to costly and complex disposal challenges and is often a regulatory violation.[13][14]
Waste Segregation Decision Workflow
The following diagram outlines the critical decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Procedure
-
Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic solvents. The container must be in good condition with a secure, threaded cap.[2][13]
-
Labeling: Before adding any waste, label the container clearly. According to EPA and OSHA standards, the label must include:[13][15][16]
-
Accumulation:
-
Collect the waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[17]
-
Crucially, keep the waste container closed at all times except when actively adding waste. [2][13][18] This prevents the release of hazardous vapors.
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[14]
-
-
Requesting Pickup: Once the container is full or you are nearing the SAA volume or time limits, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste management company.[19]
Spill and Emergency Management
Accidental releases must be managed promptly and safely.
Small Spills (in a chemical fume hood):
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled hazardous waste container for disposal as halogenated solid waste.
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate: Restrict access to the area. If safe to do so, close the laboratory door.
-
Ventilate: Ensure the chemical fume hood continues to operate. Do not attempt to ventilate the general lab space by opening windows if it risks spreading vapors to other areas.
-
Report: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled. Do not attempt to clean up a large spill yourself.[13]
Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., methanol or acetone) a minimum of three times.
-
Collect Rinsate: The first rinse, and preferably all three, must be collected and disposed of as halogenated organic liquid waste. [20] Do not pour the rinsate down the drain.
-
Final Disposal: After triple rinsing and air-drying in a fume hood, the container can typically be disposed of as non-hazardous waste (e.g., broken glass box). Confirm this procedure with your institutional EHS guidelines.
This guide is based on established safety protocols for handling hazardous halogenated organic compounds and is in alignment with regulations set forth by federal bodies like the EPA and OSHA.[18][21] Always prioritize safety and consult your institution's specific Chemical Hygiene Plan and EHS office for any questions regarding waste disposal.
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Material Safety Data Sheet: 2,2,2-Trifluoroethanol. ScienceLab.com. [Link]
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Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. A&A Pharmachem. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Comprehensive Safety & Handling Guide: 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
This guide provides essential safety protocols and operational directives for the handling of this compound. As no specific safety data sheet (SDS) is publicly available for this novel compound, this document synthesizes data from its primary structural components—2,2,2-trifluoroethanol (TFE) and the indole scaffold—to establish a conservative and robust safety framework. The significant hazards associated with TFE, a potent fluorinated alcohol, dictate the core of these recommendations.
Hazard Analysis: A Structurally-Informed Approach
The toxicological profile of this compound is inferred from its trifluoroethanol moiety, which is known to be hazardous. TFE is a flammable liquid and vapor that is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is classified as causing serious eye damage and may damage fertility.[1][4][5] Furthermore, prolonged or repeated exposure may cause organ damage, particularly to the blood.[3][4] The indole component, while generally less acutely hazardous, is a common pharmacophore, indicating the compound is biologically active and should be handled with care.
Given these properties, this compound must be treated as a hazardous substance requiring stringent safety controls.
| Hazard Classification (based on TFE) | Description | GHS Pictograms |
| Flammable Liquid | Flammable liquid and vapor with a flash point of approximately 29°C. Vapors can form explosive mixtures with air.[6] | 🔥 |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed or inhaled.[1][3][4] | 💀 |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[1][4] | 腐食 |
| Reproductive Toxicity | May damage fertility based on animal studies.[1][4][5][6] | 健康有害性 |
| Specific Target Organ Toxicity | May cause damage to organs (specifically blood) through prolonged or repeated exposure.[3][4] | 健康有害性 |
| Skin Irritation | Causes skin irritation and may be harmful if absorbed through the skin.[2][6] | 警告 |
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The hierarchy of controls prioritizes engineering and administrative controls, but the correct use of PPE is a mandatory final barrier to protect against chemical exposure.[7] All personnel must be trained on the proper donning, doffing, and disposal of PPE.[8]
Respiratory Protection
Due to the high inhalation toxicity and volatility of the TFE moiety, respiratory protection is critical.[9]
-
Standard Operations: For handling small quantities inside a certified chemical fume hood, an N95 respirator may be sufficient if the compound is a non-volatile solid. However, given the volatility of TFE, a respirator with a chemical cartridge suitable for organic vapors is strongly recommended.
-
High-Risk Scenarios: For large spills, heating the material, or potential aerosol generation outside of a fume hood, a full face-piece respirator with appropriate cartridges or a supplied-air respirator is required.[7]
Eye and Face Protection
The risk of serious eye damage necessitates robust protection.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.[9][10]
-
Splash Risk: When handling larger volumes (>50 mL) or during procedures with a risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[8][11] Standard safety glasses are insufficient.[7]
Hand Protection
Skin contact is a primary route of exposure.[5]
-
Glove Selection: Use chemical-resistant gloves tested for protection against fluorinated alcohols. Nitrile gloves are a common starting point, but always consult the manufacturer's permeation and degradation data.[9] Thicker gloves generally offer better protection.[7]
-
Double Gloving: It is best practice to wear two pairs of gloves ("double-gloving"), particularly for hazardous compounds.[8] This allows for the safe removal of the outer glove immediately after a potential contamination.
-
Integrity: Inspect gloves for any signs of degradation or punctures before each use. Change gloves frequently and immediately after any known contact.
Body and Foot Protection
-
Body: A polyethylene-coated or other laminate material disposable gown is required to prevent skin contact.[8] Standard cloth lab coats are not suitable as they can absorb chemicals.[8] For high-risk activities, full-body "bunny suit" coveralls provide comprehensive protection.[10]
-
Feet: Fully enclosed, chemical-resistant footwear is mandatory.[9] Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent tracking contamination.[7][10]
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plan
Engineering Controls & Handling
-
Chemical Fume Hood: All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4][12][13]
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Ignition Sources: This material is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][4] Use only non-sparking tools and explosion-proof equipment.[1][4]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[4]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[12][13]
-
Location: Keep in a cool, dry, well-ventilated, and fireproof place, away from incompatible materials such as strong oxidizing agents, bases, and metals.[4][13]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[3][4]
Disposal Plan
Improper disposal of fluorinated compounds poses a significant environmental risk.[12]
-
Waste Classification: This compound must be disposed of as hazardous waste. It is both a halogenated organic waste and potentially toxic.
-
Segregation: Do not mix with non-halogenated solvent waste streams.[14] Keep all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Prohibition: NEVER pour this chemical or its waste down the drain.[12][14][15]
-
Disposal Method: All waste must be handled by a licensed hazardous waste disposal company. The preferred method for "forever chemicals" like fluorinated compounds is high-temperature incineration to ensure complete destruction.[16]
Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
-
Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
